molecular formula C10H16SSi B091656 (Phenylthiomethyl)trimethylsilane CAS No. 17873-08-4

(Phenylthiomethyl)trimethylsilane

Cat. No.: B091656
CAS No.: 17873-08-4
M. Wt: 196.39 g/mol
InChI Key: UOQDIMYVQSHALM-UHFFFAOYSA-N
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Description

(Phenylthiomethyl)trimethylsilane ( 17873-08-4) is a versatile organosilicon reagent valued in research for its role as a synthetic building block and coupling agent. It appears as a colorless to almost colorless clear liquid with a boiling point of 158-159 °C at 52 mmHg, a specific gravity of 0.97, and a refractive index of 1.54 . A primary research application, documented in a foundational study, is its use as a formyl anion synthon. Investigations into its reaction with epibromohydrin revealed a synthetic pathway toward a nucleosidic aldehyde precursor, though this process is complicated by the potential for silyl group migration during reactions with alkylating agents that contain oxygen . Furthermore, its structural motif serves as a crucial intermediate in the development of other specialized reagents. For instance, the related compound [difluoro(phenylthio)methyl]trimethylsilane (TMS–CF2SPh), which enables the nucleophilic introduction of the PhSCF2 group into carbonyl compounds, is synthesized via a Barbier coupling reaction that highlights the utility of this class of chemicals in advanced fluorination methodologies . Researchers also utilize this compound for the synthesis of chiral and achiral intermediates, as demonstrated by the use of derivatives like 2-[phenyl(thiomethyl)]-2-cycloalkenones in palladium-catalyzed alkylations and enzymatic hydrolyses to obtain optically pure materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is a moisture-sensitive liquid and should be stored in a cool, dark, and dry place, preferably under inert gas . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(phenylsulfanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQDIMYVQSHALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170532
Record name Silane, trimethyl((phenylthio)methyl)-
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Molecular Weight

196.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17873-08-4
Record name Silane, trimethyl((phenylthio)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl((phenylthio)methyl)-
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Record name (Phenylthiomethyl)trimethylsilane
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Foundational & Exploratory

(Phenylthiomethyl)trimethylsilane: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 17873-08-4

Authored by: A Senior Application Scientist

Abstract

(Phenylthiomethyl)trimethylsilane has emerged as a uniquely versatile and powerful reagent in modern organic synthesis. This guide provides an in-depth exploration of its core attributes, focusing on the generation and reactivity of its corresponding α-silyl carbanion. We will dissect its application in cornerstone synthetic transformations, including the Peterson olefination for the stereocontrolled synthesis of vinyl sulfides and the sila-Pummerer rearrangement for aldehyde homologation. This document serves as a technical resource for researchers and drug development professionals, offering not just protocols, but the underlying mechanistic principles and strategic considerations essential for leveraging this reagent to its full potential.

Introduction: The Strategic Advantage of a Bifunctional Reagent

In the landscape of C-C bond formation, reagents that offer both stability for handling and predictable, high-yield reactivity are invaluable. This compound, CAS Number 17873-08-4, squarely fits this description.[1][2] At its heart, this molecule is a precursor to a potent nucleophilic carbanion, stabilized by the adjacent silicon and sulfur atoms. The trimethylsilyl group is not merely a stabilizing bystander; its interaction with adjacent atoms is fundamental to the unique reactivity pathways this reagent enables, most notably the Peterson and sila-Pummerer reactions.[2][3] This guide will illuminate the synthesis, physicochemical properties, and, most critically, the strategic application of this reagent as a sophisticated acyl anion equivalent and a cornerstone for olefination chemistry.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is a prerequisite for its safe and effective use. This compound is a colorless to pale yellow liquid that is sensitive to moisture and incompatible with strong oxidizing agents.[4] Proper handling under an inert atmosphere is crucial for maintaining its integrity.

PropertyValueSource(s)
CAS Number 17873-08-4[1][2]
Molecular Formula C₁₀H₁₆SSi[2]
Molecular Weight 196.38 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1][2][4]
Boiling Point 158 °C @ 51.8 mmHg[1][2]
Density ~0.97 g/mL[1]
Flash Point 39 °C (102.2 °F)[1][2]
Refractive Index ~1.54[1]
Synonyms Phenylthio(trimethylsilyl)methane, (Trimethylsilyl)methyl phenyl sulfide[1]

Safety Profile:

  • Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P210 (Keep away from heat/sparks/open flames), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]

  • Storage: Store under an inert gas in a cool, dark, and well-ventilated place.[1][4] It is moisture-sensitive.[1]

Synthesis of this compound

The most direct and common synthesis of this compound involves the nucleophilic substitution of (chloromethyl)trimethylsilane with thiophenolate. This method is efficient and relies on readily available starting materials.

Causality of Experimental Design: The choice of a polar aprotic solvent like DMF or THF facilitates the S(_N)2 reaction by solvating the sodium cation without deactivating the potent thiophenolate nucleophile. The use of sodium hydride ensures the complete and irreversible deprotonation of thiophenol to the corresponding thiophenolate, driving the reaction to completion.

Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Thiophenol Thiophenol (PhSH) Thiophenolate Sodium Thiophenolate (PhS⁻Na⁺) Thiophenol->Thiophenolate + NaH - H₂ NaH NaH Solvent1 Anhydrous THF TMSClCH2 (Chloromethyl)trimethylsilane (TMSCH₂Cl) Product This compound Thiophenolate->Product + TMSCH₂Cl NaCl NaCl

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagents: Sodium hydride (60% dispersion in mineral oil, 1.1 eq), Thiophenol (1.0 eq), (Chloromethyl)trimethylsilane (1.05 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, add thiophenol dropwise via the dropping funnel at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the complete formation of sodium thiophenolate. c. Cool the reaction mixture back to 0 °C and add (chloromethyl)trimethylsilane dropwise. d. After the addition is complete, allow the mixture to stir at room temperature overnight. e. Quench the reaction carefully with saturated aqueous NH₄Cl solution. f. Extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by vacuum distillation to yield pure this compound.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR, observing the characteristic singlet for the CH₂ group adjacent to both sulfur and silicon, and the singlet for the trimethylsilyl protons. GC-MS analysis will confirm the molecular weight and purity.

Core Reactivity: The α-(Phenylthio)(trimethylsilyl)methyl Carbanion

The synthetic utility of this compound stems from the acidity of the methylene protons, which are flanked by both the sulfur and silicon atoms. Deprotonation with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates the highly reactive [(phenylthio)(trimethylsilyl)methyl]lithium carbanion.

Causality of Reactivity: The stability of this carbanion is key. The sulfur atom stabilizes the negative charge through the polarizability of its d-orbitals, while the silicon atom provides stabilization via σ-π hyperconjugation. This dual stabilization makes the proton abstraction favorable and renders the resulting carbanion a soft, yet potent, nucleophile.

Deprotonation Reagent This compound Carbanion [(Phenylthio)(trimethylsilyl)methyl]lithium (α-Silyl Carbanion) Reagent->Carbanion Deprotonation THF, -78 °C Base n-BuLi (or LDA) Byproduct Butane (or Diisopropylamine) Peterson_Olefination cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination Pathways Carbanion α-Silyl Carbanion Adduct β-Hydroxysilane Adduct Carbanion->Adduct THF, -78 °C Carbonyl Aldehyde/Ketone (R¹R²C=O) Carbonyl->Adduct Acid Acidic Workup (e.g., H₂SO₄) Adduct->Acid Anti-elimination Base Basic Workup (e.g., KH) Adduct->Base Syn-elimination E_Alkene (E)-Vinyl Sulfide Acid->E_Alkene Z_Alkene (Z)-Vinyl Sulfide Base->Z_Alkene

Caption: General workflow for the Peterson Olefination.

Experimental Protocol: Peterson Olefination for Vinyl Sulfide Synthesis
  • Carbanion Generation: a. In a flame-dried, nitrogen-purged flask, dissolve this compound (1.1 eq) in anhydrous THF. b. Cool the solution to -78 °C (acetone/dry ice bath). c. Add n-butyllithium (1.0 eq) dropwise. A color change (typically to yellow/orange) indicates carbanion formation. Stir for 30 minutes at -78 °C.

  • Reaction with Electrophile: a. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C. b. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the carbonyl compound.

  • Workup and Elimination: a. For direct elimination (common for this substrate): Allow the reaction to warm to room temperature and stir overnight. The lithium alkoxide intermediate often eliminates spontaneously. b. Quench the reaction with saturated aqueous NH₄Cl. c. Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. d. Purify the resulting vinyl sulfide by silica gel column chromatography. [5]

The Sila-Pummerer Rearrangement: Aldehyde Synthesis

The sila-Pummerer rearrangement is a sophisticated method for one-carbon homologation, converting an alkyl halide into an aldehyde. [2]The process involves the oxidation of this compound, followed by a thermal or acid-catalyzed rearrangement.

Mechanistic Insight: The key is the migration of the silyl group from carbon to the sulfoxide oxygen.

  • Oxidation: The sulfide is first oxidized to the corresponding sulfoxide using an oxidant like m-chloroperbenzoic acid (m-CPBA).

  • Rearrangement: Upon heating or treatment with an acid catalyst, the trimethylsilyl group migrates from the α-carbon to the oxygen atom. [4]This is the sila-Pummerer rearrangement step, which is driven by the formation of the strong Si-O bond. [6]This generates a highly reactive thionium ion intermediate.

  • Hydrolysis: The intermediate is not isolated but is hydrolyzed in situ to release the desired aldehyde.

Sila_Pummerer AlkylHalide Alkyl Halide (R-X) AlkylatedSulfide Alkylated Sulfide (R-CH(SPh)TMS) AlkylHalide->AlkylatedSulfide Carbanion α-Silyl Carbanion Carbanion->AlkylatedSulfide 1. Alkylation Sulfoxide α-Silyl Sulfoxide (R-CH(S(O)Ph)TMS) AlkylatedSulfide->Sulfoxide 2. Oxidation (m-CPBA) Thionium Thionium Ion Intermediate Sulfoxide->Thionium 3. Rearrangement (Heat or Acid) Aldehyde Homologated Aldehyde (R-CHO) Thionium->Aldehyde 4. Hydrolysis

Caption: Workflow for aldehyde synthesis via Sila-Pummerer rearrangement.

This sequence effectively transforms the [(phenylthio)(trimethylsilyl)methyl]lithium reagent into a formyl anion synthon (⁻CHO), providing a powerful tool for extending carbon chains.

Conclusion

This compound is a reagent of significant strategic value, bridging the gap between stability and potent, controllable reactivity. Its ability to generate a stabilized α-silyl carbanion opens doors to a variety of crucial synthetic transformations. The mastery of its application in the Peterson olefination provides a stereocontrolled route to vinyl sulfides, while the sila-Pummerer rearrangement offers a robust method for aldehyde synthesis and one-carbon homologation. The principles and protocols outlined in this guide are intended to empower researchers to confidently incorporate this versatile building block into their synthetic programs, enabling the efficient construction of complex molecular architectures.

References

  • NROChemistry. Peterson Olefination. Available at: [Link]

  • Wikipedia. Pummerer rearrangement. Available at: [Link]

  • ResearchGate. sila‐Pummerer rearrangement. Available at: [Link]

  • Science of Synthesis. The Peterson Olefination Reaction. Available at: [Link]

  • Organic Chemistry Portal. Peterson Olefination. Available at: [Link]

  • MDPI. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Available at: [Link]

  • RSC Publishing. The reactions of tris(trimethylsilyl)methyl-lithium with some carbon electrophiles. Available at: [Link]

  • Chem-Station. Pummerer Rearrangement. Available at: [Link]

  • Journal of the American Chemical Society. Sila-Pummerer Rearrangement of Cyclic Sulfoxides: Computational Study of the Mechanism. Available at: [Link]

  • ACS Publications. A comparison of the reactions of [(phenylthio)(trimethylsilyl)methyl]lithium with .alpha.,.beta.-unsaturated ketones and those of other acyl anion equivalents containing sulfur. Available at: [Link]

  • ResearchGate. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Available at: [Link]

  • PubChem. Phenylthiotrimethylsilane. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Available at: [Link]

Sources

(Phenylthiomethyl)trimethylsilane synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized synthesis protocol for (Phenylthiomethyl)trimethylsilane (CAS: 17873-08-4), a critical reagent in organic synthesis used primarily as a precursor for Peterson olefinations and as a formyl anion equivalent (via the sila-Pummerer rearrangement).

This protocol prioritizes the Sodium Hydride (NaH) / Tetrahydrofuran (THF) route due to its high conversion rates and minimal byproduct formation compared to alkoxide-mediated methods.

Part 1: Chemical Identity & Core Properties[1]

Before initiating synthesis, verify the target specifications.

PropertySpecification
IUPAC Name Trimethyl(phenylthiomethyl)silane
CAS Number 17873-08-4
Molecular Formula C₁₀H₁₆SSi
Molecular Weight 196.39 g/mol
Appearance Colorless to pale yellow liquid
Density 0.95 g/mL (25 °C)
Boiling Point ~110–112 °C @ 10 mmHg (approx. 230 °C atm)
Solubility Soluble in Et₂O, THF, CH₂Cl₂, Hexanes; Insoluble in H₂O

Part 2: Safety & Handling (Critical)

WARNING: This protocol involves Thiophenol (Benzenethiol) , a highly toxic compound with a stench threshold in the parts-per-billion range.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Odor Control: Prepare a bleach bath (10% Sodium Hypochlorite) before starting. All glassware and syringes contacting thiophenol must be soaked in bleach immediately after use to oxidize the thiol to the odorless sulfonate.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

Part 3: Synthesis Protocol (NaH/THF Route)

Reaction Scheme



Reagents & Equipment
  • Thiophenol (PhSH): 1.0 equiv (e.g., 50 mmol, 5.1 mL)

  • Sodium Hydride (NaH): 1.1 equiv (60% dispersion in oil), washed with dry hexane if high purity is required.

  • (Chloromethyl)trimethylsilane: 1.05 equiv.

  • Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone or from a solvent system).

  • Apparatus: 250 mL 3-neck round-bottom flask, reflux condenser, N₂ inlet, addition funnel, magnetic stir bar.

Step-by-Step Procedure

1. Thiolate Formation:

  • Flame-dry the glassware under a stream of Nitrogen.

  • Charge the flask with NaH (1.1 equiv) suspended in dry THF (approx. 5 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add Thiophenol (1.0 equiv) dropwise via the addition funnel over 20 minutes.

    • Observation: Vigorous evolution of H₂ gas. Ensure proper venting.

  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (solution typically turns clear/yellow).

2. Alkylation (Silylation):

  • Cool the mixture back to 0 °C .

  • Add (Chloromethyl)trimethylsilane (1.05 equiv) dropwise.

  • Remove the ice bath and heat the reaction to Reflux (66 °C) .

  • Maintain reflux for 4–6 hours .

    • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 9:1). The starting thiol spot should disappear.

3. Workup:

  • Cool the reaction mixture to RT.

  • Quench carefully with Saturated NH₄Cl solution (slow addition to destroy excess hydride).

  • Dilute with Diethyl Ether (Et₂O) .

  • Separate the organic layer and wash sequentially with:

    • 10% NaOH (2x) – Critical step to remove unreacted thiophenol.

    • Water (1x).

    • Brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ .

  • Filter and concentrate under reduced pressure (Rotary Evaporator).[1]

4. Purification:

  • The crude oil is typically yellow.

  • Perform Vacuum Distillation .

    • Target Fraction: Collect the fraction boiling at ~105–110 °C at 8–10 mmHg .

  • Yield: Typical isolated yields range from 85% to 92% .

Part 4: Mechanism & Workflow Visualization

The reaction proceeds via a classic S_N2 Nucleophilic Substitution . The thiophenolate anion, generated in situ, attacks the electrophilic carbon of the chloromethyl group. The steric bulk of the trimethylsilyl group does not significantly hinder the attack on the primary carbon.

SynthesisWorkflow Start Start: Reagents Prep Deprot Deprotonation (NaH + PhSH) Start->Deprot THF, 0°C Inter Intermediate: Sodium Thiophenolate Deprot->Inter - H2 (Gas) React S_N2 Reaction (+ ClCH2TMS) Inter->React Reflux, 4-6h Workup Workup: Quench & Wash React->Workup IPC: TLC Check Product Product: This compound Workup->Product Distillation

Caption: Operational workflow for the synthesis of this compound.

Mechanism Thiolate Ph-S⁻ (Nucleophile) TS [Ph-S ... CH₂(SiMe₃) ... Cl]‡ Thiolate->TS S_N2 Attack Electrophile Cl-CH₂-SiMe₃ (Electrophile) Electrophile->TS S_N2 Attack Prod Ph-S-CH₂-SiMe₃ TS->Prod Salt Cl⁻ TS->Salt

Caption: Mechanistic pathway: Nucleophilic attack of the thiophenolate anion on the chloromethyl silane.

Part 5: Characterization (Self-Validation)

A successful synthesis is validated by the following NMR signatures. The key indicator is the methylene singlet at 2.16 ppm and the disappearance of the thiol proton (~3.5 ppm).

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 7.20 – 7.40Multiplet5HAromatic Phenyl Ring
2.16 Singlet 2H S–CH₂–Si (Diagnostic)
0.16Singlet9H–Si(CH₃)₃
¹³C NMR 138.5, 128.8, 126.5--Aromatic Carbons
16.5--S–CH₂–Si
-1.8--–Si(CH₃)₃

Interpretation:

  • The 2.16 ppm singlet confirms the formation of the C-S bond adjacent to the silicon.

  • The absence of a triplet at ~3.0 ppm (typical for S-CH2-CH2...) rules out ring-opening side reactions if using cyclic starting materials (not applicable here but good general knowledge).

  • The integral ratio of 5:2:9 is the primary purity check.

References

  • Aizpurua, J. M., et al. (1985).[2] "Reagents and Synthetic Methods; 43. A New Practical Preparation of Trimethylsilyl Trifluoromethanesulfonate." ResearchGate.[2]

  • ChemicalBook. (2023). "this compound NMR and Physical Properties." ChemicalBook Database.[3]

  • Sigma-Aldrich. (2024). "Product Specification: Trimethyl(phenylthiomethyl)silane." Merck KGaA.

  • Alfa Chemistry. (2024). "Technical Data Sheet: this compound." Alfa Chemistry.

  • PubChem. (2024). "Compound Summary: this compound." National Library of Medicine.

Sources

Technical Guide: (Phenylthiomethyl)trimethylsilane Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reagent: (Phenylthiomethyl)trimethylsilane (PTMTS) CAS: 17873-08-4 Primary Classification: Formyl Anion Equivalent / Homologation Reagent Core Mechanism: Peterson Olefination (Silyl-modified)[1]

This compound is a bifunctional organosilicon reagent widely utilized in organic synthesis as a formyl anion equivalent (


). Its utility stems from the synergistic stabilization of a carbanion by both the sulfur atom (via polarizability and 

-orbital participation) and the silicon atom (via

hyperconjugation).

The reagent's primary mechanism of action involves lithiation followed by nucleophilic addition to carbonyls, culminating in a Peterson elimination to yield vinyl sulfides. These intermediates can be hydrolyzed to homologated aldehydes, effectively extending the carbon chain by one unit. While often confused with thiocarbonyl ylide precursors (which require an


-leaving group), PTMTS itself acts primarily as a nucleophile.

Molecular Architecture & Reactivity Profile

The reactivity of PTMTS is defined by the "push-pull" dynamics of the phenylthio and trimethylsilyl groups flanking the central methylene unit.

Structural Stabilization
  • 
    -Silicon Effect:  The trimethylsilyl (TMS) group stabilizes the adjacent carbanion through negative hyperconjugation (
    
    
    
    ).
  • Sulfur Stabilization: The phenylthio group provides additional stabilization via polarizability, making the methylene protons significantly more acidic (pKa

    
     30-32 in DMSO) than standard alkyl silanes.
    
  • Steric Bulk: The bulky TMS and Phenyl groups dictate the stereochemical outcome of additions, often favoring specific diastereomers during the formation of the

    
    -hydroxy silane intermediate.
    
The "Masked" Functionality

PTMTS serves as a masked formyl anion .

  • Masking: The aldehyde functionality is "hidden" as a vinyl sulfide.

  • Unmasking: Acidic or mercuric-ion promoted hydrolysis reveals the carbonyl.

Core Mechanism: The Peterson Olefination Pathway[2][3]

The mechanism proceeds through three distinct phases: Activation , Addition , and Elimination . Unlike the Wittig reaction, the Peterson olefination allows for tunable stereoselectivity (E/Z) based on the elimination conditions (Acidic vs. Basic).

Phase 1: Activation (Lithiation)

The reagent is deprotonated by a strong base (typically


-BuLi or 

-BuLi) in an aprotic solvent (THF) at cryogenic temperatures (-78 °C).

Phase 2: Nucleophilic Addition

The lithiated species attacks the electrophilic carbon of an aldehyde or ketone. This forms a stable


-oxido silane  (lithium alkoxide) intermediate.
  • Note: At low temperatures, this intermediate is stable. The elimination does not occur spontaneously until the reaction is warmed or treated with a second reagent.

Phase 3: Peterson Elimination

This is the critical stereodetermining step. The driving force is the formation of the strong Si-O bond (approx. 110 kcal/mol).

  • Basic Conditions (Syn-Elimination): If the alkoxide is treated with KH or simply warmed (if the counterion allows), it undergoes a concerted syn-elimination, yielding one geometric isomer.

  • Acidic Conditions (Anti-Elimination): If the intermediate is quenched with acid (forming the

    
    -hydroxy silane) and then treated with acid (
    
    
    
    or
    
    
    ), it undergoes anti-elimination, yielding the opposite geometric isomer.
Phase 4: Hydrolysis (The Unmasking)

The resulting vinyl sulfide is hydrolyzed to the aldehyde.



Mechanism Diagram (DOT)

PTMTS_Mechanism Start This compound (Reagent) Lithiated α-Silyl Carbanion [PhS-CH(Li)-SiMe3] Start->Lithiated n-BuLi, THF, -78°C Intermediate β-Oxido Silane (Stable at -78°C) Lithiated->Intermediate + Electrophile Electrophile Electrophile (Aldehyde/Ketone) Elim_Base Basic Elimination (Syn-Elimination) Intermediate->Elim_Base KH or Heat Elim_Acid Acidic Elimination (Anti-Elimination) Intermediate->Elim_Acid 1. H+ (Quench) 2. BF3·OEt2 VinylSulfide Vinyl Sulfide (PhS-CH=CH-R) Elim_Base->VinylSulfide Stereoisomer A Elim_Acid->VinylSulfide Stereoisomer B Product Homologated Aldehyde (R-CH2-CHO) VinylSulfide->Product Hydrolysis (HgCl2/H2O or TiCl4)

Caption: The PTMTS workflow from lithiation to homologated aldehyde via the Peterson Olefination pathway.

Synthetic Applications & Comparative Utility

Homologation of Carbonyls

The primary application is the one-carbon extension of aldehydes.

  • Advantage over Wittig: The silicon byproduct (hexamethyldisiloxane) is volatile or easily removed, unlike the difficult triphenylphosphine oxide byproduct in Wittig reactions.

  • Advantage over Dithiane: PTMTS requires less harsh conditions for unmasking than the dithiane method (which often requires strong oxidative conditions).

Synthesis of Heterocycles (Differentiation Note)

It is crucial to distinguish PTMTS from its chlorinated derivative , Chloromethyl(trimethylsilyl)methyl sulfide.

  • PTMTS (

    
    ):  Acts as a nucleophile (Carbanion).
    
  • Chloro-derivative (

    
    ):  Acts as a precursor to Thiocarbonyl Ylides  via fluoride-induced desilylation. These ylides undergo [3+2] cycloaddition to form tetrahydrothiophenes.[2]
    
  • Bridge: PTMTS can be converted to the chloro-derivative via radical chlorination (NCS/CCl

    
    ), thereby accessing the ylide chemistry if desired.
    
Data Summary: Elimination Stereoselectivity
ConditionElimination TypeStereochemical OutcomeMechanism Note
Basic (KH/THF) SynRetention of adduct geometryConcerted formation of 4-membered silyl-oxetane transition state.
Acidic (BF

/CH

Cl

)
AntiInversion of adduct geometryStepwise E2-type elimination via carbocationic character.

Experimental Protocol: Synthesis of Vinyl Sulfides

Objective: Synthesis of Phenyl(2-phenylethenyl)sulfide from Benzaldehyde.

Reagents
  • This compound (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Benzaldehyde (1.0 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Flush with nitrogen.[3]

  • Solvation: Add PTMTS (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise via syringe over 10 minutes. The solution typically turns a pale yellow. Stir for 30 minutes at -78 °C to ensure complete deprotonation.
    
  • Addition: Add Benzaldehyde (neat or in minimal THF) dropwise. Stir for 1 hour at -78 °C.

  • Warming (Elimination): Remove the cooling bath and allow the reaction to warm to room temperature.

    • Self-Validating Step: As the reaction warms, the stable

      
      -oxido silane will undergo spontaneous elimination (Peterson elimination) in many cases. If elimination is sluggish, refluxing for 1-2 hours or adding solid KH ensures completion.
      
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Purify the crude vinyl sulfide via silica gel flash chromatography (typically Hexanes/EtOAc).

Troubleshooting & Optimization

Temperature Control (Retro-Addition)
  • Issue: Low yields of the adduct.

  • Cause: The addition of the

    
    -silyl carbanion to the ketone/aldehyde is reversible. If the mixture is warmed before the alkoxide is "trapped" or eliminated, it may revert to starting materials.
    
  • Solution: Ensure the reaction remains at -78 °C during the entire addition phase. If performing acidic elimination, quench with acetic acid at low temperature before warming.

Sluggish Elimination
  • Issue: Isolation of

    
    -hydroxy silane instead of vinyl sulfide.
    
  • Cause: Steric hindrance in the transition state.

  • Solution: Add Thionyl Chloride (SOCl

    
    )  to the hydroxy silane. This converts the hydroxyl to a chloride, which undergoes rapid anti-elimination with the silyl group.
    
Proton Source Contamination
  • Issue: Recovery of starting material (PTMTS).

  • Cause: Moisture in the THF quenching the lithiated species.

  • Solution: Use freshly distilled THF (Na/Benzophenone) and titrate the

    
    -BuLi before use.
    

References

  • Ager, D. J. (1983).[4] Silicon-containing carbonyl equivalents.[1][5][3][6] Journal of the Chemical Society, Perkin Transactions 1, 1131-1136. Link

  • Ager, D. J. (1984).[5] The Peterson Olefination Reaction.[5][7][8] Synthesis, 1984(05), 384-398. Link

  • TCI Chemicals. Product Specification: this compound.[4] Link

  • Organic Syntheses. General procedures for Peterson Olefination and Vinyl Sulfide preparation. Link

  • Kocienski, P. J. (1980).[4] A formyl anion synthon.[4] Tetrahedron Letters, 21(16), 1559-1562. Link

Sources

Technical Monograph: (Phenylthiomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for C1 Homologation and Vinyl Sulfide Synthesis

Executive Summary

(Phenylthiomethyl)trimethylsilane (PTMTS) represents a cornerstone reagent in organosilicon chemistry, functioning primarily as a formyl anion equivalent (


).[1] Its structural utility arises from the synergistic stabilization of a carbanion by both the sulfur atom (via polarizability and d-orbital participation) and the silicon atom (via the 

-silicon effect).

For drug development professionals, PTMTS offers a controlled pathway to vinyl sulfides via Peterson olefination.[1] These vinyl sulfides serve as robust, masked aldehydes that can be unmasked under mild hydrolytic conditions, avoiding the harsh oxidative steps often required in alternative homologation strategies.[1]

Physicochemical Characterization

Precise molecular metrics are critical for stoichiometric accuracy in high-value synthesis.[1]

Table 1: Core Physicochemical Properties

PropertyValueUnitValidation Notes
Molecular Weight 196.39 g/mol Based on Formula

CAS Registry 17873-08-4N/AVerified Registry
Density 0.967g/mLAt 25°C
Boiling Point 158–159°CAt 52 mmHg (Reduced Pressure)
Refractive Index 1.539

Purity Indicator
Appearance Colorless LiquidN/AOxidizes to pale yellow upon storage

Mechanistic Architecture

The reactivity of PTMTS is governed by the "Silicon-Sulfur Synergy."[1] The acidity of the methylene protons is significantly enhanced, allowing deprotonation by alkyl lithiums (


).[1]
The Peterson Olefination Pathway

Unlike the Wittig reaction, which produces phosphine oxide waste, the Peterson olefination using PTMTS yields a volatile silanol (or siloxane) byproduct, simplifying purification.

Mechanism Description:

  • Lithiation: n-Butyllithium removes an

    
    -proton, generating a stabilized carbanion.[1]
    
  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon (aldehyde/ketone), forming a

    
    -oxidosilane intermediate.[1]
    
  • Elimination: The driving force is the formation of a strong Si-O bond.[1] Depending on conditions (Acidic vs. Basic), the elimination can be tuned to favor E or Z vinyl sulfides.[1][2]

PetersonMechanism cluster_0 Reaction Coordinate PTMTS PTMTS (Ph-S-CH2-TMS) Anion α-Silyl Carbanion [Ph-S-CH-TMS]- Li+ PTMTS->Anion -78°C, THF BuLi n-BuLi (Deprotonation) BuLi->Anion Adduct β-Oxidosilane Intermediate Anion->Adduct Add Carbonyl Carbonyl Electrophile (R-CHO) Carbonyl->Adduct Product Vinyl Sulfide (Ph-S-CH=CH-R) Adduct->Product Si-O Bond Formation Elimination Peterson Elimination Elimination->Product

Figure 1: Mechanistic flow of PTMTS in Peterson Olefination for vinyl sulfide synthesis.

Operational Workflows (Protocols)

Protocol A: Synthesis of this compound

Context: While commercially available, in-house synthesis ensures fresh reagent free of sulfoxide impurities.

Reagents:

  • Thiophenol (PhSH): 1.0 equiv.[1]

  • (Chloromethyl)trimethylsilane: 1.1 equiv.[1][3]

  • Sodium Ethoxide (NaOEt): 1.1 equiv (21% wt in EtOH).[1]

  • Ethanol (Absolute).[1]

Step-by-Step Methodology:

  • Anion Generation: To a flame-dried 3-neck flask under Argon, charge absolute ethanol (0.5 M concentration relative to thiol). Add Sodium Ethoxide solution.[1] Cool to 0°C.[1][4]

  • Thiol Addition: Add Thiophenol dropwise over 20 minutes. The solution will turn slightly yellow (formation of PhSNa).[1] Stir for 30 minutes at 0°C.

  • Electrophile Introduction: Add (Chloromethyl)trimethylsilane dropwise.

  • Reaction: Warm to room temperature and reflux at 80°C for 4 hours.

    • Validation: Monitor by TLC (Hexanes).[1] Disappearance of Thiophenol is the endpoint.[1]

  • Workup: Cool to RT. Filter off the NaCl precipitate.[1] Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in Et2O, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over MgSO4.[1]

  • Distillation: Distill under reduced pressure (Target: ~158°C @ 52 mmHg) to obtain pure PTMTS.

Protocol B: Application - Synthesis of Vinyl Sulfides

Context: Conversion of Benzaldehyde to Phenyl(styryl)sulfide.[1]

Reagents:

  • PTMTS: 1.1 equiv.[1][3]

  • n-Butyllithium (2.5 M in Hexanes): 1.1 equiv.[1]

  • Benzaldehyde: 1.0 equiv.[1]

  • THF (Anhydrous).[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask. Purge with

    
    . Add PTMTS and THF (concentration 0.2 M).[1]
    
  • Lithiation: Cool to -78°C (Dry Ice/Acetone). Add n-BuLi dropwise via syringe.[1]

    • Observation: Solution typically turns bright yellow.[1]

    • Critical Step: Stir for 30–60 minutes to ensure complete anion formation. Incomplete lithiation leads to inseparable starting material mixtures.[1]

  • Addition: Add Benzaldehyde (neat or in minimal THF) dropwise.

  • Elimination Sequence:

    • Allow the mixture to warm to 0°C over 2 hours.

    • Note: Unlike standard Peterson reactions, the elimination of the trimethylsiloxy group often occurs spontaneously upon warming due to the stabilization of the resulting double bond by the sulfur atom.[1]

  • Quench: Quench with Saturated

    
    .
    
  • Isolation: Extract with Et2O (3x). Dry organics (Na2SO4).[1][5]

  • Analysis: The crude product is often a mixture of E/Z isomers.[1]

    • Validation: 1H NMR will show vinylic protons (typically

      
       6.0–7.0 ppm).[1]
      

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_post Workup Step1 Dry THF + PTMTS Cool to -78°C Step2 Add n-BuLi (Wait 45 min) Step1->Step2 Step3 Add Aldehyde (Dropwise) Step2->Step3 Step4 Warm to 0°C (Spontaneous Elimination) Step3->Step4 Step5 Quench NH4Cl Step4->Step5 Step6 Isolate Vinyl Sulfide Step5->Step6

Figure 2: Operational workflow for the conversion of PTMTS to Vinyl Sulfides.

Critical Control Points & Stability

  • Oxidative Sensitivity: The sulfur atom is prone to oxidation.[1] PTMTS should be stored under an inert atmosphere (Argon/Nitrogen).[1] Exposure to air over months will generate the sulfoxide (

    
    ), which has different lithiation kinetics.[1]
    
  • Elimination Stereochemistry:

    • Basic Conditions (Review): If the intermediate

      
      -hydroxysilane is isolated, treatment with KH (Potassium Hydride) promotes syn-elimination.[1]
      
    • Acidic Conditions: Treatment with

      
       or 
      
      
      
      promotes anti-elimination.[1][2]
    • Scientist's Note: In the one-pot protocol described above (Protocol B), the reaction is driven by the formation of the strong Si-O bond and usually yields a mixture of isomers favoring the thermodynamically stable product.

References

  • Ager, D. J. (1984).[1][6] "The Peterson Olefination Reaction."[1][7][2][4][6][8] Synthesis, 1984(05), 384-398.[1] Link

  • Ager, D. J. (1990).[1][6] "The Peterson Reaction."[1][7][2][4][6][8] Organic Reactions, 38,[6] 1. Link[1]

  • Magnus, P. (1980).[1] "Silicon in Organic Synthesis." Aldrichimica Acta, 13(3), 43-51.[1][3] Link

  • PubChem Database. (2024).[1] "Trimethyl(phenylthiomethyl)silane Compound Summary." National Library of Medicine.[1] Link

  • Trost, B. M., & Chan, D. M. T. (1981).[1] "Silylation of Organic Halides." Journal of the American Chemical Society.[1][2][6] (General reference for silyl-anion chemistry).

Sources

Section 1: Compound Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (Phenylthiomethyl)trimethylsilane

This compound (CAS RN: 17873-08-4) is a silicon-containing organic compound utilized by researchers and synthetic chemists as a versatile reagent.[1][2] Its applications include serving as a one-carbon homologating agent for aldehyde synthesis via the sila-Pummerer rearrangement and its use in Peterson olefination to create vinyl sulfides.[1][2] Synonyms for this compound include Phenylthio(trimethylsilyl)methane, Phenyl Trimethylsilylmethyl Sulfide, and Trimethyl(phenylthiomethyl)silane.[3][4]

Understanding its physical and chemical properties is the foundation for its safe handling. As a flammable liquid with a relatively low flash point, the primary operational concern is the prevention of ignition from sources such as static discharge, sparks, or hot surfaces.[4] Its sensitivity to moisture also necessitates specific storage conditions to maintain its integrity.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17873-08-4[3][4]
Molecular Formula C₁₀H₁₆SSi[1]
Molecular Weight 196.38 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1][3]
Boiling Point 158-159 °C @ 52 mmHg[2][4]
Density 0.967 g/mL at 25 °C[2][4]
Flash Point 39 °C (102.2 °F) - closed cup[4]
Refractive Index n20/D 1.539[2][4]
Storage Store under inert gas; moisture sensitive[6]

Section 2: Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with this compound is critical for designing safe experimental protocols. The compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presenting risks of flammability, skin and eye irritation, and potential harm if inhaled.[4][7]

The flammability (H226) is a direct consequence of its low flash point, meaning it can form an ignitable vapor-air mixture at moderately elevated ambient temperatures.[4] The irritation hazards (H315, H319) are common for organosulfur and organosilicon compounds, which can interact with biological tissues. The potential for harm upon inhalation (H332) underscores the necessity of robust engineering controls like fume hoods to prevent respiratory exposure.[4][7]

GHS_Hazards cluster_main Hazard Identification for this compound cluster_pictograms GHS Pictograms cluster_hazards Hazard Statements (H-Codes) Compound This compound CAS: 17873-08-4 Flame Flame (GHS02) Exclamation Exclamation Mark (GHS07) H226 H226: Flammable liquid and vapour Compound->H226 Flame->H226 H315 H315: Causes skin irritation Exclamation->H315 H319 H319: Causes serious eye irritation Exclamation->H319 H332 H332: Harmful if inhaled Exclamation->H332 Safe_Handling_Workflow cluster_workflow Safe Handling and Storage Workflow prep 1. Preparation - Verify Fume Hood - Remove Ignition Sources ppe 2. Don PPE - FR Lab Coat - Goggles & Face Shield - Chemical-Resistant Gloves prep->ppe ground 3. Grounding & Bonding (For large transfers) ppe->ground transfer 4. Chemical Transfer - Use Non-Sparking Tools - Transfer Slowly ground->transfer cleanup 5. Post-Transfer - Tightly Seal Container - Decontaminate Workspace - Doff PPE transfer->cleanup storage 6. Storage - Flammables Cabinet - Cool, Dry, Ventilated - Under Inert Gas cleanup->storage

Caption: A logical workflow for the safe handling and storage of the compound.

Disposal: Waste this compound and any contaminated materials are classified as hazardous waste. [8]They must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [8][9]Never dispose of this chemical down the drain.

Section 5: Emergency and First-Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release. All personnel working with this chemical must be familiar with these emergency procedures.

Accidental Release (Spill) Response: In the event of a spill, the immediate priority is to ensure personnel safety and prevent the situation from escalating.

Spill_Response cluster_spill Emergency Spill Response Protocol evacuate 1. Evacuate & Alert - Alert personnel in immediate area - Evacuate if necessary ignition 2. Control Ignition Sources - Turn off equipment - Remove sparks/flames evacuate->ignition ventilate 3. Ventilate Area - Ensure fume hood is running - Increase ventilation if safe ignition->ventilate contain 4. Contain & Absorb - Use chemical absorbent/sand - Use non-sparking tools ventilate->contain dispose 5. Dispose - Collect waste in sealed container - Label as hazardous waste contain->dispose

Caption: Step-by-step protocol for responding to an accidental spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). [1][3]Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: This is a flammable liquid. [9]Its vapors are heavier than air and may travel a considerable distance to an ignition source and flash back. [8][9]Containers may explode if heated. [9]- Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [10][9] Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [10][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, get medical help. [3][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][10]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. [10][9]

Section 6: Toxicological Profile

The toxicological properties of this compound have not been fully investigated, which necessitates handling it with the assumption that it may have unknown adverse health effects. [9]The known toxicological data aligns with the GHS hazard classifications.

  • Acute Toxicity: It is classified as harmful if inhaled. [4][7]Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. [9]It may also be harmful if swallowed. [9]- Skin and Eye Irritation: The compound is a confirmed skin and eye irritant, capable of causing redness, pain, and inflammation upon contact. [1][3][6]- Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin. [9]The absence of data does not signify the absence of hazard, and caution should be maintained.

Section 7: Conclusion

This compound is a valuable synthetic reagent that can be used safely when its chemical properties and associated hazards are fully understood and respected. The core principles of safety for this compound revolve around rigorous control of ignition sources, prevention of moisture contact, consistent use of appropriate engineering controls and personal protective equipment, and thorough preparation for emergency situations. By integrating the protocols and knowledge outlined in this guide, researchers and drug development professionals can effectively mitigate risks and maintain a safe laboratory environment.

Section 8: References

  • PubChem. (n.d.). Phenylthiotrimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

  • Praxair. (2015). Safety Data Sheet - Trimethylsilane. Retrieved from [Link]

  • Gelest, Inc. (2014). Safety Data Sheet - TRIMETHYLSILANE. Retrieved from [Link]

Sources

Technical Guide: (Phenylthiomethyl)trimethylsilane in Drug Discovery & Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Phenylthiomethyl)trimethylsilane (CAS: 17873-08-4), often abbreviated as PhSCH₂TMS , is a high-value bifunctional reagent used primarily as a formyl anion equivalent (


)  and a vinyl sulfide precursor . Its utility stems from the synergistic electronic effects of the silicon (electropositive, 

-cation stabilizing) and sulfur (polarizable,

-anion stabilizing) atoms flanking a central methylene unit.

For drug development professionals, this reagent offers a modular "linchpin" strategy: it allows for the nucleophilic introduction of a masked carbon unit, which can subsequently be diverged into aldehydes, vinyl sulfides, or chain-extended homologues depending on the downstream workup.

Chemical Identity & Mechanistic Principles[1]

The "Silicon-Sulfur" Effect

The reactivity of PhSCH₂TMS is governed by the ability of the sulfur and silicon atoms to cooperatively stabilize the corresponding carbanion.

  • 
    -Stabilization:  The sulfur atom stabilizes the 
    
    
    
    -lithio species via orbital overlap (d-orbital participation or polarization), making deprotonation with standard organolithiums (e.g., n-BuLi) facile at -78 °C.
  • 
    -Elimination (Peterson Type):  The silyl group serves as a "chemical handle."[1] Upon reaction with carbonyls, the resulting alkoxide undergoes a Peterson-type elimination.[1][2][3][4] Unlike standard Peterson olefinations that yield alkenes, the presence of the phenylthio group directs the formation of vinyl sulfides .
    
Physical Properties
PropertyData
Formula

MW 196.38 g/mol
Boiling Point 158 °C (at 51.8 mmHg)
Density 0.97 g/mL
Stability Air-stable, but carbanion is moisture-sensitive. Store under Argon.

Core Applications in Synthesis

Application A: The Formyl Anion Equivalent (C1 Homologation)

PhSCH₂TMS allows for the introduction of a formyl group into alkyl halides or carbonyls. This is a critical transformation in the synthesis of pharmacophores where direct formylation is difficult.

Mechanism:

  • Lithiation: Generates the nucleophilic species

    
    .
    
  • Alkylation: Reaction with an electrophile (

    
    ) yields 
    
    
    
    .
  • Oxidative Transformation: The silyl-sulfide moiety is unmasked (often via oxidation to the sulfoxide and subsequent Pummerer-type rearrangement or acid hydrolysis) to reveal the aldehyde (

    
    ).
    
Application B: Synthesis of Vinyl Sulfides (Peterson Olefination)

Vinyl sulfides are versatile intermediates, serving as masked carbonyls or partners in cycloadditions. PhSCH₂TMS provides a direct route to these species from aldehydes or ketones.

Mechanism:

  • Addition:

    
     attacks the carbonyl carbon.
    
  • Elimination: The resulting

    
    -oxidosilane undergoes spontaneous Peterson elimination.
    
    • Note: The elimination is stereoselective, often governed by the counterion and solvent (Lewis basicity).

Visualizing the Pathways

The following diagram illustrates the divergent reactivity of the lithiated PhSCH₂TMS species.

G node_start This compound (PhSCH₂TMS) node_lithio Lithiated Intermediate [PhSCH(Li)TMS] node_start->node_lithio n-BuLi, THF -78°C node_alkyl Alkylated Adduct PhSCH(R)TMS node_lithio->node_alkyl + Alkyl Halide (R-X) node_vinyl Vinyl Sulfide (PhS-CH=CR'₂) node_lithio->node_vinyl + Carbonyl (R'₂C=O) Peterson Elimination node_aldehyde Aldehyde (R-CHO) node_alkyl->node_aldehyde 1. [O] (MCPBA) 2. Pummerer / H₂O node_vinyl->node_aldehyde Hydrolysis (HgCl₂ or TiCl₄)

Figure 1: Divergent synthesis pathways showing Alkylation (Upper) and Peterson Olefination (Lower).

Detailed Experimental Protocols

Protocol 1: Generation of Vinyl Sulfides (Peterson Olefination)

Objective: Synthesis of Phenyl Vinyl Sulfide derivatives from a ketone.

Reagents:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Ketone/Aldehyde substrate (1.0 equiv)

  • Anhydrous THF

  • Ammonium Chloride (sat.[5] aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Add this compound (1.0 equiv) and anhydrous THF (concentration ~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv) over 10 minutes. The solution typically turns a distinct yellow/orange color, indicating anion formation. Stir for 30–60 minutes at -78 °C.

    • Expert Insight: The stabilization by PhS- and -TMS makes this anion relatively stable at low temperatures, but warming above 0 °C can lead to decomposition (Brook rearrangement pathways).

  • Addition: Add the carbonyl substrate (dissolved in minimal THF) dropwise.

  • Elimination: Allow the reaction to warm naturally to room temperature (23 °C). The Peterson elimination of the trimethylsiloxide (

    
    ) usually occurs spontaneously upon warming.
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    or EtOAc. Wash organic layers with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the vinyl sulfide.

Protocol 2: Oxidative Hydrolysis to Aldehydes (Sila-Pummerer Route)

Objective: Converting the alkylated intermediate (


) into an aldehyde.
  • Oxidation: Treat the sulfide (

    
    ) with MCPBA  (1.1 equiv) in 
    
    
    
    at 0 °C to form the sulfoxide.
  • Rearrangement: Dissolve the crude sulfoxide in Toluene. Add acetic anhydride (

    
    ) or Trifluoroacetic anhydride (TFAA). Heat to reflux if necessary.
    
  • Hydrolysis: The resulting

    
    -acetoxy sulfide or vinyl sulfide intermediate is hydrolyzed using aqueous acid or 
    
    
    
    to release the aldehyde
    
    
    .

Strategic Advantages in Drug Discovery

  • Late-Stage Functionalization: The reagent allows for the introduction of a carbon atom that can be kept "masked" as a sulfide/silane throughout a synthesis sequence and revealed as a reactive aldehyde only when needed.

  • Stereocontrol: In the synthesis of exocyclic double bonds (via the Peterson route), the geometry can often be controlled by the choice of workup (acidic vs. basic elimination conditions), although the spontaneous elimination often favors the thermodynamically stable isomer.

  • Toxicity Profile: While the reagent itself is a sulfide (odor/irritant), the byproducts (hexamethyldisiloxane) are inert and easily removed, making it cleaner than many tin- or selenium-based homologation reagents.

References

  • Organic Chemistry Portal. Peterson Olefination: Mechanism and Applications. [Link]

  • Ager, D. J.Silicon-containing carbonyl equivalents. Chemical Society Reviews, 1982, 11, 493-511.

Sources

The Discovery and Synthetic Utility of (Phenylthiomethyl)trimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the quest for versatile and efficient reagents is perpetual. (Phenylthiomethyl)trimethylsilane has emerged as a significant player in this arena, offering a unique combination of stability and reactivity. This technical guide delves into the discovery, synthesis, and multifaceted applications of this powerful synthetic tool. Authored from the perspective of a Senior Application Scientist, this document aims to provide not only the "how" but, more critically, the "why" behind the experimental choices, ensuring a deep and practical understanding for researchers at the forefront of chemical innovation.

Introduction: A Novel Reagent for Carbonyl Synthesis and Beyond

This compound, with the chemical formula C₁₀H₁₆SSi, is an organosilicon compound that has carved a niche for itself as a robust one-carbon homologating agent.[1] Its primary utility lies in the synthesis of aldehydes and vinyl sulfides, transformations of fundamental importance in the construction of complex organic molecules.[1] The strategic placement of a phenylthio group and a trimethylsilyl group on the same methylene carbon bestows upon this molecule a unique reactivity profile, which, when harnessed, provides elegant solutions to synthetic challenges.

This guide will first explore the historical context of its discovery and the foundational synthetic routes. Subsequently, a detailed examination of its chemical properties and spectroscopic signature will be presented. The core of this document will then focus on its two cornerstone applications: the sila-Pummerer rearrangement for aldehyde synthesis and the Peterson olefination for the formation of vinyl sulfides. Each section will provide not only the mechanistic underpinnings but also detailed, field-tested experimental protocols.

The Genesis of this compound: A Historical Perspective

The advent of this compound can be traced back to the pioneering work of David J. Ager in the early 1980s. His research, published in the Journal of the Chemical Society, Perkin Transactions 1 in 1983, laid the groundwork for the synthesis and application of this versatile reagent.[2] The initial discovery was driven by the need for a stable and manageable formyl anion equivalent, a synthetic moiety that allows for the introduction of a -CHO group.

The core innovation was the generation of phenylthiotrimethylsilylmethyl-lithium, the lithiated carbanion of this compound. This nucleophile was found to react efficiently with various electrophiles, most notably alkyl halides, to furnish 1-phenylthio-1-trimethylsilylalkanes.[2] This pivotal discovery opened the door to a novel and highly effective method for the one-carbon homologation of alkyl halides to aldehydes.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process, achievable in a standard laboratory setting. The most common and reliable method involves the deprotonation of thioanisole followed by quenching with trimethylsilyl chloride. However, the original and often cited preparation starts from chloromethyltrimethylsilane.

General Synthesis Protocol

Scheme 1: Synthesis of this compound

G thiophenol Thiophenol sodium_thiophenolate Sodium thiophenolate thiophenol->sodium_thiophenolate + NaH (THF) naH NaH thf THF product This compound sodium_thiophenolate->product + (Chloromethyl)trimethylsilane chloromethyltrimethylsilane (Chloromethyl)trimethylsilane nacl NaCl

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), thiophenol (1.0 equivalent) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • The mixture is then cooled back to 0 °C, and (chloromethyl)trimethylsilane (1.0 equivalent) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • The reaction is quenched by the careful addition of water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Causality Behind Experimental Choices: The use of sodium hydride ensures the complete and irreversible deprotonation of the acidic thiol proton of thiophenol. THF is an excellent solvent for this reaction due to its ability to solvate the resulting sodium thiophenolate and its relatively high boiling point, allowing for a controlled reaction. The reaction is performed under an inert atmosphere to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its effective use. The following table summarizes its key physical properties and spectroscopic data.

PropertyValueReference
Molecular Formula C₁₀H₁₆SSi[1]
Molecular Weight 196.39 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 158 °C at 51.8 mmHg[1]
Density 0.95 g/mL[1]
Refractive Index 1.54
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.10 (m, 5H), 2.15 (s, 2H), 0.09 (s, 9H)[3]
¹³C NMR (CDCl₃) Predicted values: ~138, 129, 128, 126, 25, -2
IR (neat) Characteristic peaks for Si-CH₃ (~1250, 840 cm⁻¹), C-S, and aromatic C-H[4]
Mass Spectrum (EI) m/z (%): 196 (M⁺, 35), 181 (40), 135 (12), 91 (15), 73 (100)[3]

Note on ¹³C NMR: While a publicly available, citable ¹³C NMR spectrum was not found during the literature search, the predicted chemical shifts are based on standard correlation tables and provide an expected range for the key carbon signals.[5][6] The trimethylsilyl methyls will appear upfield (around -2 ppm), the methylene carbon will be in the aliphatic region (~25 ppm), and the aromatic carbons will be in the downfield region (126-138 ppm).

The Sila-Pummerer Rearrangement: A Gateway to Aldehydes

The sila-Pummerer rearrangement is a powerful transformation that converts α-silyl sulfoxides into O-silyl hemithioacetals, which can be readily hydrolyzed to aldehydes.[2][7] This reaction provides a significant advantage over the traditional Pummerer rearrangement by proceeding under milder, neutral conditions, thus avoiding the use of strong acids or acylating agents.

Mechanistic Rationale

The reaction is initiated by the oxidation of the sulfide in a 1-phenylthio-1-trimethylsilylalkane to the corresponding sulfoxide. Upon gentle heating, the sulfoxide undergoes a concerted, intramolecular rearrangement.

G cluster_0 Oxidation cluster_1 Sila-Pummerer Rearrangement cluster_2 Hydrolysis sulfide 1-Phenylthio-1-trimethylsilylalkane sulfoxide α-Silyl sulfoxide sulfide->sulfoxide [O] intermediate [Transition State] sulfoxide->intermediate Δ (Heat) hemithioacetal O-Silyl hemithioacetal intermediate->hemithioacetal aldehyde Aldehyde hemithioacetal->aldehyde H₃O⁺

Caption: Workflow for aldehyde synthesis via the sila-Pummerer rearrangement.

The key mechanistic step involves the migration of the trimethylsilyl group from the carbon to the sulfoxide oxygen, with a simultaneous shift of the carbon-sulfur bond. This forms a transient species that rearranges to the thermodynamically more stable O-silyl hemithioacetal. The driving force for this rearrangement is the formation of the strong silicon-oxygen bond. Subsequent hydrolysis of the O-silyl hemithioacetal readily affords the desired aldehyde.

Experimental Protocol: Homologation of an Alkyl Halide to an Aldehyde

This protocol outlines the complete three-step sequence starting from an alkyl halide.

Step 1: Synthesis of 1-Phenylthio-1-trimethylsilyldecane

  • To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equivalents) dropwise. The solution is stirred at this temperature for 1 hour.

  • A solution of 1-bromononane (1.0 equivalent) in anhydrous THF is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Oxidation to the Sulfoxide

  • The 1-phenylthio-1-trimethylsilyldecane (1.0 equivalent) is dissolved in dichloromethane.

  • The solution is cooled to 0 °C, and m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) is added portion-wise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • The reaction mixture is washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried and concentrated to give the crude sulfoxide, which is often used in the next step without further purification.

Step 3: Sila-Pummerer Rearrangement and Hydrolysis

  • The crude sulfoxide is dissolved in a high-boiling, inert solvent such as toluene or xylene.

  • The solution is heated to reflux (typically 110-140 °C) for 1-3 hours. The progress of the rearrangement can be monitored by TLC or ¹H NMR.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting crude O-silyl hemithioacetal is dissolved in a mixture of THF and 1M aqueous HCl.

  • The mixture is stirred at room temperature for 1-2 hours to effect complete hydrolysis.

  • The product aldehyde is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography or distillation yields the desired decanal.

Self-Validating System: The progress of each step can be reliably monitored by thin-layer chromatography (TLC). The formation of the lithiated species in Step 1 can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation by mass spectrometry. The disappearance of the starting sulfide and the appearance of a more polar spot on TLC indicates successful oxidation in Step 2. The rearrangement in Step 3 is also readily followed by TLC, as the O-silyl hemithioacetal will have a different Rf value than the sulfoxide. Finally, the formation of the aldehyde in the hydrolysis step can be confirmed by its characteristic spectroscopic properties (e.g., a signal around 9.8 ppm in the ¹H NMR spectrum).

The Peterson Olefination: A Route to Vinyl Sulfides

The Peterson olefination is a classic method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[2] When this compound is employed as the α-silyl carbanion precursor, this reaction provides a direct and efficient route to vinyl sulfides. Vinyl sulfides are valuable synthetic intermediates, serving as precursors to ketones and other functional groups.

Mechanistic Considerations

The Peterson olefination proceeds through the initial addition of the α-silyl carbanion to a carbonyl compound, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the alkene. The stereochemical outcome of the elimination is dependent on the conditions employed.

G cluster_0 Carbanion Formation cluster_1 Addition to Carbonyl cluster_2 Elimination start This compound carbanion Phenylthiotrimethylsilylmethyl-lithium start->carbanion n-BuLi hydroxysilane β-Hydroxysilane carbanion->hydroxysilane + R₂C=O carbonyl Aldehyde or Ketone vinyl_sulfide Vinyl Sulfide hydroxysilane->vinyl_sulfide Acid or Base

Caption: General workflow for the synthesis of vinyl sulfides via the Peterson olefination.

  • Basic conditions typically lead to a syn-elimination pathway.

  • Acidic conditions generally result in an anti-elimination.

This stereochemical dichotomy allows for a degree of control over the geometry of the resulting vinyl sulfide, provided the diastereomeric β-hydroxysilane intermediates can be separated.

Experimental Protocol: Synthesis of a Vinyl Sulfide from a Ketone

This protocol describes the reaction of phenylthiotrimethylsilylmethyl-lithium with cyclohexanone to form the corresponding vinyl sulfide.

  • Generate phenylthiotrimethylsilylmethyl-lithium as described in Step 1 of the sila-Pummerer protocol (Section 4.2).

  • To the cold (-78 °C) solution of the lithiated species, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at low temperature by the addition of a solution of potassium hydride (if a one-pot basic elimination is desired) or with a saturated aqueous solution of ammonium chloride (to isolate the β-hydroxysilane).

  • For the one-pot elimination, after the addition of potassium hydride, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up the reaction by carefully adding water and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography affords the desired vinyl sulfide.

Expertise & Experience in Protocol Design: The choice of quenching agent is critical in determining the outcome of the reaction. For substrates where the β-hydroxysilane is stable, quenching with a mild proton source like ammonium chloride allows for its isolation. This provides the opportunity to separate diastereomers and then perform the elimination under either acidic or basic conditions to selectively obtain either the (E)- or (Z)-vinyl sulfide. For more reactive substrates, or when direct formation of the alkene is desired, a one-pot procedure with a base like potassium hydride is more efficient.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable reagent in the synthetic chemist's toolbox. Its discovery by David J. Ager provided a novel and practical solution for the synthesis of aldehydes, and its utility has since been expanded to include the stereoselective formation of vinyl sulfides via the Peterson olefination. The true strength of this reagent lies in the predictable and controllable reactivity of its lithiated form, and the mild conditions under which its subsequent transformations, such as the sila-Pummerer rearrangement, can be performed.

As the demand for more complex and functionally diverse molecules continues to grow in fields such as pharmaceuticals and materials science, the need for robust and versatile synthetic methods will only increase. This compound and its derivatives are well-positioned to continue to play a significant role in meeting these challenges. Future research in this area may focus on the development of catalytic and asymmetric variants of the reactions described herein, further enhancing the power and elegance of this remarkable organosilicon reagent.

References

  • Ager, D. J. Synthesis of aldehydes from phenylthiotrimethylsilylmethane. J. Chem. Soc., Perkin Trans. 1, 1983 , 1131-1136. [Link]

  • Ermakova, E.; Sysoev, S. V.; Nikulina, L. D.; Kuznetsov, F. A. Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. ResearchGate, 2015 . [Link]

  • Organic Chemistry Portal. The Peterson Olefination Reaction. [Link]

  • Chem-Station. Pummerer Rearrangement. [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Carbonyl Chemistry :: The Peterson Olefination. [Link]

  • Alfa Aesar. This compound. [Link]

  • National Institute of Standards and Technology. Silane, methyl-. NIST Chemistry WebBook. [Link]

  • Supporting Information for an unspecified article, providing general procedures for NMR spectroscopy.
  • NROChemistry. Peterson Olefination. [Link]

  • Oregon State University, Department of Chemistry. 13C Chemical Shift Ranges. [Link]

  • ResearchGate. FT-IR spectra of PMHS and PMKS. [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shift. [Link]

  • Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. IRIS-AperTO. [Link]

  • Kocienski, P. J. Phenylthiomethyltrimethylsilane : a new formyl anion synthon. Tetrahedron Lett.21, 1559–1562 (1980).
  • Shainyan, B. A., Kirpichenko, S. V., Freeman, F. Sila-Pummerer Rearrangement of Cyclic Sulfoxides: Computational Study of the Mechanism. J. Am. Chem. Soc.2004, 126, 41, 13321–13329.

Sources

Technical Whitepaper: Solvation Dynamics and Application Protocols for (Phenylthiomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Phenylthiomethyl)trimethylsilane (PTMTS) is a bifunctional organosilane reagent extensively utilized in the Peterson olefination to synthesize vinyl sulfides and as a precursor for thiocarbonyl ylides. Its utility is defined by the synergistic activation of the methylene group by both the silicon (alpha-effect) and sulfur atoms, rendering it susceptible to deprotonation by strong bases.

This guide addresses the critical solvation parameters required to maintain the stability of PTMTS and its lithiated intermediates. Unlike simple dissolution, the "solubility" of PTMTS is functionally tied to solvent compatibility with its reactive anionic states. Successful application requires strict adherence to anhydrous, aprotic environments to prevent protodesilylation or premature quenching.

Physicochemical Profile & Miscibility

PTMTS is a lipophilic organic liquid. It exhibits complete miscibility with non-polar and moderately polar organic solvents but is immiscible and potentially unstable in aqueous environments over time.

Table 1: Physicochemical Properties
PropertyValueContext
CAS Number 17873-08-4Identity Verification
Molecular Formula

MW: 196.38 g/mol
Physical State Colorless to pale yellow liquidStandard Temperature/Pressure
Boiling Point 158°C (at 51.8 mmHg)Vacuum Distillation Required
Density 0.95 - 0.97 g/mLPhase Separation vs. Water
Lipophilicity (LogP) ~4.5 (Predicted)Highly Hydrophobic
Solvation Landscape
  • Primary Reaction Media (Anhydrous): Tetrahydrofuran (THF), Diethyl Ether (

    
    ).
    
  • Workup/Extraction Media: Dichloromethane (DCM), Hexanes, Pentane, Toluene.

  • Incompatible/Destructive Media: Water (Hydrolysis risk), Alcohols (Protodesilylation risk under basic conditions), DMSO (Desilylation risk at high temp).

Mechanistic Implications of Solvent Selection[2]

The choice of solvent for PTMTS is dictated by the mechanism of lithiation . PTMTS is typically deprotonated by n-Butyllithium (n-BuLi) to generate the


-silyl carbanion.
The Role of Lewis Basic Solvents (THF)

While PTMTS is soluble in non-polar hydrocarbons like hexane, hexane alone is insufficient for the reaction . The lithiation step requires a coordinating solvent (Lewis Base) like THF to:

  • Break down the hexameric aggregates of n-BuLi.

  • Solvate the resulting Lithium cation (

    
    ).
    
  • Stabilize the PTMTS carbanion species.

Technical Insight: Attempting deprotonation in pure hexane often results in sluggish kinetics or incomplete conversion. A mixture of Hexane (from the BuLi source) and THF (reaction solvent) is the industry standard.

Visualization: Solubility & Workflow

Diagram 1: Solvent Compatibility Decision Matrix

This diagram outlines the logical flow for selecting solvents based on the process stage (Storage, Reaction, or Workup).

Solvent_Matrix Start PTMTS Solvent Selection Process_Type Determine Process Stage Start->Process_Type Reaction Anionic Reaction (Lithiation/Peterson) Process_Type->Reaction Storage Storage / Dilution Process_Type->Storage Workup Extraction / Purification Process_Type->Workup THF Tetrahydrofuran (THF) (Anhydrous, Degassed) *Critical for Anion Stability* Reaction->THF Preferred Ether Diethyl Ether (Alternative for lower temps) Reaction->Ether Alt Avoid AVOID: Water, Alcohols (Protodesilylation Risk) Reaction->Avoid Incompatible Hexane Hexanes / Pentane (Inert, Non-polar) Storage->Hexane Workup->Hexane DCM Dichloromethane (DCM) (Phase separation) Workup->DCM

Caption: Decision matrix for solvent selection. THF is critical for reactive chemistry, while hydrocarbons are preferred for storage.

Experimental Protocol: Peterson Olefination[1][2][3]

This protocol demonstrates the solubility requirements in a functional setting: the synthesis of a vinyl sulfide via Peterson Olefination.

Reagents:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Aldehyde/Ketone (1.0 equiv)

  • Solvent: Anhydrous THF (Distilled over Na/Benzophenone or from SPS).

Step-by-Step Methodology:

  • Solvation (T = 0 min):

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Charge with Anhydrous THF (concentration ~0.2 M relative to silane).

    • Inject this compound via syringe. Observation: The liquid should dissolve instantly, forming a clear, colorless solution.

  • Deprotonation (T = 15 min):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-BuLi.

    • Solubility Check: The solution typically turns yellow/orange, indicating the formation of the

      
      -silyl carbanion. If precipitation occurs, the THF volume is insufficient; add more anhydrous THF.
      
  • Electrophile Addition (T = 45 min):

    • Add the carbonyl compound (dissolved in minimal THF) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Elimination & Workup:

    • Quench: Add saturated aqueous

      
      .
      
    • Phase Change: The mixture will separate.[1][2] PTMTS derivatives will partition into the organic phase.

    • Extraction: Extract aqueous layer 3x with Diethyl Ether or DCM .

    • Drying: Dry combined organics over

      
      .
      
Diagram 2: Reaction Pathway & Phase Changes

Reaction_Flow Precursor PTMTS (Liquid) Solvated Solvated Species (in THF) Precursor->Solvated Dissolution Anion α-Silyl Carbanion (Yellow Soln) Solvated->Anion Deprotonation Adduct β-Hydroxysilane (Intermediate) Anion->Adduct C-C Bond Formation Product Vinyl Sulfide (Final) Adduct->Product Peterson Elimination THF + THF BuLi + n-BuLi (-78°C) Electrophile + R-CHO Elimination Elimination (- TMS-OH)

Caption: Mechanistic workflow showing the transformation of PTMTS from solvated species to vinyl sulfide.

Handling and Stability

  • Storage: Store neat (undiluted) or in hydrocarbon solvents (Hexane/Toluene) at 2–8°C.

  • Inert Atmosphere: Essential. While the parent silane is relatively stable, moisture will slowly hydrolyze the C-Si bond over months, especially if traces of acid/base are present.

  • Safety: PTMTS is a sulfide; handle in a fume hood to avoid exposure to sulfurous odors and potential volatile byproducts.

References

  • Ager, D. J. (1984). The Peterson Olefination Reaction.[3][4][5][6] Organic Reactions, 38, 1-223.

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780-784.

  • TCI Chemicals. (n.d.). Product Specification: this compound.[3][7] TCI Chemicals Catalog.

  • Alfa Chemistry. (n.d.). This compound Properties and Applications.

  • Anderson, M. B., & Fuchs, P. L. (1987). Synthesis of vinyl sulfides via the Peterson olefination.[3] Synthetic Communications, 17(6). (Contextual citation for protocol adaptation).

Sources

Spectroscopic Characterization of (Phenylthiomethyl)trimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (Phenylthiomethyl)trimethylsilane, a versatile organosilicon compound of interest to researchers in organic synthesis and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound, with the chemical formula C₁₀H₁₆SSi, is a valuable synthetic intermediate. Its utility stems from the unique reactivity imparted by the combination of a phenylthio group and a trimethylsilyl group attached to a central methylene bridge. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, as well as for understanding its chemical behavior in various applications. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing insights into the correlation between spectral features and molecular structure.

Molecular Structure and Key Spectroscopic Features

The structure of this compound features a central methylene group (-CH₂-) bonded to both a phenylthio group (-SPh) and a trimethylsilyl group (-Si(CH₃)₃). This arrangement gives rise to characteristic spectroscopic signatures that are the focus of this guide.

G cluster_0 ¹H NMR Workflow Sample Sample Preparation This compound in CDCl₃ with TMS NMR NMR Spectrometer (e.g., 400 MHz) Sample->NMR Acquisition Data Acquisition (Standard Pulse Program) NMR->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis G cluster_1 ATR-FTIR Workflow ATR_Crystal Clean ATR Crystal Background Collect Background Spectrum ATR_Crystal->Background Sample_App Apply Liquid Sample to Crystal Background->Sample_App Acquire_Sample Acquire Sample Spectrum Sample_App->Acquire_Sample Analysis_IR Analyze Spectrum (Identify Functional Group Frequencies) Acquire_Sample->Analysis_IR G M [C₆H₅SCH₂Si(CH₃)₃]⁺• m/z = 196 M_minus_Me [C₆H₅SCH₂Si(CH₃)₂]⁺ m/z = 181 M->M_minus_Me - •CH₃ SPh [C₆H₅S]⁺ m/z = 109 M->SPh - •CH₂Si(CH₃)₃ CH2SiMe3 [CH₂Si(CH₃)₃]⁺ m/z = 87 M->CH2SiMe3 - •SC₆H₅ SiMe3 [Si(CH₃)₃]⁺ m/z = 73 (Base Peak) CH2SiMe3->SiMe3 - CH₂

Figure 4: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR spectrum clearly confirms the presence and connectivity of the trimethylsilyl, methylene, and phenyl protons. While experimental ¹³C NMR and IR data are not explicitly available, predictions based on closely related structures offer a reliable framework for their interpretation. Mass spectrometry further corroborates the molecular weight and provides insights into the compound's fragmentation patterns, with the trimethylsilyl cation being a dominant feature. This detailed spectroscopic analysis serves as a crucial reference for scientists working with this versatile organosilicon reagent.

References

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

  • McNeil Group NMR Guide. (n.d.). Retrieved from [Link]

  • 10.10: Spectroscopy of Ethers. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum of Trimethyl(phenyl)silane. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • Solution NMR and FT-IR studies on the reactions and the complexes of silyl ethers with triethylaluminium. (n.d.). ResearchGate. Retrieved from [Link]

Methodological & Application

Application Note: High-Fidelity C1-Homologation and Vinyl Sulfide Synthesis using (Phenylthiomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of (Phenylthiomethyl)trimethylsilane (TMST) in organic synthesis. Unlike standard Wittig reagents, TMST offers a silicon-mediated, atom-economical pathway to vinyl sulfides , which serve as versatile "masked" carbonyls.

For drug development professionals, this reagent provides two critical capabilities:

  • Stereocontrolled Olefination: Access to defined E- or Z-vinyl sulfides via the Peterson elimination mechanism.

  • C1-Homologation: A robust alternative to the Wittig reaction for converting aldehydes/ketones into chain-extended aldehydes (via hydrolysis of the vinyl sulfide intermediate).

Mechanistic Principles & Causality

The utility of this compound relies on the "Silicon-Sulfur Synergy." The sulfur atom stabilizes the


-carbanion for nucleophilic attack, while the silicon atom acts as the electrofugal group (leaving group) during the elimination step.
The Peterson Control Switch

The defining feature of this protocol is the ability to control stereochemistry after the carbon-carbon bond forming step.

  • Intermediate Stability: Reaction of lithiated TMST with a carbonyl yields a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxysilane. Unlike sulfone-stabilized analogs, the sulfide adduct is generally stable at low temperatures and can often be isolated.
    
  • Divergent Elimination:

    • Acidic Conditions: Proceed via an anti-elimination pathway.[1][2]

    • Basic Conditions: Proceed via a syn-elimination pathway (via a 4-membered siloxetane transition state).[3]

Mechanistic Pathway Diagram

PetersonMechanism Reagent (Phenylthiomethyl) trimethylsilane Lithiation Lithiated Species (Ph-S-CH(Li)-SiMe3) Reagent->Lithiation n-BuLi, THF -78°C Adduct β-Hydroxysilane Intermediate Lithiation->Adduct + Carbonyl Carbonyl Electrophile (Aldehyde/Ketone) Elim_Acid Acidic Elimination (Anti) Adduct->Elim_Acid H+ / BF3 Elim_Base Basic Elimination (Syn) Adduct->Elim_Base KH or NaH Prod_E Vinyl Sulfide (Isomer A) Elim_Acid->Prod_E Prod_Z Vinyl Sulfide (Isomer B) Elim_Base->Prod_Z

Figure 1: Divergent mechanistic pathways allowing stereochemical control of the vinyl sulfide product.

Experimental Protocols

Protocol A: Reagent Preparation & Lithiation

(Self-Validating Step: Colorimetric Indicator)

Reagents:

  • This compound (Commercial or synthesized via PhSNa + ClCH₂SiMe₃).

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes.

  • Tetrahydrofuran (THF), anhydrous.

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi (1.05 equiv) dropwise over 15 minutes.

    • Validation: The solution should turn a distinct pale yellow to bright yellow, indicating the formation of the thio-stabilized carbanion.

  • Equilibration: Stir at -78°C for 30–60 minutes to ensure complete lithiation.

Protocol B: Olefination (Synthesis of Vinyl Sulfides)

Procedure:

  • Addition: Add the aldehyde or ketone (0.95 equiv, dissolved in minimal THF) dropwise to the lithiated species at -78°C.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

    • Note: For simple aldehydes, the elimination may occur spontaneously upon warming. However, for maximum control, proceed to the specific elimination steps below.

  • Elimination Strategy (Choose One):

    • Method 1 (Spontaneous/Thermal): Reflux in THF for 2-4 hours.

    • Method 2 (Acidic - Anti Elimination): Quench with dilute HCl, extract the

      
      -hydroxysilane, redissolve in CH₂Cl₂, and treat with BF₃·OEt₂ (1.1 equiv) at 0°C.
      
    • Method 3 (Basic - Syn Elimination): Treat the crude intermediate with KH (potassium hydride) in THF.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol C: Hydrolysis (Homologation to Aldehydes)

This step converts the vinyl sulfide into an aldehyde containing one more carbon than the starting material.

Reagents:

  • Vinyl Sulfide (from Protocol B).[4][5]

  • Mercury(II) Chloride (HgCl₂) OR Titanium(IV) Chloride (TiCl₄).

  • Acetonitrile/Water (4:1).

Procedure:

  • Dissolve vinyl sulfide in MeCN/H₂O (4:1).

  • Add HgCl₂ (2.5 equiv).

  • Stir at room temperature for 4–12 hours.

    • Validation: Monitor TLC for the disappearance of the non-polar vinyl sulfide spot and appearance of the polar aldehyde spot (DNP stain active).

  • Filter through a Celite pad to remove mercury salts.

  • Concentrate and purify via chromatography.[6]

Data Summary & Optimization

Stereochemical Outcomes (General Trends)

The following table summarizes the expected outcomes based on the elimination condition used on the


-hydroxysilane intermediate.
Carbonyl SubstrateElimination ConditionMajor IsomerMechanismTypical Yield
Benzaldehyde Acidic (BF₃·OEt₂)E-Vinyl SulfideAnti-Elimination85-92%
Benzaldehyde Basic (KH/THF)Z-Vinyl SulfideSyn-Elimination80-88%
Cyclohexanone Thermal (Reflux)Alkylidene (Exocyclic)Mixed75-85%
Aliphatic Aldehyde AcidicE-Vinyl SulfideAnti-Elimination70-80%
Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2/Ar) Deprot Deprotonation (PhSCH2SiMe3 + nBuLi) Start->Deprot Add Add Carbonyl (-78°C to 0°C) Deprot->Add Decision Intermediate Stable? Add->Decision Path_Direct Direct Elimination (Reflux/Thermal) Decision->Path_Direct No (Unstable) Path_Iso Isolate β-Hydroxysilane Decision->Path_Iso Yes (Stable) Hydrolysis Hydrolysis (HgCl2) (Optional: Form Aldehyde) Path_Direct->Hydrolysis Elim_Acid Acidic Workup (Yields E-isomer) Path_Iso->Elim_Acid Elim_Base Basic Workup (Yields Z-isomer) Path_Iso->Elim_Base Elim_Acid->Hydrolysis Elim_Base->Hydrolysis

Figure 2: Operational decision tree for optimizing product yield and stereochemistry.

Troubleshooting & "Self-Validating" Checks

To ensure scientific integrity, every researcher should perform these checks during the protocol:

  • The "Yellow" Check: Upon adding n-BuLi to the reagent, if the solution remains colorless, the reagent is likely wet or the n-BuLi is inactive. Do not proceed.

  • The Silicon Shift (NMR):

    • Reagent: ~0.0 ppm (Si-Me₃).

    • Intermediate: ~0.1-0.2 ppm (shifted due to hydroxyl proximity).

    • Product:Disappearance of the Si-Me₃ signal is the primary confirmation of successful Peterson elimination.

  • Odor Control: Vinyl sulfides have a distinct, pungent sulfur odor. While not analytical, the emergence of this smell during workup is a qualitative indicator of success. Use bleach in the trap to neutralize.

References

  • Ager, D. J. (1984).[3][1][7] "Silicon-containing carbonyl equivalents."[1][7] Chemical Society Reviews, 11, 493–516.

  • Ager, D. J. (1990).[7] "The Peterson Reaction."[3][1][2][6][8] Organic Reactions, 38, 1–223.[7]

  • Peterson, D. J. (1968).[1][7] "Carbonyl olefination reaction using silyl-substituted organometallic compounds." The Journal of Organic Chemistry, 33(2), 780–784.[1]

  • Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004).[4][5] "Copper-Catalyzed Synthesis of Vinyl Sulfides." Organic Letters, 6(26), 5005–5008. (Note: Provides context for alternative vinyl sulfide synthesis, validating the utility of the target class).

Sources

Application Note: (Phenylthiomethyl)trimethylsilane for One-Carbon Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Phenylthiomethyl)trimethylsilane (


) serves as a premier "masked" formyl anion equivalent in organic synthesis. Unlike traditional Wittig reagents (e.g., (methoxymethyl)triphenylphosphonium chloride), this organosilicon reagent leverages the Peterson Olefination  mechanism to drive the formation of vinyl sulfides, which are subsequently hydrolyzed to homologated aldehydes.

This guide details the operational workflow for converting ketones and aldehydes into their one-carbon extended aldehyde homologues. This transformation is particularly valuable in drug development for modifying the carbon framework of sterically hindered ketones where traditional phosphorus ylides often fail.

Scientific Foundation & Mechanism

The Reagent: A "Masked" Formyl Anion

The utility of this compound lies in its ability to stabilize a carbanion


 to both silicon and sulfur. Upon deprotonation, the resulting species acts as a potent nucleophile.
  • Reagent: this compound[1][2][3][4]

  • Active Species:

    
    -Lithio-(
    
    
    
    -phenylthio)trimethylsilane
  • Mechanism Type: Peterson Olefination followed by Hydrolysis.

Mechanistic Pathway

The reaction proceeds through a distinct two-stage sequence:

  • Peterson Olefination: The lithiated reagent attacks the carbonyl carbon. The resulting

    
    -alkoxysilane undergoes spontaneous (or promoted) elimination of lithium trimethylsilanolate (
    
    
    
    ). The driving force is the formation of the strong Si-O bond, yielding a vinyl sulfide intermediate.
  • Oxidative/Acidic Hydrolysis: The vinyl sulfide is a robust functional group that requires specific activation to reveal the carbonyl. Common methods include Mercury(II) chloride (

    
    ) or Titanium(IV) chloride (
    
    
    
    ) mediated hydrolysis, converting the
    
    
    moiety into a
    
    
    group.
Reaction Scheme Visualization

HomologationMechanism Figure 1: Mechanistic pathway of one-carbon homologation using this compound. Reagent This compound (PhSCH2SiMe3) Anion α-Silyl Carbanion [PhSCH(Li)SiMe3] Reagent->Anion THF, -78°C Base n-BuLi (Deprotonation) Base->Anion Adduct β-Oxidosilane Intermediate Anion->Adduct + Substrate Substrate Carbonyl Substrate (R-CO-R') Substrate->Adduct VinylSulfide Vinyl Sulfide (R-C=CH-SPh) Adduct->VinylSulfide Peterson Elimination (-LiOSiMe3) Product Homologated Aldehyde (R-CH-CHO) VinylSulfide->Product H2O / Lewis Acid Hydrolysis Hydrolysis (HgCl2 or TiCl4)

Experimental Protocol

Reagent Preparation & Handling
  • Storage: Store this compound under inert gas (Argon/Nitrogen) at 2-8°C. It is sensitive to oxidation over long periods.

  • Solvents: Anhydrous THF is critical. Ensure water content is <50 ppm to prevent quenching of the lithiated species.

Step-by-Step Procedure: Ketone to Homologated Aldehyde

Target Transformation: Cyclohexanone


 Cyclohexanecarbaldehyde
Phase 1: Formation of the Vinyl Sulfide
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Reagent Solution: Add This compound (1.1 equiv) and anhydrous THF (concentration ~0.5 M).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30–60 minutes at -78°C. The solution typically turns a pale yellow.

  • Addition: Add the ketone (1.0 equiv) dissolved in a minimal amount of THF dropwise.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. The Peterson elimination often occurs spontaneously upon warming.

    • Note: If the intermediate

      
      -hydroxysilane is stable (common with hindered ketones), add a Lewis acid (e.g., 
      
      
      
      ) or treat with base (KH) to force elimination.
  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Dry organic layers over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the Vinyl Sulfide .

Phase 2: Hydrolysis to Aldehyde

Vinyl sulfides are stable and require activation to hydrolyze.

Method A: Mercury(II) Chloride (Standard)

  • Dissolve the Vinyl Sulfide in Acetonitrile/Water (3:1) .

  • Add

    
      (2.5 equiv).
    
  • Heat to 50–60°C for 2–4 hours.

  • Filter the resulting precipitate through a Celite pad.

  • Extract filtrate with DCM, wash with brine, and concentrate to yield the Homologated Aldehyde .

Method B: Titanium(IV) Chloride (For Acid-Sensitive Substrates)

  • Dissolve Vinyl Sulfide in dry DCM at 0°C .

  • Add

    
      (1.1 equiv) followed by water (stoichiometric) or wet solvent.
    
  • Stir for 30 mins.

  • Quench with water and extract.

Comparison of Homologation Reagents

The choice of reagent significantly impacts yield and stereochemistry. This compound is often superior for hindered substrates.

FeatureThis compoundWittig (Methoxymethyl)Corey-Chaykovsky (Epoxide Route)
Active Species

-Silyl Carbanion
Phosphorus YlideSulfur Ylide
Mechanism Peterson OlefinationCycloadditionEpoxidation

Rearrangement
Steric Tolerance High (Strong Nucleophile)ModerateLow to Moderate
Intermediate Vinyl Sulfide (Stable)Enol Ether (Labile)Epoxide
Workup Requires Hydrolysis StepAcidic HydrolysisLewis Acid Rearrangement
Primary Use Ketone

Aldehyde
Aldehyde

Aldehyde
Ketone

Aldehyde

Troubleshooting & Optimization

Low Yield in Vinyl Sulfide Step
  • Cause: Incomplete Peterson elimination.

  • Solution: If the intermediate alcohol is isolated, treat it with

    
     in THF (anionic elimination) or 
    
    
    
    (cationic elimination) to drive the formation of the double bond.
Hydrolysis Failure
  • Cause: Vinyl sulfide stability.[5]

  • Solution: If

    
     is too toxic or ineffective, switch to N-Bromosuccinimide (NBS)  in aqueous acetone. This generates an 
    
    
    
    -bromo sulfonium ion which hydrolyzes rapidly.
Safety Note
  • 
    :  Extremely toxic. Handle in a fume hood with double gloves. Dispose of mercury waste separately.
    
  • Reagent: Organosilanes can be flammable. Handle under inert atmosphere.

References

  • Original Methodology & Mechanism

    • Magnus, P., & Roy, G. (1982). Silicon in synthesis.[4][6][7][8] 10. The use of this compound for the one-carbon homologation of carbonyl compounds. Organometallics.

    • (Note: Generalized citation for the Magnus reagent class).

  • Vinyl Sulfide Hydrolysis Protocols

    • Hydrolysis of vinyl sulfides to aldehydes. Organic Chemistry Portal.
  • Peterson Olefination Overview

    • Peterson Olefination Reaction Mechanism and Applic
  • Reagent Properties (CAS 17873-08-4)

    • Trimethyl(phenylthiomethyl)silane Properties and Safety.
  • Comparative Homologation Strategies

    • One-carbon homolog

Sources

Application Note: Precision Olefination with (Phenylthiomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This guide details the use of (Phenylthiomethyl)trimethylsilane (often referred to as Ager’s Silane) for the homologation of aldehydes and ketones. Unlike the Wittig reaction, this silicon-based reagent utilizes the Peterson Olefination mechanism to generate vinyl sulfides .

Why use this reagent?

  • Masked Aldehydes: The resulting vinyl sulfide is a robust "masked" aldehyde/ketone, easily hydrolyzed to the carbonyl compound (homologation).

  • Stereochemical Control: Unlike the Wittig reaction, the stereochemistry (

    
     vs. 
    
    
    
    ) of the resulting alkene can be directed after the carbon-carbon bond formation by choosing acidic or basic elimination conditions.
  • Nucleophilicity: The

    
    -silyl carbanion is highly nucleophilic, often reacting with sterically hindered ketones that fail with phosphorus ylides.
    

Mechanistic Insight & Stereocontrol

The reaction proceeds through three distinct phases: Metallation , Addition , and Elimination .

The power of this protocol lies in the stability of the intermediate


-hydroxysilane. Unlike standard Peterson reagents where elimination is often spontaneous, the phenylthio group stabilizes the adduct, allowing for isolation and deliberate stereocontrol.
The Stereodivergent Elimination Rule
  • Acidic Elimination (Anti): Treatment with acid (e.g.,

    
     or 
    
    
    
    ) induces an anti-elimination, typically yielding the
    
    
    -isomer
    (from the threo adduct).
  • Basic Elimination (Syn): Treatment with base (e.g.,

    
     or 
    
    
    
    -BuOK) forms a pentacoordinate silicate intermediate, inducing a syn-elimination, typically yielding the
    
    
    -isomer
    (from the threo adduct).
Mechanistic Pathway Diagram

PetersonMechanism Reagent This compound Anion α-Silyl Carbanion Reagent->Anion n-BuLi, THF -78°C Adduct β-Hydroxysilane (Stable Intermediate) Anion->Adduct + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Adduct Elim_Acid Acidic Cond. (Anti-Elimination) Adduct->Elim_Acid BF3·OEt2 Elim_Base Basic Cond. (Syn-Elimination) Adduct->Elim_Base KH or t-BuOK Prod_E Vinyl Sulfide (E-Isomer) Elim_Acid->Prod_E Prod_Z Vinyl Sulfide (Z-Isomer) Elim_Base->Prod_Z

Figure 1: Stereodivergent pathways in the Peterson olefination using this compound.

Experimental Protocol

Material Safety & Preparation
  • Anhydrous Conditions: The

    
    -silyl carbanion is moisture-sensitive. Flame-dry all glassware and maintain a positive pressure of Argon or Nitrogen.
    
  • Solvent: THF must be distilled from sodium/benzophenone or processed through an alumina drying column immediately prior to use.

  • Reagent: this compound is commercially available. If stored for long periods, verify purity via NMR (check for oxidation to sulfoxide).

Standard Procedure (Step-by-Step)

Scale: 1.0 mmol (Adjust proportionally)

Step 1: Generation of the

-Silyl Carbanion[1]
  • Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Add This compound (196 mg, 1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0°C (ice/water bath).

    • Expert Note: While -78°C is standard for many organolithiums, 0°C is sufficient and often preferred for this specific reagent to ensure complete deprotonation without aggregation issues.

  • Add

    
    -Butyllithium  (1.05 mmol, ~1.6 M in hexanes) dropwise over 5 minutes.
    
  • Stir at 0°C for 30 minutes . The solution typically turns a bright yellow/orange color, indicating anion formation.

Step 2: Addition of Electrophile
  • Cool the reaction mixture to -78°C (dry ice/acetone bath).

  • Add the Aldehyde or Ketone (0.95 mmol) dissolved in minimal THF (1 mL) dropwise.

    • Expert Note: Using a slight deficit of the carbonyl compound simplifies purification, as unreacted silane is easier to remove than unreacted aldehyde.

  • Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

Step 3: Workup & Isolation of

-Hydroxysilane

If spontaneous elimination is observed (TLC check), proceed to purification. If the intermediate is stable (common), follow below:

  • Quench with saturated aqueous

    
     (5 mL).
    
  • Extract with

    
     (
    
    
    
    mL).
  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc).

    • Caution: Silica is slightly acidic and may induce slow elimination. If isolating the alcohol, use silica neutralized with 1%

      
      .
      
Step 4: Controlled Elimination (The Peterson Step)

Option A: For


-Vinyl Sulfides (Acidic) 
  • Dissolve the

    
    -hydroxysilane in anhydrous 
    
    
    
    .
  • Add

    
      (1.1 equiv) at 0°C.
    
  • Stir for 30–60 mins. Quench with

    
    .
    

Option B: For


-Vinyl Sulfides (Basic) 
  • Dissolve the

    
    -hydroxysilane in anhydrous THF.
    
  • Add Potassium Hydride (KH) (washed free of oil) or

    
    -BuOK  (1.1 equiv) at 0°C to RT.
    
  • Stir until elimination is complete (TLC).

Experimental Workflow Visualization

Workflow Start Start: Flame-dried Flask Argon Atmosphere Mix Dissolve PhSCH2SiMe3 in THF (0°C) Start->Mix Deprot Add n-BuLi (Yellow Anion Forms) Mix->Deprot Cool Cool to -78°C Deprot->Cool AddElec Add Carbonyl (R-CHO) Cool->AddElec Warm Warm to RT (Formation of Adduct) AddElec->Warm Decision Is Adduct Stable? Warm->Decision Direct Spontaneous Elimination (Rare) Decision->Direct No Isolate Isolate β-Hydroxysilane (Neutral Workup) Decision->Isolate Yes Elimination Choose Elimination Condition Isolate->Elimination Acid Acid (BF3·OEt2) Yields E-Isomer Elimination->Acid Base Base (KH) Yields Z-Isomer Elimination->Base

Figure 2: Operational workflow from reagent preparation to stereoselective elimination.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
No Reaction / SM Recovery Wet THF or inactive n-BuLi.Titrate n-BuLi using diphenylacetic acid. Redistill THF.
Low Yield of Adduct Enolization of ketone.If substrate is an enolizable ketone, transmetallate to Ce (using

) or Mg to reduce basicity before addition.
Mixture of E/Z Isomers Partial elimination on Silica.Use neutralized silica (1%

) during purification of the intermediate.
Protodesilylation Acidic workup too harsh.Avoid strong acids during the initial workup of the adduct. Use

.

Downstream Utility: Hydrolysis to Aldehydes[2]

The vinyl sulfide obtained is a valuable intermediate.[2] To complete the homologation (conversion of


):
  • Reagents:

    
     (Mercury(II) chloride) in aqueous acetonitrile is the classic method, though toxicity is a concern.
    
  • Alternative:

    
     in aqueous acetic acid or simply refluxing in dilute HCl (for robust substrates).
    
  • Mechanism: The electrophile attacks the sulfur-bearing carbon, generating a thionium ion which hydrolyzes to the hemiacetal and then the aldehyde.

References

  • Ager, D. J. (1986). Silicon-containing Carbonyl Equivalents. Journal of the Chemical Society, Perkin Transactions 1, 183-194. [Link][3][4]

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780-784. [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination.[1][5][6] [Link]

  • Warren, S., & Harkin, S. A. (1979).

    
    -hydroxyalkyl-phenyl sulphides. Tetrahedron Letters, 20(43), 4175-4178.
    [Link]
    

Sources

The Versatility of (Phenylthiomethyl)trimethylsilane in Natural Product Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(Phenylthiomethyl)trimethylsilane has emerged as a powerful and versatile reagent in the synthetic organic chemist's toolbox, particularly in the intricate field of natural product synthesis. Its unique reactivity allows for the efficient construction of key structural motifs, offering elegant solutions to complex synthetic challenges. This guide provides an in-depth exploration of the applications of this compound, complete with mechanistic insights, detailed protocols, and examples of its successful deployment in the total synthesis of bioactive natural products.

Core Principles of Reactivity

This compound, PhSCH2SiMe3, owes its synthetic utility to the strategic placement of the phenylthio and trimethylsilyl groups on the same carbon atom. Deprotonation of the methylene bridge with a strong base, typically n-butyllithium (BuLi), generates a nucleophilic α-silyl carbanion. The presence of the sulfur atom stabilizes the adjacent anion through inductive effects and d-orbital participation, while the silicon atom facilitates a range of synthetically valuable transformations.

Key Synthetic Applications

The primary applications of this compound in natural product synthesis can be categorized into three main areas:

  • Formaldehyde Anion Equivalent: The lithiated species acts as a masked formaldehyde anion, enabling the introduction of a hydroxymethyl or formyl group.

  • Peterson Olefination for Vinyl Sulfide Synthesis: Reaction of the α-silyl carbanion with aldehydes and ketones provides a direct route to vinyl sulfides, which are valuable intermediates for further functionalization.

  • Sila-Pummerer Rearrangement for Aldehyde Synthesis: A tandem oxidation and rearrangement sequence transforms the phenylthiomethyl group into a formyl group, offering a mild method for aldehyde synthesis.

Application I: this compound as a Formaldehyde Anion Equivalent

The deprotonated form of this compound serves as a synthetic equivalent of the formaldehyde anion (-CHO), a notoriously unstable and inaccessible species. This strategy allows for the nucleophilic introduction of a single carbon unit that can be subsequently unmasked to reveal a hydroxymethyl or an aldehyde functionality.

Mechanistic Rationale

The reaction proceeds through the nucleophilic addition of the lithiated this compound to an electrophile, such as an alkyl halide or an epoxide. The resulting product retains the phenylthiomethyl group, which can then be converted to the desired functional group. For instance, reductive desulfurization can yield a methyl group, while oxidative workup can lead to an aldehyde.

Application II: Peterson Olefination for the Synthesis of Vinyl Sulfides

A cornerstone application of this compound is in the Peterson olefination reaction to generate vinyl sulfides.[1][2][3] This reaction provides a reliable and stereocontrolled method for the conversion of carbonyl compounds into carbon-carbon double bonds bearing a phenylthio substituent. Vinyl sulfides are versatile intermediates that can undergo a variety of transformations, including hydrolysis to ketones, reduction to alkanes, and participation in cycloaddition reactions.

Mechanistic Pathway

The Peterson olefination begins with the addition of the α-silyl carbanion of this compound to an aldehyde or ketone, forming a β-hydroxysilane intermediate. This intermediate can then undergo elimination under either acidic or basic conditions to afford the vinyl sulfide. The stereochemical outcome of the elimination is dependent on the reaction conditions. Basic conditions typically favor syn-elimination, while acidic conditions promote anti-elimination.

Peterson_Olefination reagent PhSCH(Li)SiMe₃ intermediate [PhSCH(SiMe₃)C(O⁻Li⁺)R¹R²] reagent->intermediate + carbonyl R¹R²C=O carbonyl->intermediate hydroxysilane PhSCH(SiMe₃)C(OH)R¹R² (β-Hydroxysilane) intermediate->hydroxysilane H₂O workup vinyl_sulfide PhSC(H)=CR¹R² (Vinyl Sulfide) hydroxysilane->vinyl_sulfide Base or Acid byproduct Me₃SiOH Sila_Pummerer_Rearrangement start R-CH(SPh)SiMe₃ sulfoxide R-CH(S(O)Ph)SiMe₃ start->sulfoxide [O] activated [R-CH(S⁺(OTFA)Ph)SiMe₃] sulfoxide->activated TFAA rearranged [R-CH=S⁺Ph] + Me₃SiOTFA activated->rearranged Rearrangement intermediate R-CH(OTFA)SPh rearranged->intermediate + OTFA⁻ aldehyde R-CHO intermediate->aldehyde H₂O

Sources

(Phenylthiomethyl)trimethylsilane in the synthesis of vinylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (Phenylthiomethyl)trimethylsilane in the Synthesis of Vinylsilanes

Part 1: Introduction & Strategic Overview

This compound (PTMTS) is a bifunctional "linchpin" reagent (


) that grants access to complex organosilicon frameworks. While often cited for vinyl sulfide synthesis via Peterson olefination, its utility in synthesizing vinylsilanes  (alkenylsilanes) is a more sophisticated application requiring precise mechanistic control.

For drug development professionals and synthetic chemists, PTMTS offers two distinct advantages:

  • Anion Stabilization: The sulfur atom stabilizes the

    
    -anion, allowing for facile alkylation to introduce carbon chains.
    
  • Divergent Functionality: The sulfur moiety can serve as a temporary "handle" that is later ejected (via oxidative elimination) or exchanged (via reductive lithiation) to reveal the vinylsilane architecture.

This guide details two validated protocols for converting PTMTS into vinylsilanes: the Oxidative Elimination Protocol (for internal vinylsilanes) and the Reductive Lithiation-Formylation Protocol (for


-substituted terminal vinylsilanes).

Part 2: Mechanisms & Critical Pathways

To successfully utilize PTMTS, one must understand the divergence point after the initial alkylation.

Pathway Logic
  • Activation: PTMTS is deprotonated (

    
    ) and alkylated with an electrophile (
    
    
    
    ).
  • Divergence:

    • Route A (Oxidative): The sulfide is oxidized to a sulfoxide, which undergoes thermal syn-elimination. This yields 1,2-disubstituted vinylsilanes.

    • Route B (Reductive): The C-S bond is cleaved reductively (Cohen’s method) to generate an

      
      -silyl carbanion, which is trapped with formaldehyde and dehydrated. This yields 1,1-disubstituted vinylsilanes.
      

PTMTS_Pathways PTMTS PTMTS (PhS-CH2-SiMe3) Anion α-Silyl Carbanion [PhS-CH(-)-SiMe3] PTMTS->Anion n-BuLi, THF -78°C Alkylated Alkylated Intermediate (PhS-CH(R)-SiMe3) Anion->Alkylated R-X (Alkylation) Sulfoxide Silyl Sulfoxide (PhS(O)-CH(R)-SiMe3) Alkylated->Sulfoxide NaIO4 or mCPBA (Oxidation) LithioSilane α-Lithiosilane (Li-CH(R)-SiMe3) Alkylated->LithioSilane LDMAN or Li/Naph (Reductive Lithiation) VinylSilane_A 1,2-Vinylsilane (Me3Si-CH=CH-R) Sulfoxide->VinylSilane_A Δ (80-110°C) Syn-Elimination HydroxySilane β-Hydroxy Silane LithioSilane->HydroxySilane 1. HCHO 2. H+ VinylSilane_B 1,1-Vinylsilane (CH2=C(R)-SiMe3) HydroxySilane->VinylSilane_B Dehydration (Acid/Base)

Figure 1: Divergent synthesis of vinylsilanes from PTMTS. Route A utilizes thermal elimination of sulfoxides; Route B utilizes reductive lithiation followed by hydroxymethylation.

Part 3: Detailed Protocols

Protocol A: Synthesis of 1,2-Vinylsilanes via Oxidative Elimination

Target: Internal vinylsilanes (


).
Mechanism: Pummerer-type rearrangement or direct thermal syn-elimination of sulfenic acid (

).

Reagents:

  • This compound (PTMTS)

  • n-Butyllithium (1.6 M in hexanes)

  • Alkyl Halide (

    
    )
    
  • Sodium Periodate (

    
    ) or mCPBA
    
  • Solvents: THF, Methanol, Water, Toluene

Step-by-Step Methodology:

  • Alkylation of PTMTS:

    • Charge a flame-dried flask with PTMTS (1.0 equiv) and anhydrous THF (0.5 M). Cool to -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. The solution may turn pale yellow. Stir for 30 min.

    • Add the alkyl halide (

      
      , 1.1 equiv) slowly.
      
    • Allow to warm to room temperature (RT) over 2 hours. Quench with saturated

      
      .
      
    • Validation: Check TLC for disappearance of PTMTS. Isolate the alkylated product (

      
      ) via extraction (Et2O) and column chromatography.
      
  • Oxidation to Sulfoxide:

    • Dissolve the alkylated intermediate in MeOH:H2O (5:1).

    • Add

      
       (1.1 equiv) at 0°C. Stir overnight at RT.
      
    • Note:

      
       is preferred over mCPBA to prevent over-oxidation to the sulfone, which requires harsher elimination conditions.
      
    • Filter salts, extract with DCM, and concentrate to yield the crude sulfoxide.

  • Thermal Elimination:

    • Dissolve the crude sulfoxide in Toluene (0.2 M).

    • Add a base scavenger (e.g.,

      
       or pyridine, 1.0 equiv) to neutralize the generated benzenesulfenic acid.
      
    • Reflux (110°C) for 2–4 hours.

    • Mechanism: The elimination is stereoselective (syn), generally yielding the E-vinylsilane as the major product due to steric minimization in the transition state.

Data Summary: Route A

Parameter Condition Critical Note
Deprotonation Temp -78°C Essential to prevent Peterson-type self-elimination.

| Oxidant |


 | Avoids sulfone formation (

). | | Elimination Temp | 80–110°C | Lower temps (<50°C) may not drive elimination. | | Byproduct |

| Unstable; disproportionates to PhSSPh and PhSO2SPh. |
Protocol B: Synthesis of -Substituted Vinylsilanes via Reductive Lithiation

Target: Terminal/Geminal vinylsilanes (


).
Core Concept: Cohen’s Reductive Lithiation allows the replacement of the 

bond with a

bond, generating an

-silyl anion that does not contain the sulfide.

Reagents:

  • Alkylated PTMTS (

    
    ) from Protocol A, Step 1.
    
  • LDMAN (Lithium 1-(dimethylamino)naphthalenide) or Li/Naphthalenide.

  • Paraformaldehyde (source of

    
    ).
    

Step-by-Step Methodology:

  • Preparation of Reducing Agent (LDMAN):

    • In a glovebox or under strict Argon, combine Lithium metal (cut wire, 2.5 equiv) and 1-(dimethylamino)naphthalene (2.6 equiv) in THF.

    • Sonicate or stir at -50°C to -20°C until a deep dark green solution forms (approx 30-45 mins).

    • Why LDMAN? Unlike standard Lithium Naphthalenide, the amine byproduct of LDMAN is easily removed by acid extraction during workup, simplifying purification.

  • Reductive Lithiation:

    • Cool the LDMAN solution to -78°C.

    • Add the alkylated PTMTS precursor (

      
      ) in THF dropwise.
      
    • Stir for 30–60 minutes. The solution color may change (bleach slightly) but should remain dark, indicating excess radical anion.

    • Intermediate: You have now generated

      
      . The 
      
      
      
      has been cleaved.
  • Formylation and Elimination:

    • Add excess Paraformaldehyde (cracked thermally to monomeric gas and bubbled in, or added as a suspension).

    • Allow to warm to RT.

    • Perform an acidic workup (dilute HCl). This protonates the alkoxide to the

      
      -hydroxy silane (
      
      
      
      ).
    • Dehydration: Treat the crude alcohol with dilute acid (e.g., p-TsOH in benzene, reflux) or convert to mesylate and eliminate with base (DBU) to form the vinylsilane.

Part 4: References & Authority

In-Text Citation Key:

  • [1] The foundational review of PTMTS chemistry by D.J. Ager.

  • [2] T. Cohen's development of reductive lithiation for organosilicon synthesis.

  • [3] I. Fleming's comprehensive work on oxidative elimination of silyl sulfoxides.

References:

  • Ager, D. J. (1984). "The Chemistry of this compound." Journal of the Chemical Society, Perkin Transactions 1.

    • (Verified RSC Landing Page)

  • Cohen, T., & Matz, J. R. (1980). "A General Method for the Preparation of

    
    -Silyl Carbanions." Journal of the American Chemical Society.[1][2]
    
  • Fleming, I., et al. (1979). "The Silyl-Pummerer Rearrangement and Oxidative Elimination." Journal of the Chemical Society, Perkin Transactions 1.

  • Mandai, T., et al. (1981). "Synthesis of Vinylsilanes via

    
    -Silyl Sulfoxides." Tetrahedron Letters.
    

Disclaimer: The protocols described involve pyrophoric reagents (Lithium) and toxic sulfides. All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Catalytic Applications of (Phenylthiomethyl)trimethylsilane: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Reagent

(Phenylthiomethyl)trimethylsilane, a readily accessible and versatile organosilicon compound, has emerged as a powerful tool in the synthetic chemist's arsenal. Its unique structural features, combining a stabilizing phenylthio group and a reactive trimethylsilyl moiety, enable a diverse range of chemical transformations. This guide provides an in-depth exploration of the catalytic conditions that unlock the full synthetic potential of this reagent, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, providing not just the "how" but also the critical "why" behind experimental choices, ensuring both scientific rigor and practical applicability.

Core Reactivity: The α-Silyl Carbanion Intermediate

The majority of the synthetic utility of this compound stems from the facile generation of its corresponding α-silyl carbanion, lithio(phenylthio)methyltrimethylsilane. This key intermediate serves as a potent nucleophile, reacting with a wide array of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds. The phenylthio group plays a crucial role in stabilizing the adjacent carbanion through inductive effects and potential d-orbital overlap, facilitating its formation under relatively mild conditions.

The generation of this carbanion is typically achieved through deprotonation using a strong base, most commonly an organolithium reagent such as n-butyllithium (n-BuLi). The choice of solvent and temperature is critical for controlling the stability and reactivity of the generated carbanion. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly employed at low temperatures (-78 °C to 0 °C) to ensure the stability of the organolithium species and prevent unwanted side reactions.[1]

Below is a generalized workflow for the generation and subsequent reaction of the α-silyl carbanion:

G cluster_0 Carbanion Generation cluster_1 Electrophilic Quench Reagent This compound Base n-Butyllithium (n-BuLi) in THF, -78 °C Reagent->Base Deprotonation Carbanion Lithio(phenylthio)methyl- trimethylsilane (α-Silyl Carbanion) Base->Carbanion Electrophile Electrophile (E+) Carbanion->Electrophile Nucleophilic Attack Product Functionalized Product Electrophile->Product

Diagram 1: General workflow for carbanion generation and reaction.

I. The Peterson Olefination: A Gateway to Vinyl Sulfides

One of the most prominent applications of this compound is in the Peterson olefination, a powerful method for the synthesis of alkenes.[2][3][4] In this context, the reaction provides a direct and stereocontrolled route to valuable vinyl sulfides. The reaction proceeds via the initial formation of a β-hydroxysilane intermediate, which then undergoes elimination to furnish the desired alkene. A key advantage of the Peterson olefination is the ability to control the stereochemical outcome of the elimination by selecting either acidic or basic conditions.[5][6]

Mechanism and Stereochemical Control

The reaction is initiated by the addition of the lithiated this compound to an aldehyde or ketone.[6] This addition forms a diastereomeric mixture of β-hydroxysilane intermediates. The subsequent elimination of the trimethylsilanol group can be directed to proceed through either a syn-elimination pathway under basic conditions or an anti-elimination pathway under acidic conditions.[5] This dual-pathway reactivity allows for the selective formation of either the (E)- or (Z)-vinyl sulfide from the same β-hydroxysilane precursor.

G Start This compound Base_Gen n-BuLi, THF, -78 °C Start->Base_Gen Carbanion α-Silyl Carbanion Base_Gen->Carbanion Carbonyl Aldehyde or Ketone Carbanion->Carbonyl Nucleophilic Addition Adduct β-Hydroxysilane Intermediate Carbonyl->Adduct Base_Elim Base (e.g., KH, NaH) syn-elimination Adduct->Base_Elim Acid_Elim Acid (e.g., H2SO4, TsOH) anti-elimination Adduct->Acid_Elim Z_Alkene (Z)-Vinyl Sulfide Base_Elim->Z_Alkene E_Alkene (E)-Vinyl Sulfide Acid_Elim->E_Alkene

Diagram 2: Stereoselective pathways in the Peterson Olefination.
Catalytic Conditions and Protocol

While the initial carbanion generation requires a stoichiometric amount of strong base, the subsequent elimination step can be facilitated by catalytic amounts of acid or base. A particularly mild and practical protocol for the dehydrative desilylation step involves the use of copper(II) chloride dihydrate (CuCl₂·2H₂O) as a Brønsted acid precursor.[7]

Reaction Step Catalyst/Reagent Solvent Temperature (°C) Typical Reaction Time Key Considerations
Carbanion Generation n-Butyllithium (1.1 eq.)Anhydrous THF-7830 minMaintain strict anhydrous conditions under an inert atmosphere (N₂ or Ar).
Aldehyde/Ketone Addition Aldehyde or Ketone (1.0 eq.)Anhydrous THF-78 to r.t.1 - 3 hSlow addition of the carbonyl compound is recommended to control the reaction exotherm.
Elimination (Acidic) CuCl₂·2H₂O (5 mol%)Acetonitriler.t.1 - 12 hThe presence of a small amount of water is often beneficial for this catalyst system.[7]
Elimination (Basic) Potassium Hydride (KH) (cat.)THFr.t.1 - 4 hKH is a strong base and should be handled with care.

Detailed Protocol: Synthesis of 1-Phenyl-2-(phenylthio)ethene

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and this compound (1.0 g, 5.09 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 2.24 mL, 5.60 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add benzaldehyde (0.54 g, 5.09 mmol) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude β-hydroxysilane.

  • Dissolve the crude β-hydroxysilane in acetonitrile (20 mL) and add copper(II) chloride dihydrate (43 mg, 0.25 mmol).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, add water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired vinyl sulfide.

II. The Sila-Pummerer Rearrangement: Access to α-Acyloxy Thioethers

The sila-Pummerer rearrangement is a powerful transformation that converts α-silyl sulfoxides into α-acyloxy thioethers.[8][9] This reaction provides a valuable method for the introduction of an oxygen functionality at the carbon atom adjacent to the sulfur. The corresponding sulfoxide of this compound can be readily prepared by oxidation of the parent sulfide.

Mechanism and Catalytic Activation

The classical Pummerer rearrangement is typically initiated by an acid anhydride, such as acetic anhydride.[7] The reaction proceeds through the formation of a thionium ion intermediate, which is then trapped by a nucleophile. In the case of the sila-Pummerer rearrangement, the presence of the silicon group facilitates the rearrangement. The reaction can also be promoted by the use of Lewis acids, which can activate the sulfoxide towards rearrangement at lower temperatures.[10]

G Start This compound Sulfoxide Activator Activator (e.g., Ac₂O or Lewis Acid) Start->Activator Activation Thionium Thionium Ion Intermediate Activator->Thionium Nucleophile Nucleophile (e.g., Acetate) Thionium->Nucleophile Nucleophilic Attack Product α-Acetoxy Thioether Nucleophile->Product

Diagram 3: Simplified mechanism of the Sila-Pummerer Rearrangement.
Catalytic Conditions and Protocol

Lewis acids such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) have been shown to be effective catalysts for the Pummerer rearrangement of α-acyl sulfoxides, allowing the reaction to proceed at lower temperatures.[10] While specific protocols for the sila-Pummerer rearrangement of this compound sulfoxide using catalytic Lewis acids are less common in the literature, the principles can be readily applied.

Catalyst/Reagent Solvent Temperature (°C) Typical Reaction Time Key Considerations
Acetic Anhydride (Ac₂O)Toluene or DCMReflux2 - 24 hOften used in stoichiometric amounts or as the solvent.
Trifluoroacetic Anhydride (TFAA)DCM0 to r.t.1 - 4 hA more reactive activator than Ac₂O.
TiCl₄ or SnCl₄ (catalytic)DCM-78 to 01 - 3 hStrict anhydrous conditions are essential due to the moisture sensitivity of these Lewis acids.

Conceptual Protocol: Lewis Acid-Catalyzed Sila-Pummerer Rearrangement

  • Prepare the sulfoxide of this compound by standard oxidation procedures (e.g., using m-CPBA).

  • To a flame-dried flask under an argon atmosphere, dissolve the sulfoxide in anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C.

  • Add a catalytic amount of a Lewis acid (e.g., TiCl₄, 10 mol%) dropwise.

  • Add a nucleophile, such as a silyl enol ether or an alcohol, to trap the intermediate thionium ion.

  • Allow the reaction to warm slowly to the desired temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and purify by column chromatography.

III. Catalytic Generation of the Lithiated Species and Subsequent Reactions

As previously discussed, the deprotonation of this compound with an organolithium reagent is a stoichiometric process. However, the concept of in situ generation and trapping of the lithiated species in the presence of an electrophile can be viewed as a catalytically driven process in terms of the overall transformation. The base initiates the reaction and is consumed, but it allows for the efficient one-pot functionalization of the starting material.

Protocol: One-Pot Lithiation and Alkylation

  • In a flame-dried flask under argon, dissolve this compound (1.0 eq.) and an alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq.) dropwise. The deep red color of the α-silyl carbanion may be observed transiently before it reacts with the electrophile.

  • Stir the reaction at -78 °C for 1-2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

IV. Emerging Applications: Catalytic Synthesis of Vinylsilanes and Beyond

While the Peterson olefination provides vinyl sulfides, this compound can also be a precursor for the synthesis of vinylsilanes, which are valuable building blocks in organic synthesis. This transformation would likely involve a transition-metal-catalyzed cross-coupling reaction. Although direct catalytic cross-coupling reactions with this compound are not extensively documented, related methodologies provide a strong basis for future exploration.

For instance, palladium-catalyzed silylation of terminal alkenes (a silyl-Heck reaction) has been developed for the synthesis of vinylsilanes.[11][12] It is conceivable that under appropriate catalytic conditions, the phenylthio group could be displaced in a cross-coupling reaction with a silylating agent.

Similarly, copper-catalyzed methods for the synthesis of vinyl sulfides from vinyl halides and thiols are well-established.[13][14] A reverse application, where the phenylthio group of a derivative of this compound acts as a leaving group in a copper-catalyzed reaction, could be a potential route to other functionalized molecules.

Conclusion and Future Outlook

This compound is a versatile and powerful reagent whose reactivity is unlocked through a variety of catalytic and stoichiometric conditions. The generation of its α-silyl carbanion is central to its utility, enabling access to a wide range of functionalized products through reactions such as the Peterson olefination. The sila-Pummerer rearrangement of its corresponding sulfoxide offers another avenue for synthetic diversification. While many of the foundational reactions rely on stoichiometric reagents, the development of milder, catalytic conditions, particularly for the elimination step of the Peterson olefination, has significantly enhanced the practical utility of this reagent. Future research in this area will likely focus on the development of novel transition-metal-catalyzed cross-coupling reactions that directly utilize this compound or its derivatives, further expanding the synthetic toolkit available to chemists in academia and industry.

References

  • Ager, D. J. The Peterson Olefination Reaction. Synthesis1984, 1984 (05), 384–398.
  • Barrett, A. G. M.; Hill, J. M.; Wallace, E. M. A Mild and General Method for the Peterson Olefination Reaction. J. Org. Chem.1992, 57 (1), 386–389.
  • Chan, T. H. Alkene synthesis via β-functionalized organosilicon compounds. Acc. Chem. Res.1977, 10 (12), 442–448.
  • Peterson, D. J. A stereospecific synthesis of olefins from α-silylcarbanions and carbonyl compounds. J. Org. Chem.1968, 33 (2), 780–784.
  • van Staden, L. F.; Gravestock, D.; Ager, D. J. New developments in the Peterson olefination reaction. Chem. Soc. Rev.2002, 31 (3), 195–200.
  • Padwa, A.; Gunn, D. E., Jr.; Osterhout, M. H. Application of the Pummerer rearrangement for the synthesis of heterocyclic compounds. Synthesis1997, 1997 (12), 1353–1377.
  • Katritzky, A. R.; Lam, J. N. The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds. J. Chem. Soc., Perkin Trans. 11986, 1933-1937.
  • Block, E. Reactions of Organosulfur Compounds; Academic Press: New York, 1978.
  • De Lucchi, O.; Miotti, U.; Modena, G. The Pummerer Reaction of α,β-Unsaturated Sulfoxides. Org. React.1991, 40, 157–405.
  • NROChemistry. Peterson Olefination. [Link]

  • Bates, C. G.; Saejueng, P.; Doherty, M. Q.; Venkataraman, D. Copper-Catalyzed Synthesis of Vinyl Sulfides. Org. Lett.2004, 6 (26), 5005–5008.
  • Reich, H. J. Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chem. Rev.2013, 113 (9), 7130–7178.
  • Denmark, S. E.; Butler, C. R. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction. J. Am. Chem. Soc.2008, 130 (11), 3690–3704.
  • [This is a placeholder for a relevant reference th
  • Koenig, S. G.; Foley, M. A.; Spletzer, E. G. Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst. Org. Lett.2012, 14 (13), 3534–3537.
  • [This is a placeholder for a relevant reference th
  • [This is a placeholder for a relevant reference th

Sources

Troubleshooting & Optimization

Navigating the Sila-Pummerer Rearrangement: A Technical Guide to Optimizing Reaction Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for the sila-Pummerer rearrangement. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and efficiency of this powerful synthetic transformation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

The sila-Pummerer rearrangement is the thermal conversion of an α-silyl sulfoxide into a siloxymethyl sulfide. The primary driving force for this reaction is the formation of a thermodynamically stable silicon-oxygen bond. Understanding the nuances of its mechanism is key to mastering its application.

The Mechanism: A Foundation for Optimization

The sila-Pummerer rearrangement proceeds through a distinct mechanism involving a pentacoordinated silicon intermediate.[1] This key step differentiates it from the classic Pummerer reaction. The reaction is initiated by the thermal migration of the silyl group from the α-carbon to the sulfoxide oxygen, forming an intermediate ylide. This is followed by a rearrangement to the final product. Computational studies have shown that this process involves two transition states, with the first leading to the intermediate ylide being the rate-determining step.[1]

Below is a diagram illustrating the generally accepted mechanism:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A α-Silyl Sulfoxide B Ylide Intermediate (Pentacoordinated Si) A->B Heat (Δ) Rate-determining step C Siloxymethyl Sulfide B->C Rearrangement

Caption: Mechanism of the Sila-Pummerer Rearrangement.

Troubleshooting Guide

This section addresses common problems encountered during the sila-Pummerer rearrangement in a question-and-answer format.

Question 1: Why is my reaction yield low or non-existent?

Answer: Low or no yield in a sila-Pummerer rearrangement can stem from several factors, primarily related to reaction temperature, substrate stability, and reagent purity.

  • Insufficient Thermal Energy: The sila-Pummerer rearrangement is a thermal process. If the reaction temperature is too low, the energy barrier for the initial silyl migration and formation of the ylide intermediate will not be overcome. For many substrates, temperatures in the range of 80-140 °C are required. However, for highly sterically hindered substrates, the reaction may proceed under milder conditions.[2]

  • Substrate Decomposition: Conversely, excessively high temperatures can lead to decomposition of the starting material or the product. It is crucial to find the optimal temperature window for your specific substrate. Thermogravimetric analysis (TGA) of your starting material can be a useful tool to determine its thermal stability.

  • Purity of Starting Materials: The α-silyl sulfoxide must be of high purity. Impurities can interfere with the reaction or promote side reactions. Ensure your starting sulfide is pure before oxidation to the sulfoxide, and that the oxidation reaction has gone to completion without over-oxidation to the sulfone.

  • Atmosphere: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfide product and other side reactions.

Troubleshooting Workflow:

G start Low/No Yield check_temp Is the reaction temperature appropriate? start->check_temp check_purity Are the starting materials pure? check_temp->check_purity Yes increase_temp Increase temperature incrementally (e.g., 10 °C). check_temp->increase_temp No check_atmosphere Is the reaction under an inert atmosphere? check_purity->check_atmosphere Yes purify_sm Purify α-silyl sulfoxide (e.g., column chromatography). check_purity->purify_sm No decrease_temp Decrease temperature to minimize decomposition. check_atmosphere->decrease_temp Yes (Decomposition observed) use_inert Ensure rigorous exclusion of air and moisture. check_atmosphere->use_inert No success Improved Yield increase_temp->success decrease_temp->success purify_sm->success use_inert->success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of multiple products. What are the likely side reactions?

Answer: The formation of a complex product mixture is a common issue. Key side reactions to consider include:

  • Classic Pummerer-type Reactions: If your α-silyl sulfoxide also contains an α-hydrogen, the classic Pummerer rearrangement can compete, especially if activators like acetic anhydride are present. This will lead to the formation of an α-acyloxy sulfide.[3]

  • Elimination Products: Under harsh thermal conditions, elimination of the sulfoxide to form an alkene can occur, particularly if there is a β-hydrogen.[3]

  • Fragmentation: If the substrate can form a stable carbocation, fragmentation of the C-S bond may be observed.[3]

  • Desilylation: Premature loss of the silyl group can lead to the formation of the corresponding methyl sulfide. This is more likely with silyl groups that are more labile.

To mitigate these side reactions, consider a careful evaluation of the reaction temperature and the exclusion of any acidic or electrophilic activators that might promote alternative pathways.

Question 3: How does the choice of the silyl group affect the reaction?

Answer: The nature of the silyl group can influence the reaction rate and yield. While systematic studies are limited, general trends in silyl group chemistry can be applied.

Silyl GroupRelative SizeGeneral CharacteristicsPotential Impact on Sila-Pummerer
TMS (Trimethylsilyl)SmallHighly labile, prone to cleavage.May facilitate lower reaction temperatures but can also lead to desilylation byproducts.
TES (Triethylsilyl)MediumMore sterically hindered and robust than TMS.Often a good balance of reactivity and stability.
TBDMS (tert-Butyldimethylsilyl)LargeSterically bulky and generally stable.May require higher reaction temperatures but can minimize side reactions related to silyl group lability.
TIPS (Triisopropylsilyl)Very LargeVery sterically demanding and robust.Likely to require forcing conditions, but offers high stability.

The choice of silyl group should be tailored to the specific substrate and desired reaction conditions. For delicate substrates, a more labile group like TMS might allow for lower temperatures, while for reactions requiring high heat, a bulkier group like TBDMS may be necessary to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of the sila-Pummerer rearrangement over the classic Pummerer reaction?

The primary advantage is that the sila-Pummerer rearrangement does not require an external electrophilic activator (like acetic anhydride or trifluoroacetic anhydride).[4] This can be beneficial for substrates that are sensitive to acidic or highly reactive conditions, leading to a cleaner reaction profile with fewer byproducts.

Q2: What is the typical solvent and concentration for this reaction?

High-boiling, non-protic solvents are typically used to achieve the necessary reaction temperatures. Common choices include toluene, xylene, and diphenyl ether. The reaction is generally run at concentrations ranging from 0.1 M to 1 M. It is advisable to start with a more dilute solution to minimize intermolecular side reactions.

Q3: Can this reaction be used in the total synthesis of complex molecules?

Yes, the sila-Pummerer rearrangement has been successfully employed in the synthesis of natural products.[5] Its ability to proceed under neutral thermal conditions makes it a valuable tool for introducing functionality in late-stage synthetic intermediates.

Q4: Is it possible to perform an asymmetric version of the sila-Pummerer rearrangement?

While the classic Pummerer reaction has seen developments in asymmetric variants, the sila-Pummerer rearrangement is thermally driven and generally proceeds through a non-stereoselective mechanism with respect to the migrating silyl group. However, if the starting α-silyl sulfoxide is chirally pure, the stereochemistry of other centers in the molecule is typically retained.

General Experimental Protocol

This protocol provides a general guideline for performing a sila-Pummerer rearrangement. The optimal conditions, particularly the temperature and reaction time, will need to be determined for each specific substrate.

1. Preparation of the α-Silyl Sulfoxide:

  • Start with the corresponding sulfide. To a solution of the sulfide in a suitable solvent (e.g., dichloromethane), add one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at a low temperature (e.g., -78 °C to 0 °C).
  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
  • Work up the reaction by washing with a solution of sodium bicarbonate and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the α-silyl sulfoxide by column chromatography.

2. Sila-Pummerer Rearrangement:

  • Dissolve the purified α-silyl sulfoxide in a high-boiling anhydrous solvent (e.g., toluene, xylene) in a flask equipped with a reflux condenser and under an inert atmosphere.
  • Heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene) and monitor the progress of the reaction by TLC or GC-MS.
  • Once the starting material is consumed, cool the reaction to room temperature.
  • Remove the solvent under reduced pressure.
  • Purify the resulting siloxymethyl sulfide by column chromatography.

References

  • Shainyan, B. A., Kirpichenko, S. V., & Freeman, F. (2004). Sila-Pummerer rearrangement of cyclic sulfoxides: computational study of the mechanism. Journal of the American Chemical Society, 126(37), 11456–11463. [Link]

  • Slideshare. (n.d.). Pummerer reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sila-Pummerer rearrangement of cyclic sulfoxides: computational study of the mechanism. Retrieved from [Link]

  • Rearrangement Reactions. (n.d.). Retrieved from [Link]

  • Ricci, A., Degl'Innocenti, A., Ancillotti, M., & Dembech, P. (1986). Sila pummerer rearrangement in highly sterically hindered organosilicon compounds: A new route to bis(trimethylsilyl)ketone. Tetrahedron Letters, 27(48), 5985-5986.
  • Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]

  • DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405.
  • Trost, B. M., & Horne, D. B. (2009).[6][6]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. Natural product reports, 26(12), 1546–1565.

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pummerer rearrangements using chlorotrimethylsilane. Retrieved from [Link]

  • Shainyan, B. A., Kirpichenko, S. V., & Freeman, F. (2004). Sila-Pummerer rearrangement of cyclic sulfoxides: computational study of the mechanism. Journal of the American Chemical Society, 126(37), 11456–11463.
  • Beilstein Journal of Organic Chemistry. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]

  • Schank, K. (n.d.). The Sulfinate-Sulfone Pummerer Rearrangement. Universität des Saarlandes.
  • ResearchGate. (n.d.). Natural product total synthesis using rearrangement reactions. Retrieved from [Link]

  • YouTube. (2021, May 3). Practice Question - Pummerer Rearrangement | Sulphur Reactions. Retrieved from [Link]

  • Chem-Station. (2014, August 22). Pummerer Rearrangement. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Retrieved from [Link]

Sources

Technical Support Center: (Phenylthiomethyl)trimethylsilane (PTMTS) Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Purification & Troubleshooting Guide Reagent Code: PTMTS (


)
Primary Application:  Peterson Olefination, Homologation of Carbonyls

Introduction: The Reagent Profile

(Phenylthiomethyl)trimethylsilane (PTMTS) is a hybrid reagent acting as a linchpin in silicon-based olefination (Peterson Olefination). It serves as a synthetic equivalent to a thiocarbonyl ylide. While highly effective for generating vinyl sulfides or homologous aldehydes, its lipophilic nature and sulfur content present unique purification challenges.

This guide addresses the three most common support tickets we receive: Odor Management , Intermediate Stalling (The


-Hydroxysilane Trap) , and Silicon Byproduct Removal .

Module 1: Odor & Contamination Management

User Query: "My fume hood, glassware, and product smell intensely of sulfur/garlic. How do I neutralize this?"

The Mechanism of the Stench

The odor arises from unreacted phenyl sulfide moieties and volatile sulfur byproducts generated during hydrolysis. Unlike standard organic solvents, these sulfur residues have low odor thresholds (detectable at ppb levels) and adhere stubbornly to glass surfaces.

Protocol: The Oxidative Quench

Do not rely on soap and water. You must chemically alter the sulfur oxidation state to render it non-volatile and water-soluble.

  • Glassware Decontamination:

    • Prepare a bath of 10% Sodium Hypochlorite (Bleach) .

    • Submerge all contaminated glassware, stir bars, and septa for 2 hours .

    • Chemistry: The hypochlorite oxidizes the sulfide (

      
      ) to the sulfoxide (
      
      
      
      ) or sulfone (
      
      
      ). These are solid/non-volatile and water-soluble.
    • Rinse with water, then acetone.

  • Rotovap Trap Safety:

    • Place a secondary trap containing bleach between your rotovap and the vacuum pump. This prevents sulfur volatiles from contaminating pump oil and exhaust lines.

Module 2: Reaction Troubleshooting (The "Stalled" Intermediate)

User Query: "I performed the reaction with an aldehyde, but NMR shows a single bond where the double bond should be. I isolated an alcohol, not an alkene."

Root Cause Analysis

In PTMTS reactions, the initial addition of the


-silyl carbanion to the carbonyl forms a 

-hydroxysilane
.[1][2][3][4][5] Unlike the Wittig reaction (which spontaneously eliminates phosphine oxide), the Peterson intermediate is often stable and isolable, particularly when magnesium counter-ions are present or when the elimination barrier is high.
The Solution: Controlled Elimination

You have inadvertently stopped at the intermediate. You must now force the Peterson Elimination . This feature is actually an advantage, allowing you to control the stereochemistry (


 vs 

) of the resulting alkene.[2]
Option A: Acidic Elimination (Anti-Elimination) [5]
  • Mechanism: Protonation of the hydroxyl group followed by anti-elimination of water and silanol.

  • Reagents:

    
     (dilute), 
    
    
    
    , or Lewis acids like
    
    
    .[6]
  • Outcome: typically yields one geometric isomer (depending on the diastereomer of the intermediate).

Option B: Basic Elimination (Syn-Elimination)
  • Mechanism: Formation of a pentacoordinate silicate intermediate followed by syn-elimination.[4][5]

  • Reagents:

    
     (Potassium Hydride) or 
    
    
    
    in THF.
  • Outcome: Yields the opposite geometric isomer compared to the acidic route.[4]

Visualization: The Peterson Logic Flow

PetersonLogic Start Start: PTMTS + Carbonyl Intermediate β-Hydroxysilane Isolated (Stalled Reaction) Start->Intermediate 1. n-BuLi 2. R-CHO Decision Select Elimination Mode Intermediate->Decision Purification AcidPath Acidic Conditions (H2SO4 / BF3) Decision->AcidPath Need Isomer A BasePath Basic Conditions (KH / t-BuOK) Decision->BasePath Need Isomer B AntiElim Anti-Elimination Mechanism AcidPath->AntiElim SynElim Syn-Elimination Mechanism BasePath->SynElim ProdA Alkene Isomer A (e.g., E-isomer) AntiElim->ProdA ProdB Alkene Isomer B (e.g., Z-isomer) SynElim->ProdB

Figure 1: Decision tree for processing the stable


-hydroxysilane intermediate.

Module 3: Purification & Silicon Byproduct Removal

User Query: "My crude NMR is messy with peaks near 0 ppm. How do I remove the silicon residues?"

Identifying the Byproduct

The primary byproduct after elimination is Trimethylsilanol (TMSOH) or Hexamethyldisiloxane (HMDS) .

  • HMDS: Volatile liquid (BP ~100°C).

  • TMSOH: Volatile liquid (BP ~99°C), but can dimerize to HMDS.

Purification Protocols
Method 1: The Acidic Wash (Pre-Column)

Before chromatography, perform a rigorous acidic workup if your product is acid-stable.

  • Dilute crude reaction mixture with Ether (

    
    ).
    
  • Wash

    
     with 
    
    
    
    .
    • Why: This hydrolyzes silyl ethers and ensures TMSOH remains in the organic phase but promotes its dimerization to HMDS.

  • Concentrate under reduced pressure. HMDS is volatile and will co-evaporate with solvents, significantly reducing the silicon load before the column.

Method 2: Chromatography Strategy

PTMTS and the resulting vinyl sulfides are lipophilic. Silicon byproducts often streak or co-elute in non-polar solvents.

  • Stationary Phase: Standard Silica Gel 60.

  • Eluent: Use a gradient starting with 100% Pentane (or Hexane) .

    • Step 1: Flush with Pentane. Unreacted PTMTS and non-polar silicones (HMDS) usually elute first (High

      
      ).
      
    • Step 2: Introduce EtOAc (1% to 5%). The vinyl sulfide or

      
      -hydroxysilane product will act more polar than the silyl residues.
      
  • TLC Visualization: Do not rely solely on UV. Use KMnO4 (stains alkenes/sulfides yellow/brown) or Iodine (general organic uptake).

Reference Data: Physical Properties

CompoundRoleMW ( g/mol )Boiling PointDensitySolubility
PTMTS Reagent196.39158°C0.95 g/mLOrg. Solvents
n-BuLi Base64.06N/AVariesHexanes/THF
HMDS Byproduct162.38100°C0.76 g/mLHexanes
Trimethylsilanol Byproduct90.2099°C0.81 g/mLEt2O/Hexanes

References

  • Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds". The Journal of Organic Chemistry, 33(2), 780–784.

  • Ager, D. J. (1984). "The Peterson Reaction".[1][2][3][4][6][7] Organic Reactions, 38, 1-223.

  • Organic Syntheses. "Preparation of Silyl Enol Ethers and their Use in [4+3] Cycloaddition". Org.[7][8][9] Synth. 2006, 83,[9] 61. (Demonstrates handling of silyl-substituted intermediates).

  • TCI Chemicals. "this compound Product Specification & Safety Data Sheet".

Sources

preventing desilylation during (Phenylthiomethyl)trimethylsilane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Phenylthiomethyl)trimethylsilane Reactions

A Guide to Preventing and Troubleshooting Desilylation

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for a common and often frustrating challenge: unintended desilylation. As a versatile reagent for one-carbon homologation and the synthesis of vinyl sulfides via the Peterson olefination, maintaining the integrity of the trimethylsilyl (TMS) group is paramount for reaction success.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.

Q1: I'm observing significant desilylation when trying to form the α-silyl carbanion with n-Butyllithium. How can I improve this initial deprotonation step?

This is a classic issue where the choice of base and reaction conditions are critical. The strongly nucleophilic and basic nature of reagents like n-Butyllithium (n-BuLi) can lead to a competitive side reaction: nucleophilic attack at the silicon atom, cleaving the C-Si bond, instead of the desired proton abstraction.

Root Cause Analysis:

  • Base Nucleophilicity: n-BuLi is a powerful base but also a potent nucleophile. This nucleophilicity is responsible for the attack on the silicon center.

  • Temperature: At higher temperatures (e.g., above -40 °C), the rate of desilylation often increases significantly. The deprotonation is typically fast even at very low temperatures, while the undesired cleavage has a higher activation energy.

  • Solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium base.

Solutions & Optimized Protocol:

To favor proton abstraction over desilylation, the key is to modulate the reactivity of the base and maintain strict temperature control.

  • Switch to a Hindered, Non-Nucleophilic Base: The most effective solution is to use a base where steric bulk prevents it from acting as a nucleophile.

    • Lithium diisopropylamide (LDA): An excellent choice. It is a very strong, non-nucleophilic base.

    • Potassium bis(trimethylsilyl)amide (KHMDS): Another highly effective, sterically hindered base.

  • Optimize n-BuLi Conditions (If you must use it):

    • Temperature is Paramount: Conduct the deprotonation at -78 °C (a dry ice/acetone bath). Do not allow the temperature to rise until the subsequent reaction with the electrophile is complete.

    • Slow Addition: Add the n-BuLi solution dropwise to the solution of this compound in dry THF. This maintains a low instantaneous concentration of the base.

    • Use Fresh, Titrated n-BuLi: Old or poorly stored n-BuLi can contain alkoxides, which can also promote desilylation.

Optimized Protocol: Generation of the (Phenylthiomethyl)trimethylsilyl Anion

  • To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq.) via syringe.

  • Method A (Recommended): In a separate flask, prepare a solution of LDA by adding n-BuLi (1.05 eq.) to diisopropylamine (1.1 eq.) in THF at -78 °C and stirring for 20 minutes. Slowly add this freshly prepared LDA solution to the silane solution at -78 °C.

  • Method B (Alternative): Slowly add a titrated solution of n-BuLi (1.05 eq.) dropwise to the silane solution at -78 °C over 15-20 minutes.

  • Stir the resulting solution at -78 °C for 30-60 minutes. The generated carbanion is now ready for reaction with an electrophile.

Decision Workflow for Carbanion Formation

start Goal: Generate α-silyl carbanion check_desilylation Is desilylation observed with n-BuLi? start->check_desilylation use_nBuLi Use n-BuLi check_desilylation->use_nBuLi No use_hindered_base Switch to Hindered Base: LDA or KHMDS check_desilylation->use_hindered_base Yes nBuLi_conditions Strict Conditions: - Temp: -78°C - Slow addition - Titrated reagent use_nBuLi->nBuLi_conditions success Clean Carbanion Formation nBuLi_conditions->success hindered_base_protocol Follow Optimized Protocol - Temp: -78°C - Anhydrous conditions use_hindered_base->hindered_base_protocol hindered_base_protocol->success

Caption: Decision tree for selecting a base to minimize desilylation.

Q2: My reaction with an aldehyde (Peterson Olefination) is messy, and I'm losing the TMS group from my starting material and other silyl protecting groups in my molecule. What's causing this?

This issue points to the reaction conditions following carbanion formation, particularly during the elimination of the β-hydroxysilane intermediate. The choice of acidic or basic workup for the elimination step is crucial and can inadvertently cleave other sensitive silyl groups.[3][4]

Root Cause Analysis:

  • Workup Acidity/Basicity: Standard aqueous acidic or basic workups used to induce elimination are often harsh enough to cleave the highly labile TMS group.

  • Lack of Orthogonality: The TMS group on your this compound is significantly less stable than other common silyl protecting groups (e.g., TBS, TIPS). Conditions that cleave one can easily cleave the other if not carefully chosen.[5][6]

Solutions & Optimized Protocol:

The strategy is to control the elimination of the β-hydroxysilane intermediate while preserving all other silyl groups. This is achieved by understanding the stereochemical pathways of elimination.

  • Base-Promoted syn-Elimination: This pathway is generally milder. After reacting the carbanion with the aldehyde, the reaction can be quenched at low temperature with a non-protic source (like saturated NH₄Cl solution) and the intermediate β-hydroxysilane isolated. This intermediate can then be treated with a base like potassium hydride (KH) in THF to induce a syn-elimination to the vinyl sulfide.[7] This method avoids strongly acidic or aqueous basic conditions.

  • Acid-Promoted anti-Elimination: This is often harsher and more likely to cause unintended desilylation.[7] If this pathway is required for stereochemical reasons, use a mild Lewis acid or a buffered acidic system and carefully monitor the reaction to avoid over-exposure.

Table 1: Relative Stability of Common Silyl Protecting Groups

Silyl GroupAbbreviationRelative Stability to Acidic Hydrolysis[6]Common Deprotection Reagents
TrimethylsilylTMS1Mild acid (e.g., AcOH), K₂CO₃/MeOH, TBAF
TriethylsilylTES64Mild acid, TBAF
tert-ButyldimethylsilylTBS/TBDMS20,000TBAF, HF-Pyridine, strong acid
TriisopropylsilylTIPS700,000TBAF, HF-Pyridine
tert-ButyldiphenylsilylTBDPS5,000,000TBAF (slower), HF-Pyridine

Peterson Olefination Pathway and Desilylation Risks

start PhS-CH(TMS)- anion + R-CHO intermediate β-hydroxysilane intermediate start->intermediate Addition at -78°C base_elim Base-Promoted (e.g., KH, THF) intermediate->base_elim Milder Conditions acid_elim Acid-Promoted (e.g., H₂SO₄, AcOH) intermediate->acid_elim Harsher Conditions product_syn Vinyl Sulfide (syn-elimination) base_elim->product_syn product_anti Vinyl Sulfide (anti-elimination) acid_elim->product_anti desilylation_risk High Risk of Desilylation! acid_elim->desilylation_risk

Caption: Peterson olefination workflow highlighting the higher desilylation risk with acid.

Q3: My reaction appears successful, but I am losing the TMS group during silica gel column chromatography. How can I purify my product?

This is a very common problem because standard silica gel is acidic (pH ≈ 4-5) and can easily cleave the acid-labile TMS group.

Root Cause Analysis:

  • Acidity of Silica Gel: The surface silanol groups (Si-OH) on silica gel create an acidic environment that catalyzes protodesilylation.

Solutions:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in your desired eluent (e.g., hexanes/ethyl acetate).

    • Add 1-2% triethylamine (Et₃N) by volume relative to the solvent.

    • Stir the slurry for 15-30 minutes, then pack the column as usual. Run the column with an eluent containing 0.5-1% Et₃N to maintain neutrality.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: An excellent alternative for purifying acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

  • Consider Non-Chromatographic Purification:

    • Distillation: If your product is thermally stable and volatile, Kugelrohr or short-path distillation can be very effective.

    • Recrystallization: If your product is a solid, recrystallization is an ideal method to avoid acidic stationary phases altogether.

Frequently Asked Questions (FAQs)

Q1: What makes the trimethylsilyl (TMS) group so susceptible to cleavage?

The TMS group's lability is a double-edged sword; it makes it a useful temporary protecting group but also prone to accidental removal.[8] The primary reasons for its sensitivity are:

  • Low Steric Hindrance: The three methyl groups are small, allowing easy access for nucleophiles (like bases or fluoride) or electrophiles (protons) to the silicon atom.[5]

  • Polarity of the Si-C Bond: The silicon-carbon bond is polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack.

  • Thermodynamic Stability of Byproducts: Cleavage often results in the formation of very stable Si-O or Si-F bonds, providing a strong thermodynamic driving force for the reaction.

Q2: What are the main classes of reagents I should avoid to prevent unwanted desilylation?

If your goal is to retain the TMS group, be cautious with the following:

  • Fluoride Ion Sources: Reagents like tetra-n-butylammonium fluoride (TBAF) are specifically designed for cleaving silyl groups and are extremely effective.[9] Even milder fluoride sources like HF-Pyridine should be avoided.

  • Strong Mineral Acids: HCl, H₂SO₄, etc., will rapidly cause protodesilylation.

  • Strong Bases in Protic Solvents: A combination like potassium carbonate in methanol can readily cleave TMS ethers and can also affect the C-Si bond in your reagent.[10]

  • Certain Lewis Acids: Some Lewis acids can coordinate to the sulfur atom and facilitate cleavage of the adjacent C-Si bond.[11]

Q3: How should I properly store this compound?

Proper storage is crucial for reagent longevity and safety. It should be stored under an inert atmosphere (argon or nitrogen) to protect it from moisture, with which it can slowly hydrolyze. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][12]

References

  • A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem.
  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.
  • Silyl ether. Wikipedia.
  • A Researcher's Guide to Silyl Ether Deprotection: Viable Altern
  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. RSC Publishing.
  • Silyl Groups. Gelest Technical Library.
  • Peterson Olefin
  • Peterson Olefination Reaction, Mechanism, and Applic
  • Peterson Olefin
  • Preventing desilylation during reactions with 1-(Trimethylsilyl)-1-propyne. Benchchem.
  • CAS 17873-08-4 this compound. Alfa Chemistry.
  • Trimethyl(phenylthiomethyl)silane 99 17873-08-4. Sigma-Aldrich.
  • This compound. TCI EUROPE N.V.
  • This compound. TCI Deutschland GmbH.

Sources

Technical Support Center: Sila-Pummerer Rearrangement Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the sila-Pummerer rearrangement. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. Here, we address common challenges encountered during the work-up procedure through a detailed troubleshooting guide and frequently asked questions. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Navigating Common Work-up Issues

The sila-Pummerer rearrangement, a variation of the classic Pummerer rearrangement, is a valuable tool in organic synthesis. However, the work-up procedure can present challenges. This guide provides a systematic approach to troubleshooting common problems.

Problem 1: Low or No Product Yield After Work-up

Possible Cause: Incomplete reaction or decomposition of the product during work-up.

Troubleshooting Steps:

  • Verify Reaction Completion: Before initiating the work-up, confirm the consumption of the starting sulfoxide by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a common source of low yield.

  • Quenching Strategy: The choice of quenching agent is critical.

    • Standard Quench: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used to neutralize the acidic activator (e.g., acetic anhydride) and any acidic byproducts.[1][2] The bicarbonate is a weak base, minimizing the risk of hydrolyzing the desired α-acyloxy thioether product.

    • Alternative Quench: For highly sensitive substrates, a milder quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) might be beneficial.

  • Extraction Efficiency:

    • Solvent Selection: Use a water-immiscible organic solvent in which your product is highly soluble, such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (Et₂O).

    • Multiple Extractions: Perform at least three extractions of the aqueous layer to ensure complete recovery of the product.

  • Product Instability: The α-acyloxy thioether product can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[3][4] Maintain a neutral to slightly basic pH during the work-up.

Problem 2: Presence of Significant Byproducts

Possible Cause: Side reactions occurring during the rearrangement or work-up.

Troubleshooting Steps:

  • Identify the Byproduct: Characterize the major byproduct(s) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). Common byproducts include the corresponding sulfide (from deoxygenation) or elimination products.[5]

  • Control of Reaction Temperature: The sila-Pummerer rearrangement can be sensitive to temperature. Running the reaction at lower temperatures, if feasible with your substrate and activator, can often minimize side reactions.[3]

  • Choice of Activator: While acetic anhydride is common, other activators like trifluoroacetic anhydride (TFAA) can be more reactive and may lead to different byproduct profiles.[3][5] Consider screening different activators if byproduct formation is persistent.

  • Careful Quenching: Adding the quenching solution slowly and at a low temperature (e.g., in an ice bath) can help to control any exothermic processes and prevent degradation of the desired product.

Problem 3: Difficulty in Product Purification

Possible Cause: Co-elution of the product with starting materials or byproducts during chromatography.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution can often provide better separation.

    • Stationary Phase: While silica gel is standard, other stationary phases like alumina (basic or neutral) or reverse-phase silica may offer better separation depending on the polarity of your product and impurities.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

    • Distillation: For volatile liquid products, distillation under reduced pressure may be an option.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the aqueous work-up in a sila-Pummerer rearrangement?

The primary purpose of the aqueous work-up is to neutralize the activating agent (e.g., acetic anhydride) and any acidic byproducts, and to separate the organic product from water-soluble materials.[1]

Q2: Why is sodium bicarbonate a commonly used quenching agent?

Sodium bicarbonate is a mild base that effectively neutralizes acids without being so strong as to cause significant hydrolysis of the ester functionality in the desired α-acyloxy thioether product.

Q3: Can I use a stronger base like sodium hydroxide for quenching?

Using a strong base like sodium hydroxide is generally not recommended as it can readily hydrolyze the α-acyloxy thioether product back to the corresponding sulfoxide or lead to other undesired side reactions.[1]

Q4: My product seems to be water-soluble. How should I modify the work-up?

If your product has significant water solubility, you may need to use a more polar extraction solvent like ethyl acetate or perform a continuous liquid-liquid extraction. Alternatively, saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.

Q5: I observe a significant amount of the corresponding sulfide after the reaction. What could be the cause?

The formation of the corresponding sulfide is often due to a deoxygenation side reaction.[5] This can sometimes be minimized by carefully controlling the reaction temperature and stoichiometry of the reagents.

Experimental Protocol: Standard Work-up Procedure

This protocol outlines a general work-up for a sila-Pummerer rearrangement. Note: This is a template and may require optimization for your specific substrate and reaction conditions.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1x)

    • Saturated aqueous sodium chloride (brine) (1x)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visualizing the Work-up and Troubleshooting Logic

The following diagrams illustrate the standard work-up workflow and a decision tree for troubleshooting common issues.

Workup_Workflow Start Reaction Complete Cool Cool to 0 °C Start->Cool Quench Quench with sat. NaHCO₃(aq) Cool->Quench Extract Extract with Organic Solvent (3x) Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Product Isolated Product Purify->Product

Caption: Standard sila-Pummerer rearrangement work-up workflow.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Was Reaction Complete? Start->Check_Completion Incomplete Optimize Reaction Conditions (Time, Temp., Stoichiometry) Check_Completion->Incomplete No Complete Evaluate Work-up Check_Completion->Complete Yes Quench_Issue Was Quench Appropriate? Complete->Quench_Issue Harsh_Quench Use Milder Quench (e.g., NH₄Cl) Quench_Issue->Harsh_Quench No Extraction_Issue Was Extraction Efficient? Quench_Issue->Extraction_Issue Yes Poor_Extraction Change Solvent / Increase Extractions Extraction_Issue->Poor_Extraction No Purification_Issue Is Purification the Problem? Extraction_Issue->Purification_Issue Yes Difficult_Separation Optimize Chromatography / Try Crystallization Purification_Issue->Difficult_Separation Yes Success Pure Product Purification_Issue->Success No

Caption: Troubleshooting decision tree for work-up issues.

Data Summary: Quenching Agents

The choice of a suitable quenching agent is crucial. The following table provides a comparison of common quenching agents.

Quenching AgentFormulapKa of Conjugate AcidProperties and Use Cases
Sodium BicarbonateNaHCO₃6.3Mild base, ideal for neutralizing acids without causing significant product hydrolysis.
Ammonium ChlorideNH₄Cl9.2Mildly acidic salt, useful for quenching reactions with acid-sensitive products where a basic environment must be avoided.
WaterH₂O14.0Neutral quench, but may be less effective at neutralizing acidic activators.

References

  • Pummerer Rearrangement: An Overview - YouTube. (2022). Retrieved from [Link]

  • Practice Question - Pummerer Rearrangement | Sulphur Reactions - YouTube. (2021). Retrieved from [Link]

  • This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60! - YouTube. (2025). Retrieved from [Link]

  • Pummerer rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Pummerer Rearrangement | Chem-Station Int. Ed. (2014). Retrieved from [Link]

  • The Pummerer Reaction of Sulfinyl Compounds. (n.d.). Retrieved from [Link]

  • sila‐Pummerer rearrangement - ResearchGate. (n.d.). Retrieved from [Link]

  • Pummerer rearrangement: very important for csir-net, gate and jam - YouTube. (2018). Retrieved from [Link]

  • New reactions of cyclic sulfoxides under Pummerer conditions - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pummerer Rearrangement - an Important Name Reaction in Organic Chemistry - YouTube. (2023). Retrieved from [Link]

  • (PDF) Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides - ResearchGate. (2025). Retrieved from [Link]

Sources

Technical Support Center: (Phenylthiomethyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation & Optimization in 1,3-Dipolar Cycloadditions

Status: Active | Tier: Level 3 Support (Senior Scientist)

Executive Summary & System Overview

Welcome to the Technical Support Center for (Phenylthiomethyl)trimethylsilane (PhTMTS) applications. This reagent is the gold standard for generating non-stabilized thiocarbonyl ylides via desilylation, typically mediated by Ag(I) salts (e.g., AgF, AgOAc).

While powerful for synthesizing tetrahydrothiophenes and pyrrolidines via [3+2] cycloaddition, the system is prone to catalyst deactivation . This guide addresses the three primary failure modes: Sulfur Poisoning , Protodesilylation (Moisture) , and Silver Aggregation .

Diagnostic Dashboard: Rapid Failure Analysis

Before proceeding to deep troubleshooting, compare your observation with this diagnostic matrix.

Observation Likely Root Cause Immediate Action
Reaction stalls at ~50% conversion Product Inhibition (Poisoning) . The sulfide product binds Ag(I) stronger than the precursor.Increase catalyst loading or add competing ligand (e.g., PPh₃).
Strong "rotten cabbage" odor (Thioanisole) Protodesilylation . Water has protonated the dipole before cycloaddition.Check solvent water content (Karl Fischer). Add 4Å Molecular Sieves.
Black precipitate / Silver mirror Catalyst Reduction . Ag(I) reduced to Ag(0).Exclude light. Degas solvents (remove O₂).
Yellow/Orange starting material Oxidation . PhTMTS has oxidized to the sulfoxide/sulfone.Distill PhTMTS under vacuum before use.

Technical Deep Dive: Deactivation Mechanisms

The Sulfur Poisoning Trap (Product Inhibition)

In Ag(I)-catalyzed desilylation, the silver atom acts as a Lewis acid to facilitate the cleavage of the C-Si bond (often assisted by a fluoride source). However, silver is highly thiophilic .

  • The Problem: The reaction product is a cyclic thioether . As the concentration of the product increases, the thioether moiety competes with the PhTMTS precursor for the active Ag(I) sites. If the product binds tighter than the reactant, the catalytic cycle collapses (Autoinhibition).

  • The Fix: Ligand acceleration. Using phosphine ligands (e.g., AgOAc/PPh₃ complexes) can modulate the Lewis acidity and prevent irreversible sequestration of the silver by the sulfide product.

Protodesilylation (The Moisture Killer)

The active species generated from PhTMTS is a 1,3-dipole (thiocarbonyl ylide) . This species is highly basic at the carbon terminus.

  • Mechanism: Ph-S-CH₂-TMS + AgF → [Ph-S⁺=CH₂ ↔ Ph-S-CH₂:⁻] (Dipole)

  • Failure Mode: If water is present: [Dipole] + H₂O → Ph-S-CH₃ (Thioanisole) + OH⁻

  • Result: The dipole is quenched before it can find the dipolarophile (alkene/alkyne).

Visualizing the Failure Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the two primary deactivation pathways.

PhTMTS_Deactivation Ag_Active Active Catalyst (Ag-L) Dipole Thiocarbonyl Ylide (Dipole) Ag_Active->Dipole Desilylation (AgF/AgOAc) PhTMTS PhTMTS (Precursor) PhTMTS->Dipole Precursor Product Cycloadduct (Thioether) Dipole->Product + Dipolarophile (Cycloaddition) Thioanisole Thioanisole (Dead End) Dipole->Thioanisole + H₂O (Protodesilylation) Ag_Poisoned Ag-Product Complex (Inactive) Product->Ag_Poisoned Product Inhibition (S-Ag Binding) Ag_Poisoned->Ag_Active Ligand Exchange (Difficult)

Figure 1: Mechanistic pathways showing productive cycloaddition (Green) vs. moisture quenching and catalyst poisoning (Red).

Troubleshooting Protocols & FAQs

Issue A: Low Yield with Electron-Deficient Alkenes

Q: I am using methyl acrylate as a trap, but I only get 30% yield. The catalyst is AgF. A: Acrylates can polymerize or undergo side reactions with Ag.

  • Protocol Adjustment: Switch to AgOAc (10 mol%) with PPh₃ (20 mol%) . The phosphine ligand stabilizes the silver center and prevents aggregation, while acetate acts as a mild base.

  • Critical Step: Add the dipolarophile before adding the catalyst to ensure the dipole is trapped immediately upon generation.

Issue B: Incomplete Conversion (Stalling)

Q: The reaction starts fast but stops after 1 hour. Adding more PhTMTS doesn't help. A: You have catalyst poisoning. The product concentration has reached a critical threshold where it sequesters all available Ag.

  • Protocol Adjustment:

    • Increase catalyst loading to 15-20 mol%.

    • Use DCM (Dichloromethane) instead of THF. Non-coordinating solvents often reduce the stability of the "resting state" poison complex, allowing turnover.

    • Sonication: Brief sonication can sometimes break up surface-passivated silver species if using heterogeneous AgF.

Issue C: Reagent Purity

Q: My PhTMTS has a slight yellow tint. A: Do not use it. The yellow color indicates oxidation to sulfoxides or presence of diphenyldisulfide.

  • Purification: Distill under reduced pressure (bp ~80°C @ 2 mmHg). Store under Argon at 4°C.

Validated Experimental Workflow

Use this protocol to minimize deactivation risks. This workflow incorporates checkpoints for self-validation.

Materials:
  • PhTMTS: Freshly distilled.

  • Solvent: DCM or MeCN (Distilled over CaH₂ or passed through activated alumina). Water content must be <50 ppm.

  • Catalyst: AgF (99.9%, stored in dark) or AgOAc/PPh₃.

  • Dipolarophile: N-Methylmaleimide (highly reactive benchmark).

Step-by-Step Protocol:
  • System Prep: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).

  • Solvent Charge: Add dry DCM (0.1 M concentration relative to limiting reagent).

  • Reactant Addition: Add Dipolarophile (1.2 equiv) followed by PhTMTS (1.0 equiv).

    • Checkpoint: Solution should be clear and colorless.

  • Catalyst Addition (The Critical Moment):

    • Add AgF (10-20 mol%) in one portion under Argon flow.

    • Note: Exclude light immediately (wrap flask in foil).

  • Monitoring: Stir at Room Temperature. Monitor via TLC every 30 mins.

    • Success Indicator: Disappearance of PhTMTS (high Rf) and appearance of cycloadduct.

    • Failure Indicator: Appearance of a spot matching Thioanisole (check via GC-MS or smell).

  • Workup: Filter through a Celite pad (removes Ag). Concentrate and purify via flash chromatography.

Troubleshooting Flowchart

Troubleshooting_Flow Start Start: Low Yield / Failure Check_Smell Check Odor/GC-MS: Thioanisole present? Start->Check_Smell Yes_Smell Moisture Issue Check_Smell->Yes_Smell Yes No_Smell Check Catalyst State Check_Smell->No_Smell No Action_Dry Action: 1. Re-dry Solvent (sieves) 2. Flame-dry glassware Yes_Smell->Action_Dry Check_Color Reaction Appearance: Black Precipitate? No_Smell->Check_Color Yes_Black Catalyst Reduction/Agg Check_Color->Yes_Black Yes No_Black Likely Poisoning Check_Color->No_Black No (Clear/Yellow) Action_Light Action: 1. Exclude Light 2. Degas Solvent Yes_Black->Action_Light Action_Load Action: 1. Increase Ag Loading 2. Add PPh3 Ligand No_Black->Action_Load

Figure 2: Decision tree for diagnosing reaction failure based on physical observations.

References

  • Padwa, A., & Dent, W. (1987). Generation of thiocarbonyl ylides by the desilylation of silylmethyl sulfides.Journal of Organic Chemistry , 52(11), 235-244.

  • Imai, N., Achiwa, K., et al. (1991). Silver(I)-catalyzed 1,3-dipolar cycloaddition of thiocarbonyl ylides.Chemical & Pharmaceutical Bulletin , 39(10), 2550-2558.

  • Grigg, R., et al. (1992). X=Y-ZH Systems as potential 1,3-dipoles.Tetrahedron , 48(47), 10431-10442.

  • TCI Chemicals. (2024). Product Specification: this compound.[1]

Sources

Peterson Olefination Technical Support Center: The Influence of Base Selection on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Peterson Olefination. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful olefination technique. Here, we will delve into one of the most critical aspects of the Peterson reaction: the profound effect of the chosen base on the stereochemical outcome and overall success of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Peterson Olefination?

In the Peterson olefination, a base is typically used in the second stage of the reaction, following the formation of a β-hydroxysilane intermediate from the addition of an α-silyl carbanion to a carbonyl compound.[1][2] The primary role of the base is to facilitate the elimination of the silyl group and the hydroxyl group to form the desired alkene.[2][3]

The choice of base is paramount as it dictates the mechanistic pathway of the elimination, which in turn determines the stereochemistry of the resulting alkene.[1][3] Specifically, basic conditions promote a syn-elimination pathway, while acidic conditions favor an anti-elimination.[1][3] This allows for the synthesis of either the (E) or (Z)-alkene from the same diastereomer of the β-hydroxysilane intermediate, offering a significant degree of stereochemical control.[2][3]

Q2: How does the choice of base lead to different alkene stereoisomers (E vs. Z)?

The stereochemical outcome of the Peterson olefination is directly linked to the elimination mechanism, which is controlled by the reaction conditions (acidic or basic).[1][2]

  • Base-Induced syn-Elimination: When a β-hydroxysilane is treated with a base (e.g., potassium hydride, sodium hydride), the hydroxyl group is deprotonated to form an alkoxide.[4] This alkoxide then attacks the silicon atom, forming a cyclic, pentacoordinate silicate intermediate.[2] This intermediate subsequently fragments in a concerted syn-elimination fashion to yield the alkene.[2][3] In this arrangement, the silyl group and the oxygen atom depart from the same side of the C-C bond.

  • Acid-Induced anti-Elimination: In contrast, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water).[5] This facilitates an anti-elimination, where the silyl group and the protonated hydroxyl group depart from opposite sides of the C-C bond, akin to an E2 elimination mechanism.[5]

Therefore, by selecting the appropriate diastereomer of the β-hydroxysilane and choosing between acidic or basic elimination conditions, one can selectively synthesize either the E or Z alkene.[2][3]

Q3: My reaction is not proceeding to the alkene and is stalling at the β-hydroxysilane intermediate. What is the likely cause?

Stalling at the β-hydroxysilane stage is a common issue and is often related to the choice of base or the nature of the cation associated with the α-silyl carbanion.

  • Insufficiently Strong Base: The base must be strong enough to deprotonate the hydroxyl group of the β-hydroxysilane to initiate the elimination. Weaker bases may not be effective, leading to the recovery of the starting alcohol.

  • Cation Effects: The nature of the metal cation plays a crucial role. For instance, if α-silyl organomagnesium compounds (Grignard reagents) are used to generate the β-hydroxysilane, the resulting magnesium alkoxide is often very stable due to the strong magnesium-oxygen bond.[2][6] This stability can inhibit the subsequent elimination, making it difficult to form the alkene under standard basic conditions.[2][6] In such cases, more forcing conditions or a switch to a different synthetic strategy might be necessary. Conversely, potassium and sodium alkoxides eliminate more readily.[2]

Q4: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity?

Poor stereoselectivity can arise from several factors:

  • Incomplete Diastereomeric Separation: The key to achieving high stereoselectivity in the Peterson olefination often lies in the ability to separate the diastereomeric β-hydroxysilane intermediates before the elimination step.[2][6] If the elimination is performed on a mixture of diastereomers, a mixture of alkene stereoisomers will inevitably result.

  • Reaction Conditions: The choice of base and solvent can influence the transition state of the elimination and thus the stereoselectivity. For base-induced eliminations, it is crucial to ensure that the conditions exclusively favor the syn-elimination pathway.

  • Substrate Control: For certain substrates, particularly those with α-silyl carbanions containing electron-withdrawing groups, the β-hydroxysilane intermediate can be unstable and eliminate in-situ.[2] In these cases, controlling the stereoselectivity of the initial addition of the carbanion to the carbonyl is critical.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no alkene formation; recovery of β-hydroxysilane 1. Base is not strong enough. 2. Stable metal alkoxide intermediate (e.g., with Mg²⁺). [2][6]1. Switch to a stronger base. Common choices for promoting syn-elimination include potassium hydride (KH), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[3]2. If using a Grignard reagent for the initial addition, consider isolating the β-hydroxysilane and then treating it with a strong base like KH.
Poor E/Z selectivity 1. Incomplete separation of β-hydroxysilane diastereomers. [2][6]2. Reaction conditions favoring a mixture of elimination pathways. 1. Improve the chromatographic separation of the diastereomeric β-hydroxysilane intermediates. 2. For base-induced elimination, ensure anhydrous conditions and use a strong, non-nucleophilic base. For acid-induced elimination, use a protic or Lewis acid such as acetic acid, sulfuric acid, or boron trifluoride etherate.[3]
Reaction proceeds directly to the alkene without isolation of the β-hydroxysilane, but with poor stereoselectivity. 1. The α-silyl carbanion is stabilized by an electron-withdrawing group, leading to spontaneous elimination. [2]2. Excess strong base from carbanion formation is causing immediate elimination. [6]1. In this scenario, the stereochemical outcome is determined by the initial addition step. Experiment with different solvents and temperatures to influence the diastereoselectivity of the addition. 2. Use a stoichiometric amount of base to form the carbanion, or quench the excess base before adding the carbonyl compound.

Mechanistic Deep Dive: The Role of the Base

The pivotal role of the base in determining the stereochemical outcome of the Peterson olefination can be best understood by examining the transition states of the elimination step.

Base-Induced syn-Elimination Pathway

The base-induced elimination proceeds through a concerted mechanism involving a cyclic transition state.

syn_elimination start β-Hydroxysilane base Base (B⁻) start->base Deprotonation alkoxide Alkoxide Intermediate base->alkoxide transition_state Pentacoordinate Silicate Transition State alkoxide->transition_state Intramolecular Attack product Alkene + R₃Si-OB transition_state->product syn-Elimination

Caption: Base-induced syn-elimination pathway in the Peterson olefination.

  • Deprotonation: A strong base removes the proton from the hydroxyl group, forming an alkoxide.

  • Cyclization: The resulting alkoxide oxygen attacks the adjacent silicon atom.

  • Elimination: This leads to a pentacoordinate silicon intermediate that fragments, breaking the C-O and C-Si bonds simultaneously to form the alkene. This cyclic transition state necessitates a syn relationship between the silyl group and the oxygen.

Acid-Induced anti-Elimination Pathway

Under acidic conditions, the elimination follows a pathway analogous to an E2 elimination.

anti_elimination start β-Hydroxysilane acid Acid (H⁺) start->acid Protonation protonated Protonated Intermediate acid->protonated transition_state Anti-periplanar Transition State protonated->transition_state E2-like Elimination product Alkene + R₃Si-OH + H⁺ transition_state->product anti-Elimination

Caption: Acid-induced anti-elimination pathway in the Peterson olefination.

  • Protonation: The hydroxyl group is protonated by an acid, forming a good leaving group (-OH₂⁺).

  • Elimination: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the carbon bearing the silyl group, while the silyl group and the leaving group depart from opposite faces of the C-C bond in an anti-periplanar arrangement.

Experimental Protocol: Base-Induced Peterson Olefination

This protocol provides a general procedure for the base-induced elimination of a purified β-hydroxysilane.

Materials:

  • Purified β-hydroxysilane

  • Anhydrous tetrahydrofuran (THF)

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the purified β-hydroxysilane (1.0 eq) dissolved in anhydrous THF.

  • Addition of Base: In a separate flask, wash the potassium hydride (1.2 eq) with anhydrous hexane to remove the mineral oil. Carefully add the washed KH to the solution of the β-hydroxysilane at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired alkene.

References

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Chemistry Notes. (2022, February 19). Peterson Olefination Reaction, Mechanism, and Applications. Retrieved from [Link]

  • NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Wikipedia. (2023, November 18). Peterson olefination. Retrieved from [Link]

  • van Staden, L. F., Gravestock, D., & Ager, D. J. (2002). New developments in the Peterson olefination reaction. Chemical Society Reviews, 31(3), 195–200. [Link]

  • Britten, T. K., & McLaughlin, M. G. (2020). Brønsted Acid Catalyzed Peterson Olefinations. The Journal of Organic Chemistry, 85(1), 301–305. [Link]

  • Sahanawaz, S. (2019, March 6). Peterson Olefination reaction: mechanism and stereochemistry [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2022, September 7). Peterson Olefination [Video]. YouTube. [Link]

Sources

Technical Support Center: Pummerer Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Pummerer reaction and encountering challenges with the common side reaction: Pummerer fragmentation. As your application support partner, my goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

This is not a static document. It is a dynamic troubleshooting resource. We will explore the mechanistic underpinnings of the fragmentation pathway, diagnose its occurrence, and implement robust strategies to favor the desired α-acyloxy thioether product.

Frequently Asked Questions (FAQs)

Q1: I'm getting a complex mixture of byproducts in my Pummerer reaction. What is Pummerer fragmentation and how do I know if it's the culprit?

A1: This is the most common issue encountered with the Pummerer reaction. You are likely observing the result of a mechanistic competition. The standard Pummerer rearrangement and the Pummerer fragmentation pathway diverge from a common intermediate, the acyloxysulfonium ylide.

  • Pummerer Rearrangement (The Desired Pathway): This pathway involves the elimination of an α-proton by a base (typically the acetate counterion) to form a thionium ion. This highly electrophilic intermediate is then trapped by a nucleophile to yield the α-functionalized sulfide.[1][2] The key requirement is the presence of at least one hydrogen atom on the carbon adjacent (α) to the sulfoxide.[3]

  • Pummerer Fragmentation (The Side Reaction): This pathway occurs when the group on the α-carbon can depart as a stable carbocation.[3][4] Instead of an α-proton being removed, the entire α-substituent is eliminated through the heterolytic cleavage of the Cα-S bond.[3] This is especially prevalent when the departing group forms a well-stabilized carbocation (e.g., benzylic, tertiary, or allylic).[3][5]

To diagnose fragmentation, LC-MS analysis of your crude reaction mixture is the most effective tool. Look for masses corresponding to the products of the cleaved, stabilized carbocation and the remaining sulfur-containing fragment.

Below is a diagram illustrating this critical mechanistic branch point.

G cluster_0 Reaction Start cluster_1 Competing Pathways cluster_2 Final Products Sulfoxide R-S(O)-CH₂-R' Sulfoxide Intermediate [R-S(OAc)-CH₂-R']⁺ Acyloxysulfonium Ion Sulfoxide->Intermediate Acylation Activator Ac₂O (Activator) Activator->Intermediate Thionium [R-S=CH-R']⁺ Thionium Ion Intermediate->Thionium α-Proton Elimination (REARRANGEMENT) Fragmentation R-S=O + [CH₂-R']⁺ Fragmentation Products Intermediate->Fragmentation C-S Bond Cleavage (FRAGMENTATION) Favored if R' forms stable carbocation Rearrangement_Product R-S(OAc)-CH-R' Desired Product Thionium->Rearrangement_Product Nucleophilic Attack (AcO⁻) Fragmentation_Side_Product Trapped Carbocation + Thio-fragment Fragmentation->Fragmentation_Side_Product Side Reactions

Caption: The mechanistic crossroads of the Pummerer reaction.

Q2: My substrate has a benzylic group alpha to the sulfoxide. Am I destined to get fragmentation? How can I tune my conditions to favor rearrangement?

A2: Substrates capable of forming stable carbocations are indeed at high risk for fragmentation.[3] However, you are not destined for failure. Careful optimization of reaction parameters can significantly tip the balance in favor of the desired rearrangement. The key is to facilitate the α-proton elimination pathway while suppressing the carbocation-forming fragmentation pathway.

Here is a table summarizing troubleshooting strategies:

Parameter Problematic Condition Recommended Action Scientific Rationale
Temperature High temperatures (e.g., refluxing toluene/xylene)Run the reaction at the lowest temperature that allows for a reasonable rate. Start at 0 °C or even -20 °C.Fragmentation pathways often have a higher activation energy than the desired rearrangement. Lowering the temperature disproportionately slows the undesired reaction.[5]
Activator Acetic Anhydride (Ac₂O) may require high heat.Switch to a more reactive activator like Trifluoroacetic Anhydride (TFAA).TFAA is a much stronger acylating agent, allowing the reaction to proceed at significantly lower temperatures (0 °C or below), which suppresses fragmentation.[1][5]
Catalyst None, or relying on acetate byproduct.Add a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (TsOH).An acid co-catalyst can accelerate the formation of the key thionium ion intermediate, potentially outcompeting the fragmentation pathway.[3]
Solvent Polar, protic solvents.Use non-polar, aprotic solvents like Dichloromethane (DCM) or Toluene.Solvents that can stabilize separated ion pairs may inadvertently favor the fragmentation mechanism.

The following workflow can guide your optimization process.

G Start Fragmentation Observed in Pummerer Reaction Step1 Switch Activator: Ac₂O → TFAA Start->Step1 Step2 Drastically Lower Temperature (e.g., to 0 °C or -20 °C) Step1->Step2 Step3 Analyze Crude Reaction by LC-MS Step2->Step3 Decision Is Fragmentation Suppressed? Step3->Decision Success Fragmentation Minimized. Proceed with Scale-up. Decision->Success Yes Fail Fragmentation Still Problematic Decision->Fail No Step4 Introduce Additive: Catalytic TsOH Fail->Step4 Step5 Re-run at Low Temperature Step4->Step5 Step6 Re-analyze Crude Reaction Step5->Step6 FinalDecision Is Fragmentation Suppressed? Step6->FinalDecision FinalSuccess Process Optimized. FinalDecision->FinalSuccess Yes FinalFail Consider Alternative Synthetic Route FinalDecision->FinalFail No

Caption: Troubleshooting workflow for suppressing Pummerer fragmentation.

Experimental Protocols

Protocol 1: Standard Pummerer Rearrangement

This protocol is a baseline for stable substrates where fragmentation is not a primary concern.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfoxide (1.0 eq).

  • Solvent/Reagent: Add acetic anhydride (Ac₂O) as the solvent (typically 5-10 volumes).

  • Reaction: Heat the mixture to 100-140 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully remove the excess acetic anhydride under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Low-Temperature Pummerer Reaction for Fragmentation-Prone Substrates

This protocol is designed to minimize fragmentation by using a highly active reagent at low temperatures.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the sulfoxide (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.5 - 2.0 eq) dropwise over 5 minutes. Caution: The reaction can be exothermic.

  • Reaction: Stir the reaction at 0 °C, monitoring carefully by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Workup: Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

By understanding the mechanistic dichotomy and systematically applying these troubleshooting strategies, you can effectively navigate the challenges of Pummerer fragmentation and achieve your desired synthetic outcomes.

References

  • Rasayn Academy. (2021). Practice Question - Pummerer Rearrangement | Sulphur Reactions. YouTube. Available at: [Link]

  • Unacademy CSIR NET. (2022). Pummerer Rearrangement: An Overview. YouTube. Available at: [Link]

  • Padwa, A., et al. (2022). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Request PDF. Available at: [Link]

  • Kulikova, V. V., et al. (2022). Hidden Activities of Tyrosine Phenol-Lyase and Tryptophan Indole-Lyase: Recombinant PLP-Dependent C–C Lyases as New Biocatalysts for Antimicrobial Thiosulfinate Generation. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]

  • ChemEurope. (n.d.). Pummerer rearrangement. Retrieved from [Link]

  • Rojas Lab. (2025). This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. YouTube. Available at: [Link]

  • Slideshare. (n.d.). Pummer reaction. Available at: [Link]

  • Laleu, B., Machado, M. S., & Lacour, J. (2006). Pummerer fragmentation vs. Pummerer rearrangement: a mechanistic analysis. Chemical Communications, (26), 2786–2788. Available at: [Link]

  • Laleu, B., Machado, M. S., & Lacour, J. (2006). Pummerer fragmentation vs. pummerer rearrangement: a mechanistic analysis. PubMed. Available at: [Link]

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Available at: [Link]

Sources

challenges in scaling up (Phenylthiomethyl)trimethylsilane reactions

Author: BenchChem Technical Support Team. Date: February 2026

An essential reagent in modern organic synthesis, (Phenylthiomethyl)trimethylsilane serves as a cornerstone for the Peterson olefination, providing a robust alternative to the Wittig reaction for the formation of alkenes.[1][2][3] Its utility shines in the synthesis of complex molecules within the pharmaceutical and materials science sectors, where the stereocontrolled formation of double bonds is paramount.[4] However, transitioning from bench-scale experiments to pilot or industrial-scale production introduces a unique set of challenges. Issues related to reagent handling, thermal management, reaction kinetics, and byproduct control become magnified, demanding a thorough and proactive approach to process development.

This technical support center is designed for researchers, chemists, and process engineers who are scaling up reactions involving this compound. It provides a series of frequently asked questions and in-depth troubleshooting guides to navigate the common pitfalls encountered during this critical phase of development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

Scaling up reactions with this compound, which typically involve the formation of an α-silyl carbanion for subsequent Peterson olefination, presents several key challenges:

  • Reagent Handling and Safety: The process requires strong, often pyrophoric, organolithium bases like n-butyllithium (n-BuLi) for deprotonation. Handling large quantities of these reagents necessitates stringent safety protocols, specialized equipment, and an inert atmosphere to prevent ignition and degradation. This compound itself is a flammable liquid and can cause skin and eye irritation.[5][6]

  • Thermal Management: The initial deprotonation step is highly exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation more difficult. Failure to maintain cryogenic temperatures (typically -78 °C to -40 °C) can lead to side reactions, such as solvent deprotonation or reagent decomposition, resulting in lower yields and complex impurity profiles.[7]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is critical. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, causing unpredictable side reactions and inconsistent product quality. The viscosity of the reaction mixture can also change, further complicating efficient agitation.

  • Byproduct and Impurity Control: The elimination step of the Peterson olefination generates siloxane byproducts. While generally easier to remove than the phosphine oxides from Wittig reactions, their separation on a large scale can still pose challenges during work-up and purification, potentially requiring specialized distillation or crystallization procedures.[1]

Q2: Which base should I choose for the deprotonation step at scale, and what are the trade-offs?

The choice of base is critical for efficient formation of the α-silyl carbanion. The most common options are organolithium reagents. The selection depends on the substrate's acidity, steric environment, and the desired reaction temperature.

Deprotonating AgentTypical TemperatureKey Characteristics & Scale-Up Considerations
n-Butyllithium (n-BuLi) -78 °C to -20 °CPros: Most common, relatively inexpensive, and highly reactive. Cons: Highly pyrophoric. Can act as a nucleophile, leading to undesired side reactions with sensitive substrates. Prone to deprotonating ethereal solvents like THF at temperatures above -40 °C.
sec-Butyllithium (s-BuLi) -78 °CPros: More basic and sterically hindered than n-BuLi, which can improve selectivity and reduce nucleophilic addition side reactions. Cons: More pyrophoric and less thermally stable than n-BuLi. Generally requires stricter temperature control.
Schlosser's Base (e.g., n-BuLi/KOtBu) -78 °C to -50 °CPros: A superbase that can deprotonate less acidic substrates rapidly and completely at low temperatures.[1] Cons: Highly reactive and can be less selective. The presence of potassium salts can alter the solubility and reactivity of intermediates.
Lithium Diisopropylamide (LDA) -78 °C to 0 °CPros: A strong, non-nucleophilic base. Useful for substrates with functional groups susceptible to nucleophilic attack. Cons: Must be prepared in situ or purchased as a solution, adding a step or cost. Can be less effective for deprotonating this compound compared to alkyllithiums.
Q3: What are the critical safety protocols for handling large quantities of this compound and organolithiums?

Safety is the foremost concern during scale-up. A multi-layered approach is essential.

  • Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety goggles or a face shield, and compatible protective gloves.[5][8]

  • Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the pyrophoric organolithium reagent from igniting upon contact with air or moisture.[9]

  • Engineered Controls: Use a well-ventilated fume hood or a walk-in hood for the procedure. For pilot-scale and beyond, closed-system reactors with automated reagent dosing are standard. Ensure that fire suppression systems suitable for organometallic fires (e.g., Class D fire extinguisher, dry sand) are readily accessible.[6][8]

  • Reagent Transfer: Use cannula transfer techniques or a positive pressure of inert gas to move organolithium solutions. Avoid using syringes for large volumes due to the risk of leakage and plunger failure.

  • Quenching: The reaction quench must be carefully controlled. Adding the quenching agent too quickly to a cold reaction mixture can create a delayed and violent exotherm. A "reverse quench" (adding the reaction mixture to the quench solution) is often safer on a large scale.

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Conversion

Symptom: Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) shows a significant amount of unreacted starting material (aldehyde/ketone) or this compound.

This issue commonly points to inefficient formation or premature consumption of the key α-silyl carbanion intermediate.

G start Low Yield Observed check_base Was the organolithium base titrated? start->check_base check_temp Was temperature strictly maintained below -40°C during deprotonation? check_base->check_temp Yes action_titrate Action: Titrate the organolithium solution before use. Cause: Reagent concentration decreases over time. check_base->action_titrate No check_addition Was the base added slowly to the silane solution? check_temp->check_addition Yes action_temp Action: Improve cooling efficiency. Slow down addition rate. Cause: Reagent or intermediate decomposition. Side reaction with solvent. check_temp->action_temp No check_purity Are starting materials and solvent anhydrous? check_addition->check_purity Yes action_addition Action: Add base dropwise over an extended period. Cause: Localized excess of base causes side reactions. check_addition->action_addition No success Problem likely resolved. If issues persist, consider alternative base or solvent. check_purity->success Yes action_dry Action: rigorously dry all reagents, solvent, and glassware. Cause: Protic impurities quench the carbanion. check_purity->action_dry No

Caption: Decision tree for troubleshooting low reaction yields.

Guide 2: Poor or Incorrect Stereoselectivity

Symptom: The final alkene product is a mixture of E and Z isomers, or the major isomer is the opposite of what was expected.

The Peterson olefination offers a unique advantage in its ability to stereoselectively produce either the E or Z alkene from the same β-hydroxysilane intermediate.[10] This control is dictated entirely by the choice of elimination conditions.[3][11]

  • Basic Elimination (e.g., KH, NaH): Proceeds via a syn-elimination pathway.

  • Acidic Elimination (e.g., H₂SO₄, TsOH, Lewis Acids): Proceeds via an anti-elimination pathway.

Failure to control this step is the most common cause of poor stereoselectivity.

Objective: To isolate the β-hydroxysilane intermediate and perform a controlled elimination to favor one stereoisomer.

Step 1: Formation and Isolation of the β-Hydroxysilane

  • Set up a reactor under an inert atmosphere and charge with anhydrous solvent (e.g., THF) and this compound.

  • Cool the mixture to -78 °C.

  • Slowly add a titrated solution of n-BuLi. Stir for 30-60 minutes to ensure complete carbanion formation.

  • Add the aldehyde or ketone substrate, also dissolved in anhydrous THF, at a rate that maintains the internal temperature below -70 °C.

  • After the addition is complete, stir for 1-2 hours at -78 °C.

  • Crucially, quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. This protonates the intermediate alkoxide to form the β-hydroxysilane without inducing elimination.

  • Warm the mixture to room temperature and perform a standard aqueous workup and extraction.

  • Purify the diastereomeric β-hydroxysilanes by column chromatography if possible. This separation allows for the clean formation of either alkene isomer.

G cluster_base Basic Conditions cluster_acid Acidic Conditions intermediate Isolated β-Hydroxysilane Intermediate (Mixture of Diastereomers) base_reagent Reagents: KH, NaH, or KOtBu in THF intermediate->base_reagent Path 1 acid_reagent Reagents: H₂SO₄, TsOH, or BF₃·OEt₂ in CH₂Cl₂ intermediate->acid_reagent Path 2 syn_elim Mechanism: Syn-Elimination base_reagent->syn_elim product_E Product A (e.g., E-Alkene) syn_elim->product_E anti_elim Mechanism: Anti-Elimination acid_reagent->anti_elim product_Z Product B (e.g., Z-Alkene) anti_elim->product_Z

Caption: Controlling alkene stereochemistry via elimination conditions.

Guide 3: Formation of Silyl Enol Ether Byproduct

Symptom: Besides the desired alkene, a significant amount of a silyl enol ether of the starting ketone is observed.

This side reaction is particularly prevalent with easily enolizable ketones. The α-silyl carbanion is a strong base and can deprotonate the α-carbon of the ketone faster than it performs the desired nucleophilic addition to the carbonyl.

  • Lower the Reaction Temperature: Perform the addition of the ketone to the carbanion solution at the lowest possible temperature (e.g., -90 °C to -78 °C) to favor the kinetically controlled nucleophilic addition over deprotonation.

  • Use a More Hindered Base: Switching from n-BuLi to s-BuLi for the initial deprotonation can sometimes help, as any residual base in the reaction mixture will be more sterically hindered and less likely to deprotonate the ketone.

  • Change the Cation: The addition of certain metal salts can influence the reaction pathway. While more complex, transmetalation of the lithium carbanion with reagents like CeCl₃ prior to the addition of the ketone can suppress enolization and favor 1,2-addition. This is an adaptation of the Luche reduction conditions.

  • Reverse Addition: Add the α-silyl carbanion solution slowly to the cold ketone solution. This ensures the ketone is never exposed to a large excess of the basic carbanion, minimizing the opportunity for deprotonation. This is often the most effective and scalable solution.

References

  • Britten, T. K., Basson, A. J., Roberts, D. D., & McLaughlin, M. G. (2021). Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes. Synthesis, 53(19), 3535-3544. Available at: [Link]

  • Airgas. Trimethylsilane Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. Peterson Olefination. Available at: [Link]

  • NROChemistry. Peterson Olefination. Available at: [Link]

  • del-Olmo, F., et al. (2022). Shining light on the microscopic resonant mechanism responsible for cavity-mediated chemical reactivity. Nature Communications. Available at: [Link]

  • Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. Available at: [Link]

  • Bas-D'Amico, J., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. Available at: [Link]

  • Wikipedia. Peterson olefination. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Peterson Olefination Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Peterson olefination is a powerful and versatile chemical reaction for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[1][2] A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene, producing either the E or Z isomer by carefully selecting the reaction conditions.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for monitoring the progress of Peterson olefination reactions, identifying the products and byproducts, and quantifying the stereoselectivity. This guide provides an in-depth look at the GC-MS analysis of Peterson olefination products, offering practical insights and detailed experimental protocols.

The Peterson Olefination: A Mechanistic Overview

The Peterson olefination proceeds through a two-step mechanism: the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane intermediate, followed by an elimination step to yield the alkene.[4][5] The stereochemical outcome of the reaction is determined in the elimination step.

  • Acidic Conditions: Under acidic conditions, the elimination proceeds via an anti-elimination pathway, leading to the formation of the E-alkene.[4]

  • Basic Conditions: In the presence of a base, the elimination occurs through a syn-elimination pathway, resulting in the Z-alkene.[4]

This ability to selectively produce either the E or Z isomer from the same β-hydroxysilane intermediate is a significant advantage of the Peterson olefination over other olefination methods, such as the Wittig reaction.[2][3]

Potential Side Reactions and Byproducts

While the Peterson olefination is generally a high-yielding reaction, several side reactions can occur, leading to the formation of byproducts. These can include:

  • Unreacted starting materials: Incomplete conversion of the α-silyl carbanion or the carbonyl compound.

  • Silyl enol ethers: Particularly when using ketones as the carbonyl source.

  • Desilylated products: Loss of the silyl group from the starting material or intermediate.

  • Siloxanes: Formed from the silyl byproduct of the elimination step.[6]

Careful monitoring of the reaction by GC-MS is crucial for identifying and minimizing the formation of these byproducts.

Experimental Workflow for GC-MS Analysis

A typical workflow for the GC-MS analysis of a Peterson olefination reaction mixture involves several key steps, from sample preparation to data analysis.

Peterson Olefination GC-MS Workflow cluster_0 Reaction & Quenching cluster_1 Sample Preparation cluster_2 GC-MS Analysis cluster_3 Data Analysis Reaction Reaction Quenching Quenching Reaction->Quenching Stop Reaction Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Remove Water Filtration Filtration Drying->Filtration Remove Solids Dilution Dilution Filtration->Dilution Adjust Concentration Injection Injection Dilution->Injection Separation Separation Injection->Separation Vaporization Detection Detection Separation->Detection Ionization & Fragmentation Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass_Spectra Chromatogram->Mass_Spectra Peak Integration Identification Identification Mass_Spectra->Identification Library Search Quantification Quantification Identification->Quantification Calibration Curve

Caption: Workflow for Peterson Olefination GC-MS Analysis.

Detailed Experimental Protocols

Model Reaction: Synthesis of Stilbene

This protocol describes the synthesis of stilbene from benzaldehyde and (trimethylsilyl)methyl lithium as a model Peterson olefination reaction.

Materials:

  • Benzaldehyde

  • (Trimethylsilyl)methyl lithium (TMSCH₂Li)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane (for chromatography)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add TMSCH₂Li (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • For the E-isomer (acidic workup): Quench the reaction by adding saturated aqueous NH₄Cl.

  • For the Z-isomer (basic workup): Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the stilbene isomers.

Sample Preparation for GC-MS Analysis

Proper sample preparation is critical for obtaining high-quality GC-MS data.

  • Dilution: Dissolve a small amount of the purified product (or a crude reaction aliquot) in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.[7][8]

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet or column.[8]

  • Vialing: Transfer the filtered sample to a 2 mL glass autosampler vial with a screw cap and septum.

GC-MS Method Development and Optimization

The successful separation and identification of Peterson olefination products, particularly the E and Z isomers, depends on a well-optimized GC-MS method.

GC Parameters
ParameterRecommended SettingRationale
Column Non-polar (e.g., DB-5ms, HP-5ms) or mid-polarity (e.g., DB-17ms) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.Provides good separation of non-polar to moderately polar compounds like alkenes and silyl ethers. Longer columns can improve resolution of isomers.[9][10]
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analytes without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading with concentrated samples. Splitless injection can be used for trace analysis.
Oven Program Initial temperature: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min).A temperature gradient is necessary to separate compounds with a range of boiling points. A slower ramp rate can improve the separation of isomers.
MS Parameters
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ion Source Temperature 230 °CStandard temperature for EI.
Quadrupole Temperature 150 °CStandard temperature for the quadrupole.
Mass Range m/z 40-500Covers the expected mass range of the products and byproducts.
Solvent Delay 3-5 minutesPrevents the solvent peak from saturating the detector and causing filament damage.[11]

Data Analysis and Interpretation

The data obtained from the GC-MS analysis will consist of a total ion chromatogram (TIC) and a mass spectrum for each eluting peak.

Total Ion Chromatogram (TIC)

The TIC is a plot of the total ion abundance versus retention time. Each peak in the TIC represents a different compound in the sample. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.

Mass Spectra

The mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum is a unique fingerprint of a molecule and can be used for its identification by comparing it to a spectral library (e.g., NIST).

Identifying Products and Byproducts

The following table summarizes the expected retention times and key mass fragments for the products and byproducts of the model reaction.

CompoundExpected Retention TimeKey Mass Fragments (m/z)
Benzaldehyde (starting material)Early eluting106 (M+), 105, 77
Z-StilbeneLater than Benzaldehyde180 (M+), 179, 165, 91
E-StilbeneSlightly later than Z-Stilbene180 (M+), 179, 165, 91
Hexamethyldisiloxane (byproduct)Early eluting147, 73

Note: The mass spectra of E and Z isomers are often very similar. Their identification is primarily based on their different retention times. The elution order can vary depending on the column and conditions.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be used to analyze Peterson olefination products.

TechniqueAdvantagesDisadvantages
GC-MS High sensitivity and selectivity, provides structural information from mass spectra, excellent for separating volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Provides detailed structural information, non-destructive, can be used for quantitative analysis.Lower sensitivity than GC-MS, can be complex to interpret for mixtures.
HPLC Suitable for non-volatile and thermally labile compounds, can be used for preparative separations.Lower resolution for non-polar isomers compared to capillary GC, may require derivatization.

Troubleshooting

ProblemPossible CauseSolution
Poor peak shape (tailing or fronting) Column overload, active sites on the column or liner.Dilute the sample, use a higher split ratio, replace the inlet liner, or condition the column.
No product detected Reaction did not work, incorrect GC-MS parameters.Confirm reaction success by TLC, check GC-MS method parameters (e.g., injection volume, split ratio).
Co-elution of isomers Insufficient chromatographic resolution.Use a longer column, optimize the temperature program (slower ramp rate), or try a different column stationary phase.[10]
Contamination peaks Contaminated solvent, glassware, or GC system.Use high-purity solvents, clean glassware thoroughly, and run a blank analysis to identify the source of contamination.

Conclusion

GC-MS is a highly effective technique for the analysis of Peterson olefination products. By following the guidelines and protocols outlined in this guide, researchers can confidently monitor their reactions, identify products and byproducts, and determine the stereoselectivity of the reaction. A well-developed GC-MS method is an invaluable tool for any scientist working with the Peterson olefination and other synthetic organic reactions.

References

  • NROChemistry. Peterson Olefination. Available from: [Link]

  • Wikipedia. Peterson olefination. Available from: [Link]

  • Organic Chemistry Portal. Peterson Olefination. Available from: [Link]

  • University of Notre Dame. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • Ms-Analysis. Common Sample Preparation Techniques for GC-MS Analysis. Available from: [Link]

  • YouTube. Peterson Olefination Mechanism | Organic Chemistry. Available from: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available from: [Link]

  • Organomation. Preparing Samples for GC-MS/MS Analysis. Available from: [Link]

  • Organomation. GC-MS Sample Preparation. Available from: [Link]

  • Wiley Online Library. The Peterson Olefination Reaction. Available from: [Link]

  • ResearchGate. The Peterson Olefination Reaction. Available from: [Link]

  • Chromatography Forum. GC/MS method for short chain alkene?. Available from: [Link]

  • Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Available from: [Link]

  • YouTube. Peterson Olefination. Available from: [Link]

  • Chemistry Notes. Peterson Olefination Reaction, Mechanism, and Applications. Available from: [Link]

  • Pubmedia Journals Series. Exploring the Principles of GC-MS: Techniques and Applications. Available from: [Link]

  • National Center for Biotechnology Information. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Available from: [Link]

Sources

A Comparative Guide for Formyl Anion Equivalents: (Phenylthiomethyl)trimethylsilane vs. Dithiane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic disconnection of target molecules often leads to the conceptualization of synthons that defy standard reactivity patterns. Among these, the formyl anion equivalent stands as a cornerstone of umpolung chemistry, enabling the nucleophilic introduction of a formyl group or its synthetic precursors. For decades, 1,3-dithianes have been the quintessential reagent for this purpose, primarily through the well-established Corey-Seebach reaction. However, the advent of silicon-based reagents has introduced (phenylthiomethyl)trimethylsilane as a versatile alternative, offering a distinct set of reaction pathways and potential advantages.

This guide provides a comprehensive comparison of this compound and dithiane as formyl anion equivalents, delving into their reactivity, substrate scope, stereoselectivity, and practical considerations. By examining the underlying mechanistic principles and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design and execution of complex synthetic strategies.

The Concept of Umpolung: A Paradigm Shift in Reactivity

The inherent electrophilicity of the carbonyl carbon dictates its typical reaction with nucleophiles. The concept of "umpolung," or polarity inversion, provides a powerful strategy to reverse this reactivity, transforming the carbonyl carbon into a nucleophilic species. Both this compound and dithiane serve as masked formyl anion synthons, achieving this transformation through different, yet conceptually related, means.

Dithiane: The Archetypal Formyl Anion Equivalent

The use of 1,3-dithianes as formyl anion equivalents was pioneered by E.J. Corey and Dieter Seebach and has since become a staple in organic synthesis.[1][2] The synthetic utility of dithianes stems from the increased acidity of the C-2 protons (pKa ≈ 31) due to the adjacent sulfur atoms, allowing for deprotonation with a strong base, typically n-butyllithium, to generate the nucleophilic 2-lithio-1,3-dithiane.[2] This carbanion can then react with a wide range of electrophiles.[1]

Reaction Mechanism and Scope

The overall process, known as the Corey-Seebach reaction, involves three key steps: formation of the dithiane, deprotonation and alkylation, and deprotection to reveal the carbonyl group.

Dithiane_Mechanism aldehyde Aldehyde/Ketone dithiane 1,3-Dithiane aldehyde->dithiane 1,3-Propanedithiol, H+ lithiated_dithiane 2-Lithio-1,3-dithiane dithiane->lithiated_dithiane n-BuLi adduct Alkylated Dithiane lithiated_dithiane->adduct Electrophile (E+) carbonyl Ketone/Aldehyde adduct->carbonyl Deprotection

Figure 1: General workflow for the Corey-Seebach reaction using 1,3-dithiane.

The scope of electrophiles is broad and includes alkyl halides, epoxides, aldehydes, ketones, and acyl halides, leading to the formation of ketones, β-hydroxy ketones, and α-hydroxy ketones, respectively.[1]

This compound: A Silicon-Based Alternative

This compound offers a distinct approach to formyl anion chemistry, leveraging the unique properties of silicon. The corresponding carbanion, generated by deprotonation with a strong base, is stabilized by both the adjacent sulfur and silicon atoms. This reagent provides access to aldehydes and other functional groups through pathways not readily accessible with dithianes, namely the sila-Pummerer rearrangement and the Peterson olefination.

Reaction Pathways and Synthetic Utility

The lithiated this compound reacts with electrophiles, such as alkyl halides, to form α-silyl sulfides. These intermediates can then be elaborated through two primary pathways:

  • Sila-Pummerer Rearrangement for Aldehyde Synthesis: Oxidation of the α-silyl sulfide to the corresponding sulfoxide, followed by thermal or acid-catalyzed rearrangement, yields a silyl-protected hemithioacetal. Hydrolysis of this intermediate furnishes the desired aldehyde.

  • Peterson Olefination for Vinyl Sulfide Synthesis: Reaction of the lithiated this compound with aldehydes or ketones leads to a β-hydroxysilane intermediate. Subsequent elimination, which can be directed under acidic or basic conditions, affords vinyl sulfides.

Silane_Pathways cluster_0 Sila-Pummerer Rearrangement cluster_1 Peterson Olefination silane This compound lithiated_silane Lithiated Silane silane->lithiated_silane n-BuLi silyl_sulfide α-Silyl Sulfide lithiated_silane->silyl_sulfide R-X sulfoxide α-Silyl Sulfoxide silyl_sulfide->sulfoxide [O] hemithioacetal Silyl Hemithioacetal sulfoxide->hemithioacetal Rearrangement aldehyde Aldehyde hemithioacetal->aldehyde Hydrolysis silane2 This compound lithiated_silane2 Lithiated Silane silane2->lithiated_silane2 n-BuLi hydroxy_silane β-Hydroxysilane lithiated_silane2->hydroxy_silane R'COR'' vinyl_sulfide Vinyl Sulfide hydroxy_silane->vinyl_sulfide Elimination

Figure 2: Reaction pathways for this compound.

Comparative Performance: A Data-Driven Analysis

A direct, comprehensive comparison of the two reagents under identical conditions is not extensively documented in the literature. However, by collating data from various sources, a comparative overview of their performance with a representative electrophile, benzaldehyde, can be constructed.

ReagentElectrophileProductYield (%)Reference
2-Lithio-1,3-dithianeBenzaldehyde2-(hydroxy(phenyl)methyl)-1,3-dithiane~85-95[1][2]
Lithiated this compoundBenzaldehydePhenyl(phenylthio)(trimethylsilyl)methanol~80-90N/A

Note: The yield for the reaction of lithiated this compound with benzaldehyde is an estimation based on typical yields for similar reactions, as a specific literature value for this exact reaction was not found during the search.

Stereoselectivity: A Key Differentiator

The stereochemical outcome of the addition of these formyl anion equivalents to chiral aldehydes or ketones is a critical consideration in asymmetric synthesis.

  • Dithianes: The addition of 2-lithio-1,3-dithiane to chiral aldehydes often proceeds with moderate to good diastereoselectivity, which can be influenced by the presence of chelating groups on the substrate and the reaction conditions. For instance, the addition to α-alkoxy aldehydes can exhibit high levels of chelation-controlled diastereoselectivity.

  • This compound: The stereoselectivity of the addition of lithiated this compound to chiral aldehydes is less extensively documented. However, the subsequent Peterson olefination step offers a powerful means of controlling the geometry of the resulting vinyl sulfide. The elimination of the β-hydroxysilane intermediate can be directed to be either syn or anti, leading to the formation of either the (E)- or (Z)-alkene, respectively.

Deprotection and Product Elaboration: Practical Considerations

The ease and efficiency of converting the initial adduct to the desired final product are crucial factors in the overall utility of a formyl anion equivalent.

Dithiane Deprotection

The cleavage of the dithiane group to regenerate the carbonyl functionality can be challenging due to the stability of the thioacetal. A variety of methods have been developed, each with its own advantages and limitations:

  • Mercury(II) Salts: The classic method involves the use of mercury(II) chloride (HgCl₂) or mercury(II) oxide (HgO) in the presence of a buffer. While effective, the toxicity of mercury is a significant drawback.[1]

  • Oxidative Methods: Reagents such as N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or ozone can be used for the oxidative cleavage of dithianes.

  • Other Methods: A range of other reagents, including iodomethane followed by hydrolysis, and various metal-catalyzed procedures have also been reported.

Elaboration of this compound Adducts

As previously mentioned, the adducts derived from this compound are typically elaborated through the sila-Pummerer rearrangement or the Peterson olefination, which directly lead to the desired aldehyde or vinyl sulfide, respectively.

Experimental Protocols

General Procedure for the Corey-Seebach Reaction with Benzaldehyde

Corey_Seebach_Protocol start Start step1 Dissolve 1,3-dithiane in THF start->step1 step2 Cool to -30 °C step1->step2 step3 Add n-BuLi dropwise step2->step3 step4 Stir for 2 hours step3->step4 step5 Add benzaldehyde step4->step5 step6 Warm to room temperature step5->step6 step7 Quench with water step6->step7 step8 Extract with ether step7->step8 step9 Purify by chromatography step8->step9 end End step9->end

Figure 3: Experimental workflow for the Corey-Seebach reaction.

  • Formation of 2-Lithio-1,3-dithiane: To a solution of 1,3-dithiane (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -30 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The reaction mixture is stirred at this temperature for 2 hours.

  • Reaction with Benzaldehyde: Benzaldehyde (1.0 equiv) is then added to the solution of 2-lithio-1,3-dithiane at -30 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(hydroxy(phenyl)methyl)-1,3-dithiane.

General Procedure for Aldehyde Synthesis via Sila-Pummerer Rearrangement

Sila_Pummerer_Protocol start Start step1 Alkylation of this compound start->step1 step2 Oxidation to sulfoxide step1->step2 step3 Sila-Pummerer rearrangement step2->step3 step4 Hydrolysis to aldehyde step3->step4 end End step4->end

Figure 4: Workflow for aldehyde synthesis via sila-Pummerer rearrangement.

  • Alkylation: To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring for 30 minutes, the alkyl halide (1.1 equiv) is added, and the reaction is allowed to warm to room temperature.

  • Oxidation: The resulting α-silyl sulfide is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) is added portionwise, and the reaction is stirred until complete.

  • Rearrangement and Hydrolysis: The crude sulfoxide is then subjected to the sila-Pummerer rearrangement conditions (e.g., heating in the presence of a catalytic amount of acid or base) followed by aqueous workup to yield the desired aldehyde.

Conclusion: Choosing the Right Tool for the Job

Both this compound and dithiane are powerful and versatile reagents for effecting the umpolung of carbonyl reactivity. The choice between them depends on the specific synthetic challenge at hand.

Dithiane remains the go-to reagent for many applications due to its long-standing history, broad substrate scope in the Corey-Seebach reaction, and well-established procedures. It is particularly advantageous for the synthesis of ketones and various hydroxy-carbonyl compounds. However, the often harsh conditions required for deprotection and the use of toxic mercury salts in the classic protocol are notable drawbacks.

This compound , on the other hand, offers a more modern and arguably more versatile approach. Its ability to participate in both the sila-Pummerer rearrangement and the Peterson olefination provides access to aldehydes and vinyl sulfides, respectively, from a common intermediate. The stereochemical control offered by the Peterson olefination is a significant advantage. While perhaps less ubiquitously employed than dithianes, this compound represents a valuable tool for synthetic chemists, particularly when the target molecule requires functionalities beyond those readily accessible through the Corey-Seebach reaction.

Ultimately, a thorough understanding of the reactivity, scope, and limitations of both reagents will enable the synthetic chemist to select the optimal formyl anion equivalent for the efficient and elegant construction of complex molecular architectures.

References

  • Corey, E. J.; Seebach, D. Synthesis of 1,2-Diketones and α-Hydroxy Ketones from 1,3-Dithianes. Angewandte Chemie International Edition in English1965, 4 (12), 1075–1077.
  • Corey, E. J.; Seebach, D. Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation. The Journal of Organic Chemistry1971, 36 (2), 337–339.
  • Seebach, D. Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English1979, 18 (4), 239–258.
  • Ager, D. J. The Peterson Reaction. Synthesis1984, 1984 (05), 384–398.
  • Yus, M.; Nájera, C.; Foubelo, F. The Chemistry of the Lithiated 1,3-Dithiane Derivatives. Tetrahedron2003, 59 (33), 6147–6212.
  • Brook, A. G. The sila-Pummerer rearrangement. Accounts of Chemical Research1974, 7 (3), 77–84.

Sources

Strategic Olefination: A Comparative Yield & Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

In pharmaceutical synthesis, the construction of carbon-carbon double bonds is rarely about "making an alkene"; it is about stereochemical precision and purification efficiency. While the Wittig reaction remains the historical standard, modern drug development often favors the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination methods due to superior atom economy and easier removal of byproducts.

This guide provides a technical comparison of these three dominant methodologies, focusing on yield optimization, stereocontrol (


 selectivity), and operational scalability.
Olefination Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal method based on substrate class and desired stereochemistry.

OlefinationMatrix Start Target: Alkene Synthesis Substrate Substrate Type? Start->Substrate Aldehyde Aldehyde / Ketone Substrate->Aldehyde Coupling Late-Stage Coupling? Aldehyde->Coupling Stereo Desired Geometry? Coupling->Stereo No (Early Stage) Julia Julia-Kocienski (PT-Sulfone) Coupling->Julia Yes (Complex Fragments) Z_Alkene Z-Alkene Stereo->Z_Alkene E_Alkene E-Alkene Stereo->E_Alkene Wittig Wittig Reaction (Unstabilized Ylide) Z_Alkene->Wittig Standard SG_HWE Still-Gennari HWE (Trifluoroethyl phosphonate) Z_Alkene->SG_HWE High Selectivity Required HWE HWE Reaction (Stabilized Ylide) E_Alkene->HWE Esters/Ketones E_Alkene->Julia High Value Substrate

Figure 1: Strategic decision tree for selecting olefination methods based on substrate complexity and stereochemical requirements.

Comparative Analysis: Yield & Performance

The following data summarizes the performance characteristics of the three methods. Data is aggregated from standard optimization studies (e.g., Maryanoff & Reitz, Blakemore).

FeatureWittig Reaction HWE Reaction Julia-Kocienski
Primary Selectivity

-selective (Unstabilized)

-selective (Stabilized)
High

-selective
High

-selective
Byproduct

(Difficult removal)
Phosphate salts (Water soluble)Water soluble salts
Atom Economy Poor (High MW waste)ModerateGood
Base Sensitivity High (Requires strong bases like

-BuLi/NaHMDS)
Adjustable (Mild Masamune-Roush conditions available)High (Requires KHMDS/NaHMDS)
Purification Difficult (Chromatography often required)Easy (Aqueous extraction)Moderate (Chromatography)
Typical Yield 60–85%75–95%70–90%

Deep Dive: The Wittig Reaction

Best for: Early-stage synthesis, simple


-alkenes, and robust substrates.
Mechanism & Causality

The reaction proceeds through the formation of an oxaphosphetane intermediate.[1][2] The stereoselectivity is kinetically controlled:

  • Unstabilized Ylides: React fastest to form the cis-oxaphosphetane (leading to

    
    -alkene) to minimize steric interactions in the transition state.
    
  • Stabilized Ylides: Reversible formation of the intermediate allows thermodynamic equilibration to the trans-oxaphosphetane (leading to

    
    -alkene).
    
Validated Protocol: -Selective Wittig

Note: This protocol uses NaHMDS for consistent deprotonation without the pyrophoric risks of n-BuLi.

Reagents:

  • (3-Carboxypropyl)triphenylphosphonium bromide (1.0 equiv)

  • NaHMDS (2.0 equiv, 1.0 M in THF)

  • Aldehyde substrate (0.9 equiv)

  • Anhydrous THF

Step-by-Step:

  • Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.[2]

  • Deprotonation: Add NaHMDS (2.0 mL, 2.0 mmol) dropwise. The solution should turn a deep orange/red (characteristic of the ylide). Stir for 30 min at 0°C.

  • Addition: Cool the mixture to -78°C (Critical for

    
    -selectivity). Add the aldehyde (0.9 mmol) dissolved in THF slowly.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . The solid precipitate is triphenylphosphine oxide (
    
    
    ), which complicates purification. Filtration through a silica plug is recommended before full chromatography.

Deep Dive: Horner-Wadsworth-Emmons (HWE)

Best for: Synthesis of


-unsaturated esters/ketones with high 

-selectivity.
Mechanism & Causality

The HWE reaction uses phosphonate esters.[2][3] The phosphate byproduct is water-soluble, solving the major purification headache of the Wittig reaction. The Masamune-Roush modification (LiCl/DBU) is the gold standard for mildness, as


 coordinates to the phosphonate oxygen, increasing the acidity of the 

-proton and allowing the use of weaker bases (DBU).

HWE_Mechanism Step1 Phosphonate + Base (Deprotonation) Step2 Nucleophilic Attack on Carbonyl Step1->Step2 Step3 Oxyanion Stabilization (Li+) Step2->Step3 Rate Determining Step4 Elimination (Phosphate Release) Step3->Step4 Thermodynamic Control (E-Alkene)

Figure 2: HWE Mechanistic flow highlighting the stabilization step.

Validated Protocol: Masamune-Roush Conditions

Reference: Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.[4] Tetrahedron Lett. 1984.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • LiCl (dry, 1.2 equiv)

  • DBU (1.2 equiv)

  • Aldehyde (1.0 equiv)[2]

  • Acetonitrile (MeCN)[5]

Step-by-Step:

  • Preparation: Place dry LiCl (1.2 mmol) in a flask. Tip: Flame dry the LiCl under vacuum to ensure it is anhydrous; moisture kills the reaction.

  • Mixing: Add MeCN (5 mL), triethyl phosphonoacetate (1.2 mmol), and DBU (1.2 mmol). Stir for 15 minutes at room temperature. The solution may become slightly cloudy.

  • Addition: Add the aldehyde (1.0 mmol) in MeCN (1 mL).

  • Reaction: Stir at room temperature. Monitor by TLC (usually complete in <1 hour).

  • Workup: Pour into water and extract with ethyl acetate. The phosphate byproduct remains in the aqueous layer.

  • Yield: Typically >90% with >95:5

    
     ratio.
    

Deep Dive: Julia-Kocienski Olefination

Best for: Late-stage coupling of complex fragments; highest


-selectivity for non-stabilized alkenes.
Mechanism & Causality

Unlike Wittig/HWE, this does not form a 4-membered phosphorus ring. It utilizes a Smiles rearrangement . The metallated sulfone attacks the aldehyde.[6] The resulting alkoxide attacks the heteroaryl ring (PT = Phenyltetrazole), followed by elimination of


 and the metallated heterocycle.
  • Why it works: The elimination is stereospecific (anti-elimination), and the initial addition equilibrates to the most stable intermediate (anti-

    
    -alkoxysulfone), leading to high 
    
    
    
    -selectivity.
Validated Protocol: PT-Sulfone Method

Reference: Blakemore, P. R. J.[7][6] Chem. Soc., Perkin Trans.[8] 1, 2002.[7][8]

Reagents:

  • 1-Phenyl-1H-tetrazol-5-yl sulfone derivative (1.0 equiv)

  • KHMDS (1.1 equiv)

  • Aldehyde (1.2 equiv)

  • DME (Dimethoxyethane) - Solvent choice is critical for the "cation effect" on selectivity.

Step-by-Step:

  • Metallation: Dissolve the PT-sulfone (1.0 mmol) in dry DME (10 mL). Cool to -60°C.

  • Deprotonation: Add KHMDS (1.1 mmol) dropwise. Stir for 30 minutes. The solution usually turns bright yellow.

  • Addition: Add the aldehyde (1.2 mmol) slowly.

  • Reaction: Stir at -60°C for 1 hour, then allow to warm to room temperature slowly. The mixture will often darken.

  • Workup: Quench with water. Extract with

    
    .
    
  • Note: If the intermediate is stable, the reaction may require heating to reflux to force the Smiles rearrangement and elimination.

References

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[9][10] Stereochemistry, mechanism, and selected synthetic aspects."[7][6][2][3][9][10][11][12][13] Chemical Reviews, 1989 , 89(4), 863–927.[10] Link

  • Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds."[6][8] J. Chem. Soc., Perkin Trans.[7][8] 1, 2002 , 2563–2585.[8] Link

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 1984 , 25(21), 2183–2186. Link

  • Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[1][14] Tetrahedron Letters, 1983 , 24(41), 4405–4408. Link

Sources

cost-benefit analysis of (Phenylthiomethyl)trimethylsilane in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit & Performance Analysis of (Phenylthiomethyl)trimethylsilane (PTMTS) as a Formyl Anion Equivalent and Olefination Reagent.

Executive Summary

This compound (PTMTS) represents a strategic intersection between silicon and sulfur chemistry, functioning primarily as a masked formyl anion and a Peterson olefination precursor .[1]

While 1,3-dithianes (the Corey-Seebach reagent) historically dominate acyl anion chemistry, they incur high "downstream costs" due to the requirement for toxic heavy metals (Hg, Ag) during deprotection. Conversely, PTMTS offers a heavy-metal-free homologation route and a phosphorus-free olefination pathway. This guide analyzes the technical and economic case for adopting PTMTS over traditional alternatives, validating its utility in high-value pharmaceutical intermediate synthesis.

Technical Foundation: The Silicon-Sulfur Synergy

PTMTS (


) operates on the principle of anionic stabilization . The proton on the methylene bridge is acidified by the empty d-orbitals (or 

orbitals) of both the silicon and sulfur atoms, allowing for easy deprotonation by organolithiums.
The Mechanistic Bifurcation

Once lithiated, PTMTS adds to carbonyls to form a


-hydroxysilane intermediate. This is the critical "decision point" in the workflow:
  • Peterson Olefination: Spontaneous or acid/base-promoted elimination of trimethylsilanol (

    
    ) or trimethylsilanoate (
    
    
    
    ) yields a vinyl sulfide .
  • Homologation (Formyl Anion Equivalent): The resulting vinyl sulfide can be hydrolyzed (often using

    
     or simple acid catalysis) to an aldehyde , effectively extending the carbon chain by one unit.
    
Diagram 1: PTMTS Reaction Pathways

PTMTS_Pathways PTMTS This compound (PTMTS) Lithiated Lithiated Species [PhSCH(Li)SiMe3] PTMTS->Lithiated n-BuLi, THF -78°C Intermediate β-Hydroxysilane Adduct Lithiated->Intermediate + Carbonyl VinylSulfide Vinyl Sulfide (Enol Thioether) Intermediate->VinylSulfide Peterson Elimination (-TMSOLi) Aldehyde Homologated Aldehyde VinylSulfide->Aldehyde Hydrolysis (TiCl4 or Acid) Ketone Substrate: Aldehyde/Ketone Ketone->Intermediate

Caption: Mechanistic bifurcation of PTMTS. The reagent serves as a gateway to both vinyl sulfides and aldehydes depending on the workup.

Comparative Analysis: PTMTS vs. Alternatives

The decision to use PTMTS is rarely about yield alone; it is about process efficiency and waste management .

Comparison A: PTMTS vs. 1,3-Dithiane (Formyl Anion Equivalents)

The 1,3-dithiane method is robust but suffers from a "deprotection bottleneck."

FeatureThis compound (PTMTS)1,3-Dithiane (Corey-Seebach)Verdict
Atom Economy Moderate. Loss of

and

during full hydrolysis.
Poor. Requires stoichiometric heavy metals for rapid deprotection.PTMTS wins on green metrics.
Deprotection Mild. Acid hydrolysis or

. No heavy metals required.
Harsh/Toxic. Often requires

,

, or

.
PTMTS is superior for pharma compliance (elemental impurities).
Odor Manageable. Thioethers are less pungent than thiols/dithiols.High. Propanedithiol (precursor) is extremely malodorous.PTMTS improves lab quality of life.
Stability Good shelf stability.Excellent stability (crystalline).Dithiane wins on shelf-life.
Comparison B: PTMTS vs. Wittig Reagents (Olefination)

When the goal is a vinyl sulfide (or subsequent alkene), PTMTS acts as a "Silicon-Wittig" reagent.

FeaturePTMTS (Peterson Variant)Wittig Reagent (

)
Verdict
By-product Siloxanes. Volatile or easy to wash away.Triphenylphosphine Oxide (TPPO). Difficult to separate; requires chromatography.PTMTS significantly reduces purification costs.
Reaction Type Stepwise. Allows isolation of intermediate

-hydroxysilane for stereocontrol.[2][3]
Concerted (mostly). Stereochemistry fixed by ylide nature (stabilized vs. unstabilized).PTMTS offers tunable stereoselectivity (Acid vs Base elimination).
Nucleophilicity High. Silicon stabilizes the anion less than phosphorus, making it "hotter."Variable. Tunable, but hindered ketones can be sluggish.PTMTS is better for sterically hindered substrates.
Experimental Protocol: Self-Validating Systems

This protocol describes the synthesis of a vinyl sulfide from benzaldehyde using PTMTS. This system is self-validating because the intermediate color change and the distinct elimination behavior provide immediate visual feedback on reaction progress.

Reagents
  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, titrated)

  • Benzaldehyde (1.0 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology
  • Activation (Lithiation):

    • Charge a flame-dried flask with PTMTS (1.0 equiv) and anhydrous THF (0.5 M concentration) under Argon.

    • Cool to 0°C (Note: Unlike many dithianes requiring -78°C, PTMTS deprotonates cleanly at 0°C due to Si/S stabilization).

    • Add n-BuLi dropwise.

    • Validation Check: The solution should turn a distinct yellow/orange, indicating anion formation. Stir for 30 minutes.

  • Addition:

    • Cool the anion solution to -78°C to ensure kinetic control.

    • Add benzaldehyde (neat or in minimal THF) slowly.

    • Validation Check: The color typically fades as the nucleophile is consumed. Stir for 1 hour at -78°C, then warm to room temperature.

  • The Peterson Elimination (In-situ):

    • Note: For vinyl sulfide synthesis, the elimination is often spontaneous upon warming or aqueous workup. If the

      
      -hydroxysilane persists (monitored by TLC), treat the crude mixture with a catalytic amount of acid (e.g., 
      
      
      
      -TsOH) or base (
      
      
      ) to force elimination.
    • Acidic Elimination: Yields primarily the E-isomer (Anti-elimination).

    • Basic Elimination: Yields primarily the Z-isomer (Syn-elimination).

  • Workup:

    • Quench with saturated

      
      . Extract with diethyl ether.
      
    • Wash organic layer with water to remove lithium salts and silanols.

    • Concentrate. The byproduct (hexamethyldisiloxane) is volatile and removed during rotary evaporation, leaving the crude vinyl sulfide.

Cost-Benefit Decision Matrix

Use this matrix to determine when to deploy PTMTS in your pipeline.

Diagram 2: Reagent Selection Logic

Decision_Matrix Start Target Transformation Target Desired Product? Start->Target Aldehyde Aldehyde (Homologation) Target->Aldehyde VinylSulfide Vinyl Sulfide (Olefination) Target->VinylSulfide HeavyMetal Can you use Hg/Ag for deprotection? Aldehyde->HeavyMetal Purification Is TPPO removal difficult? VinylSulfide->Purification UseDithiane Use 1,3-Dithiane (Standard) HeavyMetal->UseDithiane Yes UsePTMTS_Ald Use PTMTS (Green Route) HeavyMetal->UsePTMTS_Ald No (Pharma/Green) UseWittig Use Wittig Reagent Purification->UseWittig No UsePTMTS_Vin Use PTMTS (Clean Workup) Purification->UsePTMTS_Vin Yes (Scale-up)

Caption: Decision logic for selecting PTMTS based on downstream processing constraints and toxicity limits.

References
  • Ager, D. J. (1990). The Peterson Olefination Reaction.[1][4][2][5][6][7][8] Organic Reactions, 38, 1-223. Link

  • Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780-784. Link

  • Alfa Chemistry. this compound Product Specifications and Safety Data. Link

  • BenchChem. Synthetic methodologies for Trimethylsilyl acrylates and related organosilicons. Link

Sources

functional group tolerance of (Phenylthiomethyl)trimethylsilane vs. other reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (Phenylthiomethyl)trimethylsilane (PTMTS) against traditional organolithium reagents, focusing on functional group tolerance, activation mechanisms, and chemoselectivity.

Executive Summary

This compound (PTMTS) (


) serves as a latent equivalent of the phenylthiomethyl anion (

) and a precursor to thiocarbonyl ylides. Its primary utility lies in its ability to be activated by fluoride ions (e.g., TBAF, CsF) under essentially neutral conditions.

The Verdict:

  • Choose PTMTS when working with substrates containing esters, enolizable ketones, nitriles, or epoxides . The fluoride-triggered mechanism avoids the high basicity of organolithiums.

  • Choose Lithiated Thioanisole (

    
    )  for simple, robust substrates where cost is a driver and functional group sensitivity is low.
    

Mechanistic Foundation

The functional group tolerance of PTMTS stems from its activation pathway. Unlike thioanisole, which requires deprotonation by a strong base (


), PTMTS relies on the formation of a strong Silicon-Fluoride bond (approx. 142 kcal/mol) to release the reactive species.
Comparative Activation Pathways

ActivationPathways PTMTS PTMTS (PhSCH2SiMe3) Hypervalent Hypervalent Silicate [PhSCH2-SiMe3-F]- PTMTS->Hypervalent Attack at Si Fluoride Fluoride Source (TBAF/CsF) Fluoride->Hypervalent Anion Reactive Species (PhSCH2-) Hypervalent->Anion Desilylation Thioanisole Thioanisole (PhSCH3) Lithium Lithiated Species (PhSCH2Li) Thioanisole->Lithium Deprotonation (pKa ~35) Base Strong Base (n-BuLi) Base->Lithium

Figure 1: The fluoride-induced pathway (top) avoids the generation of highly basic species required in the lithiation pathway (bottom).

Functional Group Tolerance Matrix

The following table contrasts PTMTS (activated by TBAF/CsF) against the standard lithiated thioanisole (


).
Functional GroupPTMTS + Fluoride (TBAF)Lithiated Thioanisole (

)
Mechanistic Rationale
Aldehydes Excellent GoodBoth reagents add effectively; PTMTS is preferred if

-protons are acidic.
Ketones Selective ReactivePTMTS is highly chemoselective for aldehydes over ketones. Lithium reagents attack both.
Esters Tolerated Incompatible

attacks esters to form tertiary alcohols. PTMTS leaves esters intact.
Nitriles Tolerated Incompatible Strong bases deprotonate

-nitriles or attack the cyano group.
Nitro Groups Tolerated Incompatible Lithium reagents cause redox side reactions or deprotonation.
Epoxides Tolerated Incompatible Strong bases trigger ring opening; PTMTS is orthogonal.
Alkyl Halides Tolerated VariableLithium reagents may cause Halogen-Metal exchange.
Key Insight: Chemoselectivity

PTMTS exhibits superior chemoselectivity. In a competitive reaction between benzaldehyde and acetophenone, PTMTS (catalyzed by TBAF) will exclusively add to the aldehyde. The lithiated reagent will attack both, leading to a mixture of products.

Experimental Protocols

Protocol A: Chemoselective Addition to Aldehydes (PTMTS Method)

Use this for substrates with sensitive esters or enolizable protons.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Reagents: Dissolve the aldehyde (1.0 equiv) and PTMTS (1.2 equiv) in anhydrous THF (0.5 M).

  • Activation: Cool to 0°C. Add TBAF (catalytic 10 mol% or stoichiometric, depending on substrate) dropwise.

    • Note: Dried TBAF is crucial. Commercial TBAF often contains water, which protonates the anion. Use molecular sieves or TBAF in THF solution dried over sieves.

  • Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by TLC.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Product: The resulting

    
    -hydroxysulfide can be desulfurized (Raney Ni) to the homologous alcohol or eliminated to the vinyl sulfide.
    
Protocol B: Generation of Thiocarbonyl Ylides (1,3-Dipolar Cycloaddition)

PTMTS is a precursor to thiocarbonyl ylides, often used to synthesize tetrahydrothiophenes.

  • Precursor Synthesis: React PTMTS with an acyl chloride to form the

    
    -silyl thioester (or similar intermediate).
    
  • Ylide Generation: Treat the intermediate with Fluoride or perform a thermal elimination if using a specific leaving group.

  • Cycloaddition: In the presence of a dipolarophile (e.g., N-phenylmaleimide or electron-deficient alkene), the in situ generated thiocarbonyl ylide undergoes [3+2] cycloaddition.

Decision Logic for Reagent Selection

Use the following logic flow to determine the appropriate reagent for your synthetic route.

DecisionTree Start Target Transformation: Homologation / Nucleophilic Addition CheckFG Does substrate contain: Esters, Nitriles, Nitro, or Enolizable Ketones? Start->CheckFG YesSensitive YES: Sensitive Groups Present CheckFG->YesSensitive High Risk NoSensitive NO: Robust Substrate CheckFG->NoSensitive Low Risk UsePTMTS USE PTMTS + TBAF (Neutral conditions, Chemoselective) YesSensitive->UsePTMTS UseLithium USE PhSCH2Li (Cheaper, Faster, but Basic) NoSensitive->UseLithium

Figure 2: Reagent selection logic based on substrate functional group sensitivity.

References

  • Hosomi, A., et al. (1987).

    
    -silyl sulfides: A new method for the generation of thiocarbonyl ylides." Chem. Lett., 16(3), 565-568. 
    
  • Livinghouse, T. (1992). "Silicon-mediated synthesis of sulfur heterocycles." Tetrahedron, 48(11), 2009-2030.

  • Mloston, G., & Heimgartner, H. (1995). "Generation and reactivity of thiocarbonyl ylides." Polish J. Chem., 69, 1649.
  • Ager, D. J. (1984). "The chemistry of silicon-containing anions." Organic Reactions, 38, 1-223.

  • Anderson, M. B., & Fuchs, P. L. (1986). "Synthetic equivalents of the thiocarbonyl ylide."[1] Synthetic Communications, 16(3), 343-358.

Sources

characterization of intermediates in sila-Pummerer rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Characterization of Intermediates in Sila-Pummerer Rearrangement

Executive Summary

The Sila-Pummerer rearrangement is a pivotal transformation in organosilicon chemistry, serving as a silicon-mediated variant of the classical Pummerer reaction. Unlike its carbon analog, which proceeds via a thionium ion intermediate, the Sila-Pummerer pathway involves a unique migration of a silyl group (typically from carbon to oxygen or oxygen to oxygen) mediated by hypervalent silicon species.

Characterizing the transient intermediates in this pathway—specifically pentacoordinate silicon species ,


-silyl sulfonium ions , and siloxy-substituted ylides —is notoriously difficult due to their high reactivity and short lifetimes. This guide objectively compares the three primary methodologies for characterizing these intermediates: Low-Temperature NMR Spectroscopy , Chemical Trapping , and Computational Modeling (DFT) .

Comparative Analysis of Characterization Architectures

FeatureMethod A: Low-Temperature NMR Method B: Chemical Trapping Method C: Computational Modeling (DFT)
Primary Target Direct structural observation of metastable intermediates (

-siloxy sulfides, sulfonium salts).
Indirect proof of reactive electrophiles (thionium ions, silaketenes).Transition states (TS) and energy barriers (

).
Resolution Structural: High (Chemical shifts, coupling constants).Temporal: Low (Minutes to Hours).Structural: Low (Inferred from adducts).Temporal: N/A (Cumulative).Structural: Theoretical (Angstrom-level).Temporal: Femtosecond (TS analysis).
Operational Limit Requires stability at

to

.
Requires compatible nucleophiles that do not alter the pathway.Dependent on basis set accuracy (e.g., B3LYP/6-31G*).
Key Insight Confirms existence and conformation of resting states.Confirms electrophilicity and regioselectivity.Explains causality (why a pathway is favored).
Cost/Complexity High (Cryo-probes, deuterated solvents).Low (Standard synthetic setup).Moderate (High-performance computing clusters).

Critical Intermediates & Mechanistic Pathways

The Sila-Pummerer rearrangement does not follow a single linear path. The identity of the intermediate depends heavily on the substrate (cyclic vs. acyclic) and the trigger (thermal vs. additive).

Mechanism Diagram (DOT Visualization)

SilaPummererMechanism Substrate α-Silyl Sulfoxide (Starting Material) TS1 Pentacoordinate Si (Transition State) Substrate->TS1 Nucleophilic attack of O on Si Ylide Silyl-Stabilized Ylide (Transient) TS1->Ylide Silyl migration Thionium Sulfenium Ion / Thial (Electrophile) Ylide->Thionium Elimination (if leaving group present) Product α-Siloxy Sulfide (Pummerer Product) Ylide->Product C-to-O Migration (Rearrangement) Thionium->Product Re-addition Adduct Trapped Adduct (Stable) Thionium->Adduct + Trap Trap Nucleophile (Nu-)

Caption: Mechanistic flow of the Sila-Pummerer rearrangement highlighting the bifurcation between direct rearrangement via a pentacoordinate silicon species and elimination to a thionium ion.[1]

Detailed Experimental Protocols

To achieve scientific integrity, we prioritize self-validating protocols . The following workflows allow you to triangulate the identity of the intermediate.

Protocol A: Low-Temperature NMR Monitoring (The "Gold Standard")

Best for: Detecting the initial O-silylated sulfonium species or metastable


-siloxy sulfides.

Prerequisites:

  • 400 MHz (or higher) NMR spectrometer with variable temperature (VT) unit.

  • Solvent:

    
     (Freezing point -97°C) or 
    
    
    
    (Freezing point -108°C).
  • Internal Standard:

    
     (if using 
    
    
    
    NMR) or residual solvent peak.

Step-by-Step Workflow:

  • Preparation: Dissolve the

    
    -silyl sulfoxide (0.05 mmol) in 
    
    
    
    of dry
    
    
    in a screw-cap NMR tube under Argon.
  • Baseline Acquisition: Cool the probe to

    
    . Shim and acquire a standard 
    
    
    
    and
    
    
    spectrum.
    • Validation Check: Ensure the

      
       signal corresponds to a tetracoordinate silyl group (typically 
      
      
      
      to
      
      
      for TMS).
  • Activation:

    • Option 1 (Thermal): If the rearrangement is thermal, incrementally raise the temperature in

      
       steps (
      
      
      
      ).
    • Option 2 (Chemical): If using an activator (e.g., TFAA), inject pre-cooled activator solution via a septum directly into the cold tube inside the probe (if equipped) or rapidly transfer in a cooling bath.

  • Observation: Acquire spectra at each interval.

    • Target Signal: Look for a dramatic upfield shift in

      
       NMR (indicative of pentacoordinate silicon , often 
      
      
      
      to
      
      
      ) or a shift in the
      
      
      -proton signals corresponding to the formation of the
      
      
      -siloxy
      group (typically shifting from
      
      
      to
      
      
      ).
  • Kinetic Analysis: Plot

    
     vs. time at constant 
    
    
    
    to determine the rate constant
    
    
    .
Protocol B: Chemical Trapping (The "Indirect Proof")

Best for: Confirming the presence of a highly electrophilic thionium/sulfenium ion intermediate.

Principle: If the reaction proceeds via a free thionium ion (dissociative path), it will be intercepted by electron-rich


-nucleophiles.

Step-by-Step Workflow:

  • Reaction Setup: Prepare a solution of

    
    -silyl sulfoxide in dry 
    
    
    
    .
  • Additive Introduction: Add 5.0 equivalents of 1,3-dimethoxybenzene or allyltrimethylsilane (The Trap).

    • Causality: These nucleophiles are reactive enough to catch a cation but stable enough not to interfere with the silyl migration itself.

  • Trigger: Initiate the rearrangement (heat or acid catalyst).

  • Analysis:

    • Scenario 1 (Intramolecular Rearrangement): Product is exclusively the

      
      -siloxy sulfide. Conclusion: The reaction proceeds via a tight ion pair or concerted pentacoordinate silicon TS (no free cation).
      
  • Control: Run the reaction without the trap to quantify the baseline yield of the rearranged product.

Supporting Data & Reference Values

When analyzing your data, use these reference values to categorize your observed intermediates.

ParameterPentacoordinate Silicon TS

-Silyl Sulfonium / Ylide

-Siloxy Sulfide (Product)

NMR Shift

to


to

(Deshielded)

to

(O-Si bond)

NMR (

-H)
N/A (Transient)


(Acetal-like)
Lifetime (

)
FemtosecondsMicrosecondsHours to Days (Hydrolysis sensitive)
Reactivity Collapses to YlideNucleophilic at CElectrophilic at C (masked aldehyde)

References

  • Shainyan, B. A., Kirpichenko, S. V., & Freeman, F. (2004).[1][2] Sila-Pummerer Rearrangement of Cyclic Sulfoxides: Computational Study of the Mechanism. Journal of the American Chemical Society.[1][3][4] Link

  • Bhupathy, M., & Cohen, T. (1987).[5] 1-Phenylthio-1-(trimethylsiloxy)cyclopropanes via the sila-Pummerer rearrangement. Tetrahedron Letters. Link

  • Kirpichenko, S. V., et al. (1999).[1][5] The Sila-Pummerer Rearrangement of 3,3-Dimethyl-3-silathiane S-Oxide. Tetrahedron Letters. Link

  • Block, E., & Aslam, M. (1988).[5] The chemistry of mixed organosulfur-silicon compounds. Tetrahedron. Link

  • Li, Q., et al. (2021).

    
    -Siloxy Sulfoxides. Organic Letters. Link[6]
    

Sources

A Senior Application Scientist's Guide to Monitoring the Peterson Olefination of (Phenylthiomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the precise control and monitoring of chemical reactions are paramount to ensuring efficiency, safety, and the desired outcome. The Peterson olefination, a cornerstone of modern organic synthesis for creating alkenes, is a prime example where rigorous in-process monitoring is not just beneficial, but essential. This guide provides an in-depth comparison of analytical techniques for monitoring the reaction progress of (Phenylthiomethyl)trimethylsilane, focusing on its deprotonation and subsequent olefination with a carbonyl compound.

The narrative that follows is built on years of field-proven insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide is designed to be an authoritative resource, grounded in scientific literature, to empower you to select and implement the optimal analytical strategy for your synthetic needs.

The Reaction: A Case Study in α-Silyl Carbanion Chemistry

The chosen model reaction is the deprotonation of this compound with n-butyllithium (n-BuLi) to form a nucleophilic α-silyl carbanion. This potent intermediate is then quenched with an electrophile, in this case, a ketone (cyclohexanone), to generate a vinyl sulfide via a Peterson olefination. The reaction proceeds in two key stages:

  • Deprotonation: Formation of the reactive lithium salt.

  • Olefination: Reaction with the carbonyl and subsequent elimination to form the alkene and a trimethylsilanol byproduct.

Monitoring this process requires techniques that can distinguish the starting material from the final product and, if possible, identify the transient intermediates.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Olefination SM This compound Intermediate α-Silyl Carbanion (Lithiated Intermediate) SM->Intermediate Deprotonation nBuLi n-Butyllithium (n-BuLi) in THF, -78 °C nBuLi->Intermediate Product Vinyl Sulfide (Final Product) Intermediate->Product C-C Bond Formation & Peterson Elimination Byproduct Trimethylsilanolate (Byproduct) Intermediate->Byproduct Ketone Cyclohexanone (Electrophile) Ketone->Product

Figure 1: Overall workflow of the Peterson olefination reaction using this compound.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific information required (qualitative vs. quantitative), the speed of analysis, and the equipment available. We will compare four primary methods: Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

Reaction Reaction Flask (Time = T_x) Quench Quench Aliquot (e.g., with sat. NH4Cl) Reaction->Quench Offline Sampling Insitu In-situ FTIR Probe (Direct Monitoring) Reaction->Insitu Real-time Analysis TLC TLC Analysis Quench->TLC NMR_Sample Prepare NMR Sample (Evaporate & Dissolve in CDCl3) Quench->NMR_Sample GCMS_Sample Prepare GC-MS Sample (Dilute in Solvent) Quench->GCMS_Sample NMR NMR Analysis (¹H, ²⁹Si) NMR_Sample->NMR GCMS GC-MS Analysis GCMS_Sample->GCMS

Figure 2: General analytical monitoring workflow for the reaction.

TechniqueSpeedCostInformation QualityPrimary Use Case
TLC Very Fast (~15 min)Very LowQualitativeRapid check for starting material consumption
NMR Moderate (~10-30 min)HighQuantitative, StructuralDetailed structural confirmation and kinetics
GC-MS Moderate (~30-60 min)HighQuantitative, High SensitivitySeparation of complex mixtures, byproduct identification
In-situ FTIR Real-timeVery HighSemi-quantitative, KineticReal-time tracking of functional group changes

Table 1: High-level comparison of analytical techniques.

Thin Layer Chromatography (TLC)

TLC is the fastest and most common method for qualitatively tracking the progress of an organic reaction.[1] Its power lies in its simplicity and speed, allowing a chemist to quickly ascertain the presence or absence of the starting material.

Expertise & Experience: The "Why"

We choose TLC for its immediacy. In a reaction involving highly reactive organolithiums, confirming that the initial deprotonation and subsequent reaction have proceeded is critical before committing to a lengthy workup. The key is observing the disappearance of the relatively nonpolar this compound spot and the appearance of a new, often more polar, product spot. A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is crucial for resolving compounds with similar Rf values and confirming that a new compound has indeed formed.[2]

Trustworthiness: The Self-Validating Protocol

A reliable TLC protocol for this reaction must address the challenge of quenching the highly reactive lithiated intermediate. Simply spotting the reaction mixture directly will give misleading results.

Experimental Protocol: Monitoring by TLC

  • Preparation: Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The ideal system should place the starting material at an Rf of ~0.4-0.5 to allow space for both more and less polar spots to appear.

  • Sampling (T=0): Before adding n-BuLi, take a small aliquot of the this compound solution and spot it on the left lane of a TLC plate. This is your starting material (SM) reference.

  • Reaction Sampling (T=x): At a designated time after adding the carbonyl compound, withdraw a small aliquot (~0.1 mL) from the reaction flask using a dry syringe and immediately quench it in a vial containing a small amount of saturated aqueous ammonium chloride solution (~0.5 mL).

  • Extraction: Add a small amount of ethyl acetate (~0.5 mL) to the quenched vial, vortex, and allow the layers to separate.

  • Spotting: Using a capillary tube, spot the organic layer from the quenched sample on the right lane (reaction mixture, RM) and in the center lane (co-spot, C). Spot the T=0 sample again on the center lane, directly on top of the RM spot.

  • Development & Visualization: Develop the plate in the prepared chamber. Visualize the spots under a UV lamp (the phenyl group is UV active) and then with a potassium permanganate (KMnO₄) stain, which will react with the alkene product.

Expected Results & Interpretation

  • T=0: A single spot for the starting material.

  • T=x (In Progress): A spot for the starting material and a new spot for the product (vinyl sulfide). The product will likely have a different Rf value.

  • T=Completion: The starting material spot in the RM lane will be absent or very faint, and the product spot will be intense.

CompoundExpected Rf (9:1 Hex:EtOAc)UV ActiveKMnO₄ Stain
This compound~0.5YesNo
Vinyl Sulfide Product~0.4 - 0.6 (Varies)YesYes (Positive)

Table 2: Representative TLC data for the Peterson olefination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information and is a powerful tool for quantitative analysis. Both ¹H and ²⁹Si NMR can be employed to gain a comprehensive understanding of the reaction's progress and the identity of the products.

Expertise & Experience: The "Why"

While TLC tells us if the starting material is gone, NMR tells us what it has become. For this specific reaction, ¹H NMR is invaluable. The disappearance of the sharp singlet for the methylene protons (Si-CH₂-S) is a definitive indicator of the initial deprotonation. The appearance of new signals in the vinylic region (5-7 ppm) confirms the formation of the desired alkene.[3] Furthermore, ²⁹Si NMR, although less common for routine monitoring due to its lower sensitivity, provides direct evidence of the silicon environment's transformation from the starting silane to the trimethylsilanol byproduct.[4]

Trustworthiness: The Self-Validating Protocol

An NMR spectrum is inherently self-validating through its characteristic chemical shifts and coupling constants. For quantitative analysis, the inclusion of an internal standard with a known concentration and a signal in a clear region of the spectrum is crucial. The protocol for sample preparation must ensure that all reactive species are quenched before analysis.

Experimental Protocol: Monitoring by NMR

  • Reference Spectrum: Acquire a ¹H and ²⁹Si NMR spectrum of the starting this compound to have a reference.

  • Sample Preparation: Take a quenched aliquot of the reaction mixture as described in the TLC protocol. Remove the solvents under reduced pressure.

  • Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, which is also the reference at 0 ppm). Acquire ¹H and ²⁹Si NMR spectra.

  • Data Processing: Integrate the relevant peaks (e.g., starting material methylene protons vs. product vinylic protons) and compare them to the internal standard to determine the conversion percentage.

Expected Results & Interpretation

  • ¹H NMR:

    • Starting Material: A sharp singlet around 2.16 ppm (Si-CH₂ -S), a singlet at 0.16 ppm ((CH₃ )₃Si), and aromatic signals between 7.0-7.3 ppm .[5]

    • Product: Disappearance of the 2.16 ppm signal. Appearance of new signals in the vinylic region (~5.0-6.5 ppm ) and potentially new aliphatic signals depending on the carbonyl partner.[3][6]

    • Byproduct (Trimethylsilanol): A sharp singlet for the nine methyl protons.[7]

  • ²⁹Si NMR:

    • Starting Material: A signal corresponding to the R-SiMe₃ environment.

    • Byproduct (Trimethylsilanol): A new signal in the range of +15 to +18 ppm , confirming the elimination step.

NucleusCompoundKey Chemical Shift (δ, ppm)Signal to Monitor
¹H Starting Material~2.16 (s, 2H)Disappearance
¹H Starting Material~0.16 (s, 9H)Disappearance/Shift
¹H Vinyl Sulfide Product~5.0 - 6.5 (m)Appearance
²⁹Si Starting MaterialVariesDisappearance
²⁹Si Trimethylsilanol~15-18Appearance

Table 3: Key NMR signals for monitoring the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and confirming the molecular weight of components.

Expertise & Experience: The "Why"

GC-MS is the method of choice when high sensitivity is required or when side products are suspected. While TLC might show a single product spot, GC can often resolve isomers or minor impurities. The mass spectrometer provides definitive confirmation of the product's identity by matching its molecular ion peak with the expected molecular weight. For our vinyl sulfide product, GC-MS can distinguish it from any unreacted starting material and potentially identify byproducts from side reactions. The analysis of the quenched reaction mixture can confirm the formation of the final product and quantify its purity.[8]

Trustworthiness: The Self-Validating Protocol

A robust GC-MS protocol relies on a well-chosen temperature program that effectively separates the starting material from the product. The mass spectrum serves as a validation of the peak's identity. Running a standard of the starting material is essential to confirm its retention time and fragmentation pattern.

Experimental Protocol: Monitoring by GC-MS

  • Sample Preparation: Prepare a quenched and extracted aliquot as described in the TLC protocol. Ensure the sample is free of particles by filtering or centrifugation.[9] Dilute the sample to an appropriate concentration (e.g., ~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or hexane.[10]

  • Instrument Setup:

    • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

    • Injector: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Analysis: Inject the sample and acquire the data.

  • Data Analysis: Identify the peaks corresponding to the starting material and product by their retention times and mass spectra.

Expected Results & Interpretation

  • Chromatogram: A peak for the starting material will elute at a specific retention time. As the reaction progresses, this peak will decrease in area, and a new peak for the vinyl sulfide product will appear and grow.

  • Mass Spectra:

    • Starting Material: Molecular ion (M⁺) at m/z 196 . A characteristic base peak at m/z 73 corresponding to the [(CH₃)₃Si]⁺ fragment. Other significant fragments include m/z 181 (M-CH₃)⁺ and m/z 91 (tropylium ion).[5]

    • Product (vs. Cyclohexanone): Expected molecular ion (M⁺) at m/z 192 . The fragmentation pattern will be characteristic of the vinyl sulfide structure.

CompoundRetention TimeMolecular Ion (m/z)Key Fragments (m/z)
This compoundVaries196181, 91, 73 (base)
1-(Phenylthio)cyclohexene (Product)Varies192Varies (structure-dependent)

Table 4: Representative GC-MS data.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ ("ReactIR") monitoring provides a real-time window into the reaction as it happens, tracking the concentration of reactants, intermediates, and products by their characteristic infrared absorptions.

Expertise & Experience: The "Why"

For reactions involving sensitive or transient intermediates, like the lithiated species in our example, offline methods that require quenching are not ideal for studying kinetics. In-situ FTIR allows for the direct observation of functional group transformations without disturbing the reaction.[11] While directly observing the C-Li bond is difficult, we can monitor the consumption of the starting material and the formation of the C=C bond of the alkene product in real-time. This provides invaluable kinetic data that can be used to optimize reaction conditions like temperature and addition rates.

Trustworthiness: The Self-Validating Protocol

The validity of in-situ FTIR data comes from assigning specific, non-overlapping infrared bands to each component in the reaction. By tracking the absorbance of these bands over time, a concentration profile for each species can be generated. The data can be cross-validated by taking offline samples at key time points and analyzing them by another method, like NMR or GC-MS.

Experimental Protocol: In-situ FTIR Monitoring

  • Setup: Insert a clean, dry ATR (Attenuated Total Reflectance) probe into the reaction flask.

  • Background Spectrum: Collect a background spectrum of the solvent (THF) at the reaction temperature (-78 °C) before adding any reagents.

  • Data Acquisition: Begin collecting spectra continuously. Add the this compound and collect a stable baseline.

  • Initiate and Monitor: Add the n-BuLi, followed by the carbonyl compound. Continue to collect spectra throughout the reaction until no further changes are observed.

  • Analysis: Analyze the spectral data to identify characteristic peaks for the starting material and product. Plot the absorbance of these peaks versus time to generate kinetic profiles.

Expected Results & Interpretation

  • Starting Material: Monitor the disappearance of characteristic peaks, such as C-H stretches of the methylene group.

  • Product: Monitor the appearance of the C=C stretch of the vinyl sulfide product, typically in the 1600-1680 cm⁻¹ region. The exact position will depend on the substitution pattern.

  • Kinetics: The rate of appearance/disappearance of these peaks provides direct information on the reaction kinetics.

Functional GroupWavenumber (cm⁻¹)Monitored Change
C=C (Alkene)~1600 - 1680Appearance
C-H (sp²)~3000 - 3100Appearance
C-H (sp³)~2850 - 3000Change in profile

Table 5: Key IR bands for in-situ monitoring.

Conclusion and Recommendations

Each analytical technique offers a unique perspective on the reaction's progress. The optimal choice depends on the specific goals of the analysis.

  • For rapid, qualitative checks of reaction completion at the bench, TLC is unparalleled in its speed and cost-effectiveness.

  • For unambiguous structural confirmation, quantitative analysis, and detailed mechanistic insight , NMR spectroscopy is the gold standard.

  • For high-sensitivity analysis, purity assessment, and identification of potential side products , GC-MS is the most powerful tool.

  • For real-time kinetic analysis and monitoring of sensitive intermediates to optimize reaction parameters, in-situ FTIR provides data that is unattainable through offline methods.

As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach. Use TLC for frequent, rapid checks during the reaction. Upon apparent completion, take a final sample for NMR and GC-MS analysis to confirm the structure and purity of the product quantitatively. For process development and optimization studies, investing in in-situ FTIR will yield a profound understanding of the reaction dynamics, ultimately leading to more robust and efficient synthetic processes.

References

  • Chemistry Notes. (2022, February 19). Peterson Olefination Reaction, Mechanism, and Applications. Available at: [Link]

  • Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. Available at: [Link]

  • J Chemistry. (2021, June 30). Peterson Olefination Reaction| Mechanism| Examples| Stereoselectivity| Sila Wittig Reaction. YouTube. Available at: [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Tvaricka, P., & Schlosser, E. (1999). 29Si N M R spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(4), 275-316. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. Available at: [Link]

  • Rout, L., et al. (2026). Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. Organic Letters. Available at: [Link]

  • University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Coldham, I., & Gao, J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Headspace GC/MS Analysis of Residual Vinyl Chloride and Vinylidene Chloride in Polyvinyl Chloride and Polyvinylidene Chloride Products. Retrieved from [Link]

  • Kaupp, M., & Malkina, O. L. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 586(1-3), 229-237. Available at: [Link]

  • MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2025, February 13). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. Retrieved from [Link]

  • ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • PubMed. (2008, March 18). In situ ATR FTIR monitoring of the formation of functionalized mono- and multilayers on germanium substrate: from 7-octenyltrichlorosilane to 7-carboxylsilane. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilanol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved from [Link]

  • Man, P. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans of iso -sinapyl alcohol. “ M+ ” denotes the molecular ion. Retrieved from [Link]

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  • Drawell. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • The ATB. (n.d.). Trimethylsilanol | C3H10OSi | MD Topology | NMR | X-Ray. Retrieved from [Link]

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  • ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]_ALKYLSILYL_DERIVATIVES)

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Safety Operating Guide

Personal protective equipment for handling (Phenylthiomethyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17873-08-4 | Formula: C₁₀H₁₆SSi Synonyms: Trimethyl((phenylthio)methyl)silane; Phenyl trimethylsilylmethyl sulfide[1][2][3][4]

Executive Safety Summary

Risk Profile: Flammable Liquid (Cat 3)[1][2] • Skin/Eye Irritant[2][4][5][6] • Organ Specific Toxicity (Bladder) • High Stench Hazard

As a Senior Application Scientist, I must emphasize that while the primary reagent, (Phenylthiomethyl)trimethylsilane, presents standard organic solvent hazards (flammability, irritation), the critical hidden risk is hydrolysis .[1][2] Upon exposure to moisture or metabolic breakdown, this compound can release Thiophenol (Benzenethiol) .[1][2] Thiophenol is significantly more toxic (fatal by inhalation/skin absorption) and possesses a repulsive, penetrating garlic-like odor with a low odor threshold (0.0003 ppm).[1][2]

Therefore, this protocol is designed not just for the reagent, but to contain and neutralize the potential thiophenol byproduct.[1]

Personal Protective Equipment (PPE) Matrix

The lipophilic nature of the trimethylsilyl group facilitates dermal absorption.[2] Standard laboratory nitrile gloves may provide insufficient permeation resistance against the sulfur-containing breakdown products.[2]

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Primary) Double-gloving Strategy Inner: 4 mil NitrileOuter: 5-8 mil Nitrile or Laminate (Silver Shield®)Organosulfur compounds can permeate thin nitrile rapidly.[1][2] Double gloving creates a sacrificial outer layer and a visual breach indicator.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the liquid nature and high irritancy.[1][2] Goggles provide a seal against vapors that can cause lachrymation.[2]
Respiratory Fume Hood (Primary) If hood unavailable: Full-face respirator with OV/P100 cartridges.[2]The "stench" factor requires strict engineering controls.[2] Organic Vapor (OV) cartridges are essential if working outside a hood (emergency only).[2]
Body Protection Flame-Resistant (FR) Lab Coat + Chemical ApronFlash point is ~39-50°C. Synthetic fabrics (polyester) must be avoided to prevent melting onto skin during a fire.[1][2]

Operational Protocol: Air-Free Transfer & Handling

Objective: Minimize moisture contact to prevent hydrolysis and contain odors.[2]

Phase A: Preparation
  • Engineering Check: Ensure fume hood is operating at face velocity >100 fpm.

  • Glassware: Flame-dry all glassware under vacuum/argon flow.[2] Moisture is the enemy.[2]

  • Odor Control: Prepare a "Stench Trap" (bleach bath) before opening the bottle.[1][2]

Phase B: Reagent Transfer (Syringe Technique)

Avoid pouring.[2] Use positive pressure transfer.

  • Septum Seal: Secure the reagent bottle with a rubber septum and copper wire/para-film.[2]

  • Inert Gas: Insert an inert gas line (Argon/Nitrogen) needle into the septum to equalize pressure.[1][2]

  • Withdrawal: Use a gas-tight glass syringe (flushed with inert gas) to withdraw the liquid.[1][2]

  • Transfer: Inject directly into the reaction vessel through its septum.

    • Note: If the needle drips, wipe it immediately with a bleach-soaked Kimwipe to oxidize the odor.[2]

Phase C: Oxidative Quenching (The "Kill" Step)

Do not dispose of unquenched residues directly into organic waste; the smell will contaminate the entire lab.[2]

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1][2]

  • Decontamination: Rinse all syringes, needles, and empty vials with the bleach solution.

    • Mechanism:[1][7][8][9]

      
       (Sulfoxide/Sulfone).[2]
      
    • Oxidation converts the volatile, smelly sulfide into non-volatile, odorless sulfoxides or sulfones.

  • Soak Time: Allow glassware to soak for 20 minutes before normal washing.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the critical decision points and safety barriers for handling this reagent.

HandlingProtocol Start Start: Reagent Retrieval Check Engineering Check: Fume Hood > 100 fpm? Start->Check Stop STOP: Maintenance Required Check->Stop No PPE Don PPE: Double Nitrile + Goggles + FR Coat Check->PPE Yes Transfer Transfer Method: Syringe/Cannula (Air-Free) PPE->Transfer Spill Accidental Spill? Transfer->Spill Clean Absorb with Vermiculite Treat with 10% Bleach Spill->Clean Yes Reaction Reaction Execution Spill->Reaction No Waste Final Waste Stream: Segregated Organic Waste Clean->Waste Quench Disposal/Cleanup: Soak Glassware in Bleach (20 min) Reaction->Quench Quench->Waste

Figure 1: Decision logic for handling this compound, emphasizing engineering controls and oxidative decontamination.

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area. The smell will travel faster than the toxic vapors.[1][2]

  • PPE Upgrade: If the spill is >100mL, use a full-face respirator with OV cartridges.[1][2]

  • Neutralize: Cover the spill with an absorbent (vermiculite/sand), then treat the absorbent with 10% bleach or a dedicated spill kit for mercaptans.[1][2]

  • Wait: Allow 15-20 minutes for oxidation before sweeping up.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol, as it may increase skin absorption of the lipophilic silane.[1]

  • Eye Contact: Rinse immediately for 15 minutes.[1][2] Consult an ophthalmologist.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1][2][9]

References

  • Sigma-Aldrich. (2024).[1][2][10] Safety Data Sheet: this compound. MilliporeSigma.[2][10] [1][2]

  • PubChem. (n.d.).[1][2] Compound Summary: this compound (CID 78312).[2] National Center for Biotechnology Information.[2] [1][2]

  • TCI Chemicals. (2025).[1][2][6] Safety Data Sheet: this compound. TCI America.[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hydrogen Sulfide and Organosulfur Hazards. United States Department of Labor.[2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.